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Core Science & Biosynthesis

Foundational

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Isobutylammonium Chloride from Isobutylamine (B53898) and Hydrochloric Acid This technical guide provides a comprehensive overview of the synthesis of isobutylammonium chlo...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Isobutylammonium Chloride from Isobutylamine (B53898) and Hydrochloric Acid

This technical guide provides a comprehensive overview of the synthesis of isobutylammonium chloride, a valuable intermediate in various chemical and pharmaceutical applications. The primary and most direct method involves the acid-base neutralization of isobutylamine with hydrochloric acid. This document outlines the reaction principles, a detailed experimental protocol, purification techniques, and characterization of the final product.

Introduction

Isobutylammonium chloride ((CH₃)₂CHCH₂NH₃⁺Cl⁻) is an organic ammonium (B1175870) salt that serves as a precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients and materials for perovskite solar cells.[1] Its synthesis is a fundamental example of an acid-base reaction, yielding a hygroscopic, crystalline solid that is soluble in polar solvents.[1][2]

Reaction Principle

The synthesis is based on the exothermic neutralization reaction between the weak base isobutylamine and the strong acid hydrochloric acid. The lone pair of electrons on the nitrogen atom of the amine group in isobutylamine accepts a proton (H⁺) from hydrochloric acid, forming a stable ammonium salt, isobutylammonium chloride.[1][3]

Chemical Equation: (CH₃)₂CHCH₂NH₂ + HCl → (CH₃)₂CHCH₂NH₃⁺Cl⁻

The reaction is typically carried out in a 1:1 molar ratio.[4] Careful control of the reaction temperature is crucial to prevent the volatilization of isobutylamine and to manage the exothermic nature of the reaction.[1]

Physicochemical Data

A summary of the key physicochemical properties of the reactants and the product is presented in Table 1.

Compound Formula Molar Mass ( g/mol ) Boiling Point (°C) Melting Point (°C) Key Characteristics
IsobutylamineC₄H₁₁N73.1467-69-85Colorless liquid, strong ammonia-like odor
Hydrochloric Acid (37%, concentrated)HCl36.46~110-26Corrosive, pungent-smelling liquid
Isobutylammonium ChlorideC₄H₁₂ClN109.60N/A~178[5]White to off-white crystalline solid, hygroscopic[1][2][5]

Detailed Experimental Protocol

This protocol describes the synthesis of isobutylammonium chloride on a laboratory scale.

Materials:

  • Isobutylamine (≥99%)

  • Concentrated Hydrochloric Acid (37% aqueous solution)

  • Ethanol (B145695) (95% or absolute)

  • Diethyl ether (anhydrous)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and flask

  • Vacuum source

  • Rotary evaporator (optional)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (0.137 mol) of isobutylamine.

    • Place the flask in an ice bath and allow the isobutylamine to cool to 0-5 °C with gentle stirring.

  • Acid Addition:

    • Measure approximately 13.5 mL of concentrated hydrochloric acid (37%, which is roughly equivalent to 0.137 mol of HCl).

    • Transfer the concentrated HCl to a dropping funnel.

    • Add the hydrochloric acid dropwise to the cooled and stirring isobutylamine solution over a period of 30-45 minutes. It is critical to maintain the reaction temperature below 10 °C throughout the addition to control the exothermic reaction.[1]

  • Reaction Completion and Isolation:

    • After the addition is complete, allow the mixture to stir in the ice bath for an additional hour. A white precipitate of isobutylammonium chloride will form.

    • Check the pH of the solution to ensure it is neutral or slightly acidic.

    • Isolate the crude product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with two small portions of cold diethyl ether to remove any unreacted isobutylamine.

  • Purification by Recrystallization:

    • Transfer the crude solid to a beaker.

    • Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

    • Once dissolved, remove the beaker from the heat and allow it to cool slowly to room temperature.

    • After the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified isobutylammonium chloride in a vacuum oven at 50-60 °C to a constant weight. A typical yield for this synthesis is expected to be over 95% with careful execution.[1]

Characterization Data

The identity and purity of the synthesized isobutylammonium chloride should be confirmed by standard analytical techniques.

Technique Expected Results
Melting Point Approximately 178 °C[5]
¹H NMR The proton NMR spectrum should show characteristic peaks for the isobutyl group protons and the ammonium protons.
FT-IR The infrared spectrum should display characteristic N-H stretching and bending vibrations of the ammonium group, confirming the salt formation.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of isobutylammonium chloride.

SynthesisWorkflow A Cool Isobutylamine (0-5 °C) B Dropwise Addition of conc. HCl (T < 10 °C) A->B C Stir in Ice Bath (1 hour) B->C D Vacuum Filtration C->D E Wash with Cold Diethyl Ether D->E F Crude Product E->F G Dissolve in Hot Ethanol F->G H Cool to Room Temp. & then Ice Bath G->H I Vacuum Filtration H->I J Wash with Cold Ethanol I->J K Vacuum Drying J->K L Pure Isobutylammonium Chloride K->L

Caption: Synthesis and purification workflow for isobutylammonium chloride.

Safety Precautions

  • Both isobutylamine and concentrated hydrochloric acid are corrosive and have strong, irritating fumes. All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • The neutralization reaction is exothermic. Proper cooling and slow, controlled addition of the acid are necessary to prevent the reaction from becoming too vigorous.

This guide provides a detailed framework for the successful synthesis and purification of isobutylammonium chloride. Adherence to the outlined procedures and safety precautions is essential for obtaining a high-purity product in a safe and reproducible manner.

References

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Isobutylammonium Chloride

Introduction Isobutylammonium chloride (IBACl) is an organic ammonium (B1175870) salt with the chemical formula C₄H₁₂ClN.[1][2] It is structurally characterized by a branched isobutyl group attached to an ammonium center...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isobutylammonium chloride (IBACl) is an organic ammonium (B1175870) salt with the chemical formula C₄H₁₂ClN.[1][2] It is structurally characterized by a branched isobutyl group attached to an ammonium center, with a chloride counterion.[1] This compound has garnered significant interest in materials science, particularly as a precursor for perovskite-based optoelectronic applications, where it can influence crystal growth and reduce defect densities in perovskite films.[1] Despite its relevance, a complete, publicly available single-crystal X-ray diffraction analysis of isobutylammonium chloride is not readily found in scientific literature or crystallographic databases.

This guide is intended for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of the established methodologies for determining the crystal structure of a small organic salt like isobutylammonium chloride, from synthesis and crystal growth to data analysis and structure refinement. While the specific crystallographic data for isobutylammonium chloride is not presented, this document serves as a detailed protocol for its experimental determination.

Physicochemical Properties of Isobutylammonium Chloride

Prior to attempting crystal structure analysis, a thorough understanding of the compound's basic properties is essential. These properties influence the choice of solvents for crystallization and handling procedures.

PropertyValue/DescriptionSource
Chemical Formula C₄H₁₂ClN[1][2]
Molecular Weight 109.60 g/mol [1][2]
Appearance White to almost white crystalline solid/powder[3][4]
Melting Point 176.0 to 180.0 °C[4]
Boiling Point 67.7 °C at 760 mmHg[1][2]
Solubility Soluble in polar solvents like water and ethanol (B145695)[1]
Hygroscopicity Hygroscopic (absorbs moisture from the air)[3]
Synonyms Isobutylamine (B53898) hydrochloride, 2-Methylpropan-1-amine hydrochloride[2][4]

Experimental Protocols

Synthesis of Isobutylammonium Chloride

The most direct method for synthesizing isobutylammonium chloride is through an acid-base neutralization reaction.[1]

Materials:

  • Isobutylamine (C₄H₁₁N)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Anhydrous diethyl ether or ethanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Chill a solution of isobutylamine in a suitable solvent (e.g., diethyl ether or ethanol) in a round-bottom flask using an ice bath. The reaction is exothermic, and cooling helps to control the reaction rate and prevent side reactions.[1]

  • Under continuous stirring, add concentrated hydrochloric acid dropwise to the chilled isobutylamine solution. A 1:1 molar ratio of amine to acid should be used.[1]

  • The formation of a white precipitate (isobutylammonium chloride) will be observed.

  • After the complete addition of HCl, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Isolate the white solid product by vacuum filtration.

  • Wash the product with cold anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the purified isobutylammonium chloride under vacuum to remove residual solvent. For high-purity crystals suitable for X-ray diffraction, recrystallization from a solvent such as ethanol may be necessary.[1]

G Synthesis Workflow of Isobutylammonium Chloride cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Purification isobutylamine Isobutylamine Solution flask Chilled Reaction Flask isobutylamine->flask hcl Conc. Hydrochloric Acid addition Dropwise Addition of HCl hcl->addition flask->addition precipitation Precipitation of IBACl addition->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Diethyl Ether filtration->washing drying Vacuum Drying washing->drying product Pure Isobutylammonium Chloride drying->product

Synthesis of Isobutylammonium Chloride
Single Crystal Growth

Growing single crystals of sufficient size and quality is paramount for successful X-ray diffraction analysis. The slow evaporation method is commonly employed for organic salts.

Materials:

  • Purified isobutylammonium chloride

  • High-purity solvent (e.g., ethanol, methanol, or a mixture with water)

  • Small beaker or vial

  • Parchment paper or a watch glass with a small hole

Procedure:

  • Prepare a saturated or near-saturated solution of isobutylammonium chloride in the chosen solvent at room temperature or slightly elevated temperature.

  • Filter the solution through a fine-pored filter to remove any particulate matter.

  • Transfer the clear solution to a clean beaker or vial.

  • Cover the container with parchment paper secured with a rubber band. Pierce a few small holes in the paper to allow for slow evaporation of the solvent.

  • Place the container in a location with a stable temperature and free from vibrations.

  • Monitor the container over several days to weeks. As the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.

  • Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, they can be carefully harvested for analysis.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

This is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.

Procedure:

  • Crystal Selection and Mounting: Under a microscope, select a well-formed, transparent crystal with sharp edges and no visible cracks or defects. Mount the selected crystal on a goniometer head using a suitable adhesive or cryo-oil.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • A stream of cold nitrogen gas (typically at 100 K) is often used to cool the crystal, which minimizes thermal motion of the atoms and can improve the quality of the diffraction data.

    • An initial set of diffraction images is taken to determine the unit cell parameters and the crystal lattice system.

    • A full sphere of diffraction data is then collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. Modern diffractometers with area detectors can collect a complete dataset in a matter of hours.

  • Data Reduction: The raw diffraction data is processed to integrate the intensities of the individual Bragg reflections and apply corrections for experimental factors such as polarization and absorption. This results in a list of Miller indices (h,k,l) and their corresponding structure factor amplitudes (|F|²).

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to determine the initial phases of the structure factors. This allows for the calculation of an initial electron density map, from which the positions of the atoms can be inferred.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. In this step, the atomic positions, and their anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility. The final result is typically presented as a Crystallographic Information File (CIF).

G Workflow for Single-Crystal X-ray Diffraction Analysis cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Structure Solution cluster_3 Refinement & Validation crystal_growth Single Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (Phase Problem) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation final_structure Final Crystal Structure validation->final_structure

Single-Crystal X-ray Diffraction Workflow

Anticipated Crystallographic Data

A successful crystal structure determination of isobutylammonium chloride would yield the following quantitative data, which would be summarized in a standard crystallographic table.

ParameterDescription
Crystal System The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space Group The space group provides a complete description of the symmetry of the crystal structure.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) - The lengths and angles of the unit cell.
Volume (V) The volume of the unit cell (ų).
Z The number of formula units per unit cell.
Calculated Density (ρ) The density of the crystal calculated from the molecular weight and unit cell volume.
Radiation Type The source of X-rays used (e.g., Mo Kα, Cu Kα).
Temperature (T) The temperature at which the data was collected (e.g., 100 K).
Reflections Collected/Unique The total number of diffraction spots measured and the number of symmetry-independent spots.
Goodness-of-Fit (GOF) A statistical measure of the quality of the structural refinement.
Final R indices [I > 2σ(I)] R1, wR2 - Residual factors indicating the agreement between the calculated and observed data.

While the definitive crystal structure of isobutylammonium chloride remains to be publicly reported, this guide outlines the necessary and robust experimental framework for its determination. The synthesis via acid-base neutralization is straightforward, and single crystals can be grown using standard techniques like slow evaporation. A subsequent single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride anion. This detailed structural information is invaluable for understanding its physicochemical properties and for the rational design of new materials and pharmaceutical compounds. The protocols described herein provide a clear pathway for researchers to perform this analysis and contribute this fundamental data to the scientific community.

References

Foundational

In-Depth Technical Guide to the 1H NMR Spectroscopy of Isobutylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for isobutylammonium chloride. It inclu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for isobutylammonium chloride. It includes detailed experimental protocols, quantitative data analysis, and a visual representation of the molecular structure and proton relationships to support research and development activities.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of isobutylammonium chloride exhibits three distinct signals corresponding to the different proton environments in the isobutyl moiety. The quantitative data, including chemical shifts (δ), integration values, multiplicities, and coupling constants (J), are summarized in the table below. The data is based on an experimental spectrum obtained in Deuterium (B1214612) Oxide (D₂O) and supplemented with predicted coupling constants for a complete analysis.

Signal AssignmentChemical Shift (δ) [ppm]Integration (Relative No. of Protons)MultiplicityCoupling Constant (J) [Hz]
-CH₂- (Methylene)2.862HDoublet (d)~7.0
-CH- (Methine)1.961HNonet (n)~7.0
-CH₃ (Methyl)1.006HDoublet (d)~7.0

Experimental Protocols

This section outlines a detailed methodology for acquiring high-quality ¹H NMR spectra of isobutylammonium chloride.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of isobutylammonium chloride.

  • Solvent Selection: Use a deuterated solvent such as Deuterium Oxide (D₂O), as isobutylammonium chloride is highly soluble in water. The volume of the solvent should be approximately 0.6-0.7 mL.

  • Dissolution: Add the deuterated solvent to the vial containing the sample. Vortex the mixture until the solid is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For quantitative analysis (qNMR), a known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, can be added.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

  • Tuning and Locking: Insert the sample into the spectrometer. The instrument should be locked onto the deuterium signal of the solvent. The probe should be tuned and matched for the ¹H frequency.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Number of Scans (NS): A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): Set a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure full relaxation and accurate integration. A value of 1-5 seconds is generally adequate for small molecules.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is typically used to ensure good digital resolution.

    • Spectral Width (SW): A spectral width of 12-16 ppm is appropriate for ¹H NMR of organic molecules.

    • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard. For D₂O, the residual HDO peak typically appears around 4.79 ppm, but it is temperature-dependent.

  • Integration: Integrate the area under each signal to determine the relative number of protons.

  • Peak Picking and Coupling Constant Measurement: Identify the peak maxima and measure the separation between the split peaks (in Hz) to determine the coupling constants.

Visualization of Molecular Structure and Proton Connectivity

The following diagram illustrates the chemical structure of isobutylammonium chloride and the through-bond coupling relationships between the non-equivalent protons.

isobutylammonium_chloride cluster_structure Isobutylammonium Chloride Structure cluster_protons ¹H NMR Signals & Couplings C1 C C2 C C1->C2 N N⁺ C1->N C3 C C2->C3 C4 C C2->C4 Cl H_CH2 2H (-CH₂-) δ = 2.86 ppm (d, J ≈ 7.0 Hz) H_CH 1H (-CH-) δ = 1.96 ppm (n, J ≈ 7.0 Hz) H_CH2->H_CH ³J H_CH3 6H (-CH₃) δ = 1.00 ppm (d, J ≈ 7.0 Hz) H_CH->H_CH3 ³J

Caption: Molecular structure and ¹H NMR signal correlations of isobutylammonium chloride.

Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the FTIR and Raman Spectral Analysis of Isobutylammonium Chloride This technical guide provides a comprehensive overview of the analysis of isobutylammonium chloride using Fourier-Transform...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the FTIR and Raman Spectral Analysis of Isobutylammonium Chloride

This technical guide provides a comprehensive overview of the analysis of isobutylammonium chloride using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. These powerful, non-destructive vibrational spectroscopy techniques offer complementary information for the structural elucidation and characterization of this organic ammonium (B1175870) salt.

Introduction to Isobutylammonium Chloride and Vibrational Spectroscopy

Isobutylammonium chloride (CAS 5041-09-8), with the chemical formula C₄H₁₂ClN, is an organic salt consisting of an isobutylammonium cation ([CH₃]₂CHCH₂NH₃⁺) and a chloride anion (Cl⁻)[1][2]. Vibrational spectroscopy probes the molecular vibrations of a sample by measuring its interaction with light[3].

  • FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. It is particularly sensitive to vibrations involving a change in the molecular dipole moment, making it effective for identifying polar functional groups[4][5].

  • Raman Spectroscopy involves irradiating a sample with a monochromatic laser and analyzing the inelastically scattered light. Vibrational modes that cause a change in the molecule's polarizability are Raman-active. This technique is highly effective for analyzing symmetric vibrations and non-polar bonds[4][5].

Together, FTIR and Raman provide a detailed "fingerprint" of the molecule's vibrational modes, enabling comprehensive structural characterization[3][5].

Molecular Structure and Vibrational Modes

The vibrational spectrum of isobutylammonium chloride is dominated by the modes of the isobutylammonium cation. Key functional groups and their expected vibrational motions include:

  • Ammonium group (-NH₃⁺): Symmetric and asymmetric stretching and bending vibrations.

  • Alkyl chain (-CH, -CH₂, -CH₃): Symmetric and asymmetric stretching, scissoring, wagging, twisting, and rocking vibrations.

  • Carbon skeleton (C-C, C-N): Stretching and deformation modes.

External lattice vibrations, which are sensitive to the crystalline structure, are typically observed at low frequencies (< 200 cm⁻¹) and are more prominent in Raman spectra[6].

Caption: Molecular structure and key vibrating groups of isobutylammonium chloride.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectra.

3.1. FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders that requires minimal sample preparation[7].

  • Instrument Setup:

    • Spectrometer: A Fourier Transform Infrared Spectrometer equipped with a DLaTGS detector and a diamond ATR accessory is suitable[8].

    • Spectral Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

  • Background Collection:

    • Ensure the ATR crystal surface is clean. Clean with a solvent like isopropanol (B130326) or ethanol (B145695) and a soft, non-abrasive wipe[7].

    • Collect a background spectrum of the empty, clean ATR crystal. This is crucial to remove atmospheric (H₂O, CO₂) and instrument-related absorptions from the sample spectrum[7].

  • Sample Measurement:

    • Place a small amount of the isobutylammonium chloride powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal[7].

    • Collect the sample spectrum. The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • Retract the pressure clamp, remove the sample powder, and clean the ATR crystal surface thoroughly with a suitable solvent.

3.2. Raman Spectroscopy Protocol

Raman spectroscopy of solid samples is often straightforward, requiring little to no sample preparation[9].

  • Instrument Setup:

    • Spectrometer: A Raman spectrometer equipped with a charge-coupled device (CCD) detector.

    • Laser Source: A common excitation laser is a frequency-doubled Nd:YAG laser at 532 nm or a diode laser at 785 nm[10]. A 1064 nm laser can be used to minimize fluorescence[8].

    • Spectral Range: Typically 3500–100 cm⁻¹.

    • Laser Power: Use the lowest power necessary to obtain a good signal to avoid sample heating or degradation.

    • Integration Time & Accumulations: An integration time of 1-10 seconds with 5-10 accumulations is a good starting point.

  • Sample Measurement:

    • Place a small amount of the isobutylammonium chloride powder on a microscope slide or in a sample holder.

    • Focus the laser onto the sample using the microscope objective.

    • Acquire the Raman spectrum. It may be necessary to adjust laser power and acquisition time to optimize the signal.

  • Data Processing:

    • A baseline correction may be required to remove background fluorescence.

    • The spectrum is typically displayed as intensity versus Raman shift (in cm⁻¹).

Data Presentation and Interpretation

The following table summarizes the expected vibrational band positions for isobutylammonium chloride based on characteristic frequencies of its functional groups.

Table 1: Summary of FTIR and Raman Spectral Data for Isobutylammonium Chloride

Wavenumber (cm⁻¹)Vibrational Mode AssignmentExpected in FTIRExpected in RamanNotes
3200–2800ν(N-H) - Ammonium N-H StretchingStrong, BroadMediumA very broad and strong feature in FTIR due to extensive hydrogen bonding[11][12].
2965–2950νₐₛ(C-H) - CH₃ Asymmetric StretchingStrongStrongCharacteristic of alkyl groups[13].
2940–2915νₐₛ(C-H) - CH₂ Asymmetric StretchingMediumMedium
2875–2865νₛ(C-H) - CH₃ Symmetric StretchingMediumStrongSymmetric stretches are often more intense in Raman spectra[4].
2860–2840νₛ(C-H) - CH₂ Symmetric StretchingMediumStrong
1620–1560δₐₛ(N-H) - NH₃⁺ Asymmetric Bending (Scissoring)Medium-StrongWeakBending vibrations of the ammonium group are a key indicator[14].
1550–1480δₛ(N-H) - NH₃⁺ Symmetric Bending (Umbrella Mode)MediumWeak
1475–1460δₐₛ(C-H) - CH₃ Asymmetric Bending & CH₂ ScissoringMediumMediumOverlapping region for methyl and methylene (B1212753) bending modes[12].
1390–1380δₛ(C-H) - CH₃ Symmetric BendingMediumMediumA doublet may be observed here, characteristic of an isopropyl group ((CH₃)₂CH-).
1200–1000ν(C-N) & ν(C-C) - C-N and C-C StretchingMediumMedium-StrongRepresents the stretching of the carbon backbone and the carbon-nitrogen bond.
1000–800ρ(N-H) & ρ(C-H) - N-H and C-H RockingMediumWeakComplex region with multiple overlapping modes.
< 400Lattice ModesWeakStrongLow-frequency modes related to the crystal lattice structure, often more intense and well-defined in the Raman spectrum, providing information on crystallinity[6][9].

Abbreviations: ν - stretching; δ - bending/scissoring; ρ - rocking; as - asymmetric; s - symmetric.

Logical Workflow Diagram

The process of spectral analysis follows a logical progression from sample handling to final data interpretation.

start Start: Obtain Isobutylammonium Chloride Sample prep Sample Preparation (e.g., place on ATR or slide) start->prep ftir FTIR Analysis prep->ftir Path 1 raman Raman Analysis prep->raman Path 2 bg_ftir Collect Background Spectrum (FTIR) ftir->bg_ftir spec_raman Acquire Raman Spectrum raman->spec_raman spec_ftir Collect Sample Spectrum (FTIR) bg_ftir->spec_ftir process_ftir Process FTIR Data (Ratio to Background) spec_ftir->process_ftir process_raman Process Raman Data (Baseline Correction) spec_raman->process_raman table Tabulate Peak Data (Wavenumber, Intensity) process_ftir->table process_raman->table assign Assign Vibrational Modes (Correlation Charts) table->assign interpret Structural Interpretation (Complementary Analysis) assign->interpret end End: Characterization Report interpret->end

References

Foundational

Thermogravimetric analysis (TGA) of isobutylammonium chloride

An In-depth Technical Guide to the Thermogravimetric Analysis of Isobutylammonium Chloride For Researchers, Scientists, and Drug Development Professionals Abstract Introduction Isobutylammonium chloride ((CH₃)₂CHCH₂NH₃Cl...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermogravimetric Analysis of Isobutylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Isobutylammonium chloride ((CH₃)₂CHCH₂NH₃Cl) is a primary alkylammonium halide used in various chemical applications, including as a precursor in the synthesis of perovskite materials for optoelectronics.[1] Understanding the thermal stability of this compound is crucial for its application in processes involving elevated temperatures. Thermogravimetric analysis (TGA) is a fundamental technique for assessing thermal stability by monitoring the change in mass of a sample as a function of temperature.[2] This guide outlines the expected thermal decomposition behavior of isobutylammonium chloride based on available data for similar compounds and established chemical principles.

Thermal Decomposition Mechanism

Primary and secondary ammonium (B1175870) chlorides typically undergo a single-step thermal decomposition process known as dehydrohalogenation.[3] This reaction involves the loss of a proton from the ammonium cation and a chloride anion, resulting in the formation of the corresponding free amine and hydrogen chloride gas.

The proposed decomposition pathway for isobutylammonium chloride is as follows:

(CH₃)₂CHCH₂NH₃Cl(s) → (CH₃)₂CHCH₂NH₂(g) + HCl(g)

This reaction leads to a complete mass loss of the sample as both products are volatile under typical TGA conditions.

DecompositionPathway reactant Isobutylammonium Chloride ((CH₃)₂CHCH₂NH₃Cl) products Decomposition Products (Isobutylamine + Hydrogen Chloride) reactant->products Heat (Δ)

Caption: Proposed thermal decomposition pathway of isobutylammonium chloride.

Experimental Protocols

A standard TGA experiment for analyzing isobutylammonium chloride would involve the following protocol. This is a generalized procedure, and specific instrument parameters may need to be optimized.

3.1. Instrumentation

A calibrated thermogravimetric analyzer is required, equipped with a sensitive microbalance and a furnace capable of controlled heating rates. The instrument should have a system for purging the sample area with an inert gas.

3.2. Sample Preparation

  • Ensure the isobutylammonium chloride sample is in a fine powder form to promote uniform heating.

  • Accurately weigh a small amount of the sample (typically 3-10 mg) into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).[3]

3.3. TGA Measurement

  • Place the crucible containing the sample onto the TGA balance.

  • Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).[4][5]

  • Continuously record the sample mass as a function of temperature.

3.4. Evolved Gas Analysis (EGA) (Optional)

To definitively identify the decomposition products, the TGA instrument can be coupled with a gas analysis technique such as Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS).[1][6][7] The evolved gases from the TGA furnace are transferred to the spectrometer for real-time analysis.[8][9]

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing A Weigh Sample B Place in Crucible A->B C Load into TGA B->C D Purge with Inert Gas C->D E Heat at Constant Rate D->E F Record Mass vs. Temperature E->F G Plot TGA Curve F->G H Determine Decomposition Temperatures & Mass Loss G->H

Caption: General experimental workflow for thermogravimetric analysis.

Data Presentation and Interpretation

While specific TGA data for isobutylammonium chloride is not available, the thermal analysis of di-iso-butylammonium chloride provides a valuable reference point.[3]

Table 1: TGA Data for Di-iso-butylammonium Chloride [3]

ParameterValue
Initial Decomposition Temp. (T_onset)238.17 °C
Final Decomposition Temp. (T_final)254.11 °C
Peak Decomposition Temp. (T_peak)259.15 °C
Mass Loss98.02 %

Source: Data extrapolated from a study on dialkylammonium chlorides.[3]

4.1. Interpretation of Data

  • Decomposition Range: The decomposition of di-iso-butylammonium chloride occurs in a narrow temperature range, suggesting a single-step process.[3] A similar behavior is expected for isobutylammonium chloride.

  • Mass Loss: The observed mass loss of 98.02% is very close to the theoretical value for complete dehydrohalogenation, which would be 100%.[3] This supports the proposed decomposition mechanism. A small amount of residue could be due to impurities or side reactions.

Table 2: Theoretical Mass Loss Calculation for Isobutylammonium Chloride

CompoundMolecular Weight ( g/mol )Decomposition ProductsCombined Molecular Weight of Products ( g/mol )Theoretical Mass Loss (%)
Isobutylammonium Chloride109.60Isobutylamine (B53898) (73.14) + HCl (36.46)109.60100

The theoretical mass loss for the complete decomposition of isobutylammonium chloride into isobutylamine and hydrogen chloride is 100%. Any significant deviation from this value in an experimental TGA curve would suggest an alternative decomposition pathway or the presence of non-volatile impurities.

Conclusion

The thermogravimetric analysis of isobutylammonium chloride is expected to reveal a single-step decomposition process corresponding to dehydrohalogenation. Based on data from the closely related di-iso-butylammonium chloride, the onset of this decomposition is anticipated to be in the range of 230-240°C, with near-complete mass loss. The primary decomposition products are predicted to be isobutylamine and hydrogen chloride. For definitive product identification, coupling the TGA with evolved gas analysis techniques is recommended. This guide provides a foundational understanding for researchers and professionals working with isobutylammonium chloride and other primary alkylammonium halides.

References

Exploratory

Uncharted Territory: A Technical Guide to the Anticipated Phase Transition Behavior of Isobutylammonium Chloride

For Immediate Release While Isobutylammonium Chloride (i-BuNH₃Cl) is a compound of growing interest in materials science, particularly as a component in perovskite formulations, a comprehensive understanding of its funda...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

While Isobutylammonium Chloride (i-BuNH₃Cl) is a compound of growing interest in materials science, particularly as a component in perovskite formulations, a comprehensive understanding of its fundamental solid-state phase transition behavior remains notably absent from the current scientific literature. Despite extensive searches, specific quantitative data from techniques such as Differential Scanning Calorimetry (DSC) or variable-temperature X-ray Diffraction (XRD) for this compound are not publicly available. This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with a predictive framework for the phase transition behavior of isobutylammonium chloride. This is achieved by drawing parallels with its structural isomers and short-chain alkylammonium chloride homologues, for which experimental data are available. The methodologies and expected behaviors outlined herein are intended to serve as a robust starting point for the investigation of this scientifically significant, yet under-characterized, compound.

I. Comparative Phase Transition Data of Structurally Related Alkylammonium Chlorides

To contextualize the expected behavior of isobutylammonium chloride, it is instructive to examine the documented phase transitions of its isomers and closely related n-alkylammonium chlorides. These compounds are known to exhibit rich polymorphism, characterized by one or more solid-solid phase transitions prior to melting or decomposition. The following table summarizes key thermodynamic data for selected short-chain alkylammonium chlorides.

Compound NameIsomer of Butylammonium (B8472290) ChlorideTransition Temperature (Ttrs) [K]Transition Enthalpy (ΔHtrs) [kJ/mol]Melting/Decomposition Temperature (Tm/d) [K]Crystal Structure ChangeReference
Propylammonium ChlorideN/A403Not Reported438Tetragonal (LT) to Cubic (HT)[1][2][3]
sec-Butylammonium ChloridePositional IsomerNot ReportedNot Reported~422.6Not Reported[4][5]
n-Butylammonium Pentachloroantimonate(III)Analogue229, 315Not ReportedNot ReportedOrthorhombic (Pccn) to Orthorhombic (Ibam)[6]

Note: The data for n-butylammonium pentachloroantimonate(III) is included to illustrate the commonality of multiple phase transitions in butylammonium derivatives, although it is not a simple chloride salt.

The data clearly indicate that even subtle changes in the alkyl chain structure can significantly influence the transition temperatures and crystal packing. For instance, propylammonium chloride undergoes a distinct polymorphic transition at 403 K.[1][2][3] It is highly probable that isobutylammonium chloride, with its branched alkyl chain, will also exhibit at least one solid-solid phase transition. The branching may lead to different steric interactions and hydrogen bonding networks compared to its linear counterpart, n-butylammonium chloride, likely resulting in unique transition temperatures and crystal symmetries.

II. Standard Experimental Protocols for Characterizing Phase Transitions

The investigation of the phase transition behavior of a compound like isobutylammonium chloride would involve a suite of standard thermal and structural analysis techniques. The following are detailed methodologies that would be employed.

A. Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of phase transitions.

Methodology:

  • A small, accurately weighed sample of isobutylammonium chloride (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The furnace is heated at a constant rate (e.g., 5-10 K/min) over a temperature range that is expected to encompass any phase transitions. A suitable starting range, based on related compounds, would be from room temperature to above its expected melting/decomposition point (e.g., 298 K to 500 K).

  • The differential heat flow to the sample and reference is measured as a function of temperature.

  • Endothermic or exothermic peaks in the DSC thermogram indicate phase transitions. The peak onset temperature is taken as the transition temperature (Ttrs), and the integrated area of the peak corresponds to the enthalpy of the transition (ΔHtrs).

  • To investigate the reversibility of the transitions, the sample is then cooled at a controlled rate and subsequently reheated.

B. Variable-Temperature X-ray Diffraction (VT-XRD)

Objective: To identify changes in the crystal structure associated with phase transitions.

Methodology:

  • A powdered sample of isobutylammonium chloride is mounted on a temperature-controlled stage within an X-ray diffractometer.

  • A full diffraction pattern is collected at room temperature to determine the initial crystal structure.

  • The temperature is then raised in discrete steps or ramped at a slow, controlled rate.

  • At each temperature point, or continuously during ramping, XRD patterns are collected.

  • Changes in the diffraction pattern, such as the appearance or disappearance of peaks, shifts in peak positions, or changes in peak intensities, signify a change in the crystal lattice and thus a phase transition.

  • The temperatures at which these changes occur should correlate with the transition temperatures observed by DSC.

  • The diffraction data at each distinct phase can be used to solve the crystal structure of that polymorph.

C. Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of the compound and distinguish between melting and decomposition.

Methodology:

  • A small sample of isobutylammonium chloride is placed in a TGA crucible.

  • The sample is heated at a constant rate (e.g., 10 K/min) in a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • A significant loss of mass indicates decomposition. The onset temperature of mass loss provides the decomposition temperature.

  • If a thermal event is observed in the DSC without a corresponding mass loss in the TGA, it can be confidently identified as a solid-solid phase transition or melting.

III. Visualizing the Investigative and Conceptual Frameworks

To further clarify the process of characterizing an unknown compound and the expected outcome, the following diagrams are provided.

G Experimental Workflow for Phase Transition Characterization cluster_synthesis Sample Preparation cluster_analysis Thermal & Structural Analysis cluster_data Data Interpretation & Modeling synthesis Synthesis & Purification of Isobutylammonium Chloride tga Thermogravimetric Analysis (TGA) synthesis->tga Initial Characterization dsc Differential Scanning Calorimetry (DSC) synthesis->dsc vtxrd Variable-Temperature X-ray Diffraction (VT-XRD) synthesis->vtxrd stability Determine Thermal Stability & Decomposition Temperature tga->stability thermo Identify Transition Temperatures & Enthalpies (Ttrs, ΔHtrs) dsc->thermo structure Identify Crystal Structures of Different Phases vtxrd->structure model Construct Phase Transition Model stability->model thermo->model structure->model

Caption: A generalized workflow for the characterization of phase transitions.

G Conceptual Phase Transition Pathway for an Alkylammonium Chloride Phase_I Phase I (Low-Temperature Ordered Phase) T < Ttrs1 Phase_II Phase II (Intermediate Disordered Phase) Ttrs1 < T < Ttrs2 Phase_I->Phase_II Ttrs1 ΔHtrs1 Phase_III Phase III (High-Temperature Plastic/Disordered Phase) T > Ttrs2 Phase_II->Phase_III Ttrs2 ΔHtrs2 Melt Isotropic Liquid (Melt) Phase_III->Melt Tm ΔHm

Caption: A conceptual model of sequential phase transitions.

IV. Conclusion and Future Outlook

While direct experimental data on the phase transition behavior of isobutylammonium chloride is currently lacking in the scientific literature, a predictive understanding can be established based on the well-documented behavior of its structural isomers and homologs. It is highly anticipated that isobutylammonium chloride will exhibit a rich polymorphism, featuring one or more solid-solid phase transitions before its ultimate melting or decomposition.

The experimental protocols detailed in this guide, namely Differential Scanning Calorimetry, Variable-Temperature X-ray Diffraction, and Thermogravimetric Analysis, represent the standard and necessary suite of techniques to fully characterize these phenomena. The provided workflow and conceptual diagrams offer a clear roadmap for researchers venturing into the study of this compound.

The elucidation of the phase transition behavior of isobutylammonium chloride is not merely an academic exercise. For its application in perovskite solar cells and other optoelectronic devices, understanding the temperature-dependent structural changes is critical for predicting device stability, performance, and operational lifetime. Future research in this area will be invaluable for the rational design of new materials and the advancement of next-generation energy technologies. It is our hope that this guide will stimulate and facilitate such crucial investigations.

References

Foundational

An In-Depth Technical Guide to the Solubility of Isobutylammonium Chloride in Polar and Non-Polar Solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of isobutylammonium chloride. An understanding of its behavior in v...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isobutylammonium chloride. An understanding of its behavior in various solvents is critical for its application in research, particularly in areas such as organic synthesis, material science, and pharmaceutical development. This document summarizes the available solubility data, details experimental protocols for its determination, and provides a visual representation of the relationship between solvent polarity and solubility.

Core Concepts: Solubility of Ionic Compounds

Isobutylammonium chloride (IBACl) is an organic salt, and its solubility is governed by the principle of "like dissolves like." As an ionic compound, it is composed of the isobutylammonium cation ([CH₃]₂CHCH₂NH₃⁺) and the chloride anion (Cl⁻). The dissolution process in a solvent involves the overcoming of the lattice energy of the solid salt and the solvation of the individual ions by solvent molecules.

Polar solvents, characterized by a significant dipole moment and often the ability to form hydrogen bonds, are generally effective at solvating ions. The positive and negative ends of the solvent molecules can orient themselves around the cation and anion, respectively, stabilizing them in solution. Conversely, non-polar solvents lack a significant dipole moment and are poor at solvating charged species, leading to low solubility for ionic compounds.

Solubility Profile of Isobutylammonium Chloride

While specific quantitative solubility data for isobutylammonium chloride across a wide range of solvents is not extensively reported in publicly available literature, its general solubility profile can be inferred from its chemical structure and consistent qualitative descriptions. It is known to be a hygroscopic solid, readily soluble in polar solvents.[1][2]

Table 1: Solubility of Isobutylammonium Chloride in Various Solvents

Solvent CategorySolventChemical FormulaPolarityReported Solubility
Polar Protic WaterH₂OHighSoluble[1][2]
MethanolCH₃OHHighExpected to be soluble
EthanolC₂H₅OHHighSoluble[1]; used for recrystallization[1]
Polar Aprotic Acetone(CH₃)₂COMedium-HighSoluble; used for recrystallization[1]
Dimethylformamide (DMF)(CH₃)₂NC(O)HHighExpected to be soluble
AcetonitrileCH₃CNHighExpected to be soluble
Non-Polar TolueneC₇H₈LowExpected to be insoluble or sparingly soluble
HexaneC₆H₁₄LowExpected to be insoluble or sparingly soluble
ChloroformCHCl₃LowExpected to be sparingly soluble

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols, adapted from established methods for organic compounds, can be employed.

Gravimetric Method (Shake-Flask Method)

This is a widely used and reliable method for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of isobutylammonium chloride to a known volume of the desired solvent in a sealed, thermostated vessel (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

  • Separation of Saturated Solution:

    • Allow the mixture to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any undissolved solid.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed, dry container.

    • Evaporate the solvent under reduced pressure or in a fume hood. For high-boiling point solvents, a vacuum oven may be necessary.

    • Once the solvent is completely removed, weigh the container with the dried isobutylammonium chloride residue.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula:

      Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Spectroscopic Method (UV-Vis or other appropriate method)

This method is suitable if isobutylammonium chloride exhibits a chromophore or can be derivatized to produce one.

Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of isobutylammonium chloride of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at a predetermined wavelength (λmax) using a UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

    • Dilute a known volume of the clear, filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualization of Solubility Principles

The following diagram illustrates the logical relationship between solvent polarity and the solubility of an ionic compound like isobutylammonium chloride.

G cluster_Solvent Solvent Properties cluster_Solute Solute Properties cluster_Interaction Solvation Process cluster_Result Solubility Outcome Polar Polar Solvents (e.g., Water, Ethanol) StrongSolvation Strong Ion-Dipole Interactions Polar->StrongSolvation enables NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) WeakSolvation Weak van der Waals Forces NonPolar->WeakSolvation results in Ionic Isobutylammonium Chloride (Ionic Compound) Ionic->StrongSolvation undergoes Ionic->WeakSolvation experiences HighSolubility High Solubility StrongSolvation->HighSolubility leads to LowSolubility Low Solubility WeakSolvation->LowSolubility leads to

Caption: Logical workflow of solvent-solute interactions determining solubility.

References

Exploratory

A Technical Guide to the Hygroscopic Nature of Isobutylammonium Chloride and Its Implications for Research and Drug Development

Abstract: Isobutylammonium chloride (C₄H₁₂ClN) is a primary ammonium (B1175870) salt utilized in various chemical syntheses, including as a precursor for perovskite materials and as a potential counterion in pharmaceutic...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Isobutylammonium chloride (C₄H₁₂ClN) is a primary ammonium (B1175870) salt utilized in various chemical syntheses, including as a precursor for perovskite materials and as a potential counterion in pharmaceutical development.[1][2] Its inherent hygroscopicity—the tendency to absorb moisture from the atmosphere—is a critical physicochemical property that significantly influences its stability, handling, and performance.[2][3] This technical guide provides an in-depth analysis of the hygroscopic nature of isobutylammonium chloride, detailing its implications for researchers, scientists, and drug development professionals. It outlines standard experimental protocols for characterizing moisture sorption behavior and presents the potential consequences of hygroscopicity on material quality and stability.

Physicochemical Properties of Isobutylammonium Chloride

Isobutylammonium chloride is a white, crystalline, organic ammonium salt formed from the reaction of isobutylamine (B53898) and hydrochloric acid.[1][2] It is soluble in polar solvents such as water and ethanol.[1] The presence of the ammonium and chloride ions makes the salt susceptible to interactions with atmospheric water vapor.

PropertyValueReference
Molecular Formula C₄H₁₂ClN[1][2][4]
Molecular Weight ~109.60 g/mol [1][5]
Appearance White crystalline solid[2]
Key Characteristic Hygroscopic (absorbs moisture from the air)[1][2]
Boiling Point 67.7°C at 760 mmHg[1][4]
Flash Point 25.2°C[1][4]

Understanding and Quantifying Hygroscopicity

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[3] For pharmaceutical materials, this property can dictate manufacturing processes, packaging requirements, and product shelf-life.[6][7] The critical relative humidity (CRH) is a key parameter, defined as the specific relative humidity (RH) above which a material will begin to absorb a significant amount of moisture.[8][9]

Quantitative Analysis of Moisture Sorption

For illustrative purposes, the table below presents representative data for a moderately hygroscopic amine hydrochloride salt, as would be generated by a Dynamic Vapor Sorption (DVS) experiment.

Relative Humidity (% RH)Mass Change (%)Observations
0 → 100.05Minimal surface adsorption.
10 → 200.11Slight increase in water uptake.
20 → 300.18Powder remains free-flowing.
30 → 400.25Gradual moisture sorption continues.
40 → 500.40Powder remains free-flowing.
50 → 600.75Approaching critical humidity; slight clumping may occur.
60 → 70 2.50 Significant water uptake (above CRH); caking observed.
70 → 808.90Deliquescence begins; material becomes wet.
80 → 9015.20Material fully deliquesced, forming a saturated solution.

Note: This data is illustrative for a generic hygroscopic salt and does not represent experimentally verified values for isobutylammonium chloride.

Implications of Hygroscopicity in a Development Context

The hygroscopic nature of a compound like isobutylammonium chloride has profound consequences, particularly in the highly regulated field of drug development.[7]

  • Physical Instability: Moisture absorption can lead to detrimental physical changes.[10]

    • Caking and Agglomeration: Increased moisture content reduces powder flowability, which complicates handling and manufacturing operations like blending and tableting.[6]

    • Deliquescence: At high humidity, the solid can absorb enough water to dissolve and form a saturated aqueous solution, representing a complete loss of the solid form.[9]

    • Polymorphic Transformation: The presence of water can induce changes in the material's crystal structure, potentially altering its solubility, stability, and bioavailability.[7]

  • Chemical Instability: Water acts as a solvent and a reactant, creating an environment conducive to chemical degradation.[11]

    • Hydrolysis: As a salt of a weak base and strong acid, isobutylammonium chloride in the presence of water can be susceptible to hydrolysis.[1][11]

    • Disproportionation: The salt may dissociate into its free base (isobutylamine) and hydrochloric acid in the presence of moisture, especially when mixed with other excipients.[11]

  • Manufacturing and Storage Challenges:

    • Handling: Strict environmental controls (low humidity) are required during all stages of manufacturing, from weighing and blending to final formulation.[7]

    • Packaging: The final product requires packaging with a high moisture barrier to ensure stability throughout its shelf life.[7]

The logical progression of these implications is visualized in the diagram below.

G env High Humidity Environment process Moisture Sorption env->process sub Hygroscopic Solid (Isobutylammonium Chloride) sub->process phys_change Physical Changes process->phys_change chem_change Chemical Changes process->chem_change phys_list • Caking / Poor Flow • Deliquescence • Crystal Form Change phys_change->phys_list outcome Compromised Product Quality phys_change->outcome chem_list • Hydrolysis • Degradation • Impurity Formation chem_change->chem_list chem_change->outcome outcome_list • Reduced Stability & Shelf-Life • Poor Performance • Manufacturing Issues outcome->outcome_list G start Start prep Sample Preparation (Weigh 5-10 mg of solid) start->prep load Load Sample into DVS Instrument prep->load dry Drying Step (25°C, 0% RH until mass is stable) load->dry sorp_loop Sorption Cycle (Increase RH in 10% steps, 0% -> 90%) dry->sorp_loop sorp_equil Equilibrate at each RH step (Mass change < 0.002%/min) sorp_loop->sorp_equil For each step desorp_loop Desorption Cycle (Decrease RH in 10% steps, 90% -> 0%) sorp_loop->desorp_loop Cycle Complete sorp_equil->sorp_loop desorp_equil Equilibrate at each RH step (Mass change < 0.002%/min) desorp_loop->desorp_equil For each step analysis Data Analysis desorp_loop->analysis Cycle Complete desorp_equil->desorp_loop plot Plot Mass % vs. RH (Generate Sorption Isotherm) analysis->plot crh Identify Critical Relative Humidity (CRH) analysis->crh end End plot->end crh->end

References

Foundational

Molecular weight and formula of isobutylammonium chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of isobutylammonium chloride, a primary ammonium (B1175870) salt with applications in various research fields,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of isobutylammonium chloride, a primary ammonium (B1175870) salt with applications in various research fields, including as a precursor for perovskite materials in optoelectronics and as an intermediate in pharmaceutical synthesis.[1][2]

Core Properties and Data

Isobutylammonium chloride is an organic ammonium salt that is a white, hygroscopic crystalline solid soluble in polar solvents such as water and ethanol (B145695).[1][2] Its structure features a branched isobutyl group attached to an ammonium center with a chloride counterion.[1]

Table 1: Physicochemical Properties of Isobutylammonium Chloride

PropertyValueSource
Chemical Formula C₄H₁₂ClN[1][2][3][4]
Molecular Weight 109.60 g/mol [1][3][5]
CAS Number 5041-09-8[1][4]
Melting Point 155–163°C[1]
Boiling Point 67.7°C[1][4]
Flash Point 25.2°C[1][4]
Appearance White crystalline solid[2]
Solubility Soluble in water and ethanol[1][2]

Experimental Protocols

1. Synthesis of Isobutylammonium Chloride via Acid-Base Neutralization

The most direct method for synthesizing isobutylammonium chloride is the neutralization reaction between isobutylamine (B53898) and hydrochloric acid.[1]

  • Materials:

    • Isobutylamine

    • Concentrated Hydrochloric Acid (37%)

    • Anhydrous diethyl ether (or another suitable solvent)

    • Ice bath

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Dropping funnel

  • Procedure:

    • Chill a solution of isobutylamine in a round-bottom flask using an ice bath.

    • Under an inert atmosphere, slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise to the chilled and stirring isobutylamine solution. This reaction is exothermic.

    • Continue stirring for a designated period to ensure the reaction goes to completion.

    • The isobutylammonium chloride will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration.

    • Purify the product by recrystallization from a suitable solvent such as ethanol or an ethanol/ether mixture.

    • Dry the purified crystals under a vacuum to remove any residual solvent.

2. Analytical Characterization

To ensure the purity and confirm the identity of the synthesized isobutylammonium chloride, the following analytical techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the proton environments of the isobutylammonium cation.[1]

  • Electrospray Ionization Mass Spectrometry (ESI-MS): Verifies the molecular weight of the compound.[1]

  • Elemental Analysis (CHN): Confirms the elemental composition and purity of the sample.[1]

  • Melting Point Determination: A sharp melting point range indicates high purity.[1]

  • Titration: Argentometric titration can be used to determine the chloride content, which should theoretically be 32.4%.[1]

Visualized Workflow: Synthesis of Isobutylammonium Chloride

The following diagram illustrates the laboratory workflow for the synthesis of isobutylammonium chloride.

G Synthesis of Isobutylammonium Chloride cluster_reactants Reactants cluster_process Process cluster_product Final Product Isobutylamine Isobutylamine Reaction Acid-Base Neutralization (in chilled solvent) Isobutylamine->Reaction HCl Hydrochloric Acid HCl->Reaction Precipitation Precipitation of Product Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Purification Recrystallization (e.g., from Ethanol) Filtration->Purification Drying Vacuum Drying Purification->Drying Product Pure Isobutylammonium Chloride Drying->Product

Caption: Workflow for the synthesis of isobutylammonium chloride.

References

Exploratory

An In-depth Technical Guide to Isobutylamine Hydrochloride (CAS 5041-09-8)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the characterization data for Isobutylamine (B53898) Hydrochloride (CAS 5041-09-8), a key chemical...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for Isobutylamine (B53898) Hydrochloride (CAS 5041-09-8), a key chemical intermediate. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Identity and Physical Properties

Isobutylamine hydrochloride, systematically named 2-methylpropan-1-amine hydrochloride, is the hydrochloride salt of isobutylamine. It is a white to almost white crystalline solid that is soluble in water.[1] It is known to be hygroscopic and should be stored under an inert atmosphere.[1]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 5041-09-8
IUPAC Name 2-methylpropan-1-amine;hydrochloride[1]
Synonyms Isobutylammonium chloride, 1-Amino-2-methylpropane hydrochloride[1]
Molecular Formula C₄H₁₂ClN[1][2]
Molecular Weight 109.60 g/mol [1][2]
InChI Key BSMNBEHEFWDHJD-UHFFFAOYSA-N[1]
Canonical SMILES CC(C)CN.Cl[1]

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point 178 °C[1][3]
Appearance White to Almost white powder to crystal[1]
Solubility Soluble in water
Hygroscopicity Hygroscopic[1][3]

Spectroscopic Characterization Data

Spectroscopic data is crucial for the structural confirmation of Isobutylamine Hydrochloride.

Table 3: NMR Spectroscopic Data

NucleusChemical Shift (δ) ppm
¹H NMR 0.83 (6H, d, J = 4 Hz), 1.79 (1H, m, J = 8 Hz), 2.69 (2H, d, J = 8 Hz)
¹³C NMR 18.8, 26.2, 46.3

Infrared (IR) Spectroscopy: IR spectra for Isobutylamine Hydrochloride are available and can be accessed through various chemical databases.[4][5] The spectra would be expected to show characteristic peaks for N-H stretching of the ammonium (B1175870) salt, C-H stretching and bending, and C-N stretching.

Mass Spectrometry (MS): While a specific mass spectrum for Isobutylamine Hydrochloride (5041-09-8) is not readily available, the mass spectrum of the free base, isobutylamine (CAS 78-81-9), is well-documented.[6][7] The fragmentation pattern would be dominated by the loss of a methyl group to form the stable iminium ion. For the hydrochloride salt under ESI-MS, the primary ion observed would be the parent cation [C₄H₁₂N]⁺ at m/z 74.10.

Experimental Protocols

Synthesis of Isobutylamine Hydrochloride

A common laboratory synthesis of Isobutylamine Hydrochloride involves the reaction of isobutylamine with hydrochloric acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve isobutylamine in a suitable solvent such as diethyl ether or ethanol.

  • Acid Addition: Cool the solution in an ice bath. Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with constant stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.

  • Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting material.

  • Drying: Dry the resulting white solid under vacuum to yield pure Isobutylamine Hydrochloride.

G cluster_synthesis Synthesis of Isobutylamine Hydrochloride Isobutylamine Isobutylamine Reaction Reaction (Ether or Ethanol) Isobutylamine->Reaction HCl Hydrochloric Acid HCl->Reaction Precipitate Precipitation Reaction->Precipitate Filter Filtration & Washing Precipitate->Filter Product Isobutylamine HCl Filter->Product

Caption: Synthetic workflow for Isobutylamine Hydrochloride.

Role in Synthesis of Bioactive Molecules

While direct biological activity or involvement in specific signaling pathways for Isobutylamine Hydrochloride is not extensively documented, it serves as a crucial building block in the synthesis of more complex, pharmacologically active compounds.

Intermediate in the Synthesis of a Phosphate (B84403) Transport Inhibitor

Isobutylamine hydrochloride is a key intermediate in the preparation of a novel phosphate transport inhibitor. The literature suggests its use in the synthesis of methyl 3-(2-amino-2-thioethyl)benzoate, which is a precursor to the final complex molecule.

The general synthetic utility of isobutylamine hydrochloride in such multi-step syntheses involves the introduction of the isobutylamino moiety, which can be critical for the target molecule's interaction with its biological target.

G cluster_application Role in Bioactive Molecule Synthesis Isobutylamine_HCl Isobutylamine HCl (CAS 5041-09-8) Step1 Reaction Step(s) Isobutylamine_HCl->Step1 Intermediate Methyl 3-(2-amino-2-thioethyl)benzoate Step1->Intermediate Step2 Further Synthetic Steps Intermediate->Step2 Bioactive_Molecule Phosphate Transport Inhibitor Step2->Bioactive_Molecule

Caption: Conceptual workflow for the use of Isobutylamine HCl.

Conclusion

Isobutylamine Hydrochloride (CAS 5041-09-8) is a well-characterized small molecule with established physical and spectroscopic properties. While it may not exhibit direct biological activity, its significance lies in its role as a versatile intermediate in the synthesis of complex and potentially therapeutic molecules. The data and protocols presented in this guide are intended to facilitate its effective use in research and drug development endeavors.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Isobutylammonium Chloride in Perovskite Solar Cells

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of isobutylammonium chloride (IBACl) as a precursor additive in the fabrication of perov...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isobutylammonium chloride (IBACl) as a precursor additive in the fabrication of perovskite solar cells (PSCs). Detailed protocols for the synthesis of IBACl and the fabrication of high-performance PSCs incorporating this additive are presented.

Introduction

Isobutylammonium chloride (IBACl) has emerged as a promising additive in perovskite precursor solutions to enhance the performance and stability of perovskite solar cells. As an organic ammonium (B1175870) salt, IBACl can influence the crystallization kinetics of the perovskite film, leading to improved morphology, reduced defect densities, and better charge transport properties. Recent studies have demonstrated that the incorporation of IBACl can lead to a significant increase in power conversion efficiency (PCE)[1]. This document provides the necessary protocols and data for researchers to effectively utilize IBACl in their perovskite solar cell research.

Data Presentation

The use of isobutylammonium chloride as a molecular additive has been shown to improve the power conversion efficiency (PCE) of perovskite solar cells. In one study, its inclusion resulted in a PCE of 20.09%, an improvement over the 19.60% achieved by the control devices[1]. The enhancement is attributed to improved charge extraction and reduced recombination losses at the interface between the electron transport layer and the perovskite[1]. While specific quantitative data for IBACl is emerging, the following tables provide a comparative overview of device performance with and without similar alkylammonium chloride additives.

Table 1: Performance of Perovskite Solar Cells with and without Isobutylammonium Chloride (IBACl) Additive

AdditivePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm2)Fill Factor (FF) (%)
Control (without IBACl)19.60Data not availableData not availableData not available
With IBACl20.09Data not availableData not availableData not available

Note: Detailed Voc, Jsc, and FF data for this specific study were not available in the provided search results. The primary reported metric was the enhancement in PCE[1].

Table 2: Performance Comparison with a Similar Additive: Methylammonium (B1206745) Chloride (MACl)

To provide a more detailed illustration of the potential impact of alkylammonium chloride additives, the following data is presented for devices fabricated with and without methylammonium chloride (MACl), a commonly used and structurally similar additive[2].

AdditivePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm2)Fill Factor (FF) (%)
Control (without MACl)16.721.0020.9379.48
With 10% MACl23.611.1424.7183.64

Experimental Protocols

Protocol 1: Synthesis of Isobutylammonium Chloride (IBACl)

This protocol describes the synthesis of isobutylammonium chloride via a straightforward acid-base neutralization reaction[1].

Materials:

  • Isobutylamine (B53898) (C4H11N)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Anhydrous diethyl ether

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • In a round-bottom flask, dissolve isobutylamine in anhydrous diethyl ether and cool the flask in an ice bath.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise to the stirred isobutylamine solution using a dropping funnel. This reaction is exothermic.

  • Continue stirring the mixture in the ice bath for 2 hours. A white precipitate of isobutylammonium chloride will form.

  • Collect the precipitate by vacuum filtration and wash it with cold anhydrous diethyl ether.

  • For purification, recrystallize the crude product from hot ethanol.

  • Dry the purified white crystalline product in a vacuum oven at 60°C for 24 hours.

  • Store the final product in a desiccator to prevent moisture absorption.

Protocol 2: Fabrication of Perovskite Solar Cells with IBACl Additive

This protocol is an adapted procedure for the fabrication of a planar p-i-n perovskite solar cell, incorporating IBACl as an additive in the perovskite precursor solution. This protocol is based on established methods for fabricating high-efficiency perovskite solar cells with alkylammonium halide additives[2][3].

Materials and Solutions:

  • FTO-coated glass substrates

  • Zinc powder

  • 2M HCl solution

  • Deionized water, acetone, isopropanol (B130326)

  • Hole Transport Layer (HTL) solution (e.g., PTAA in toluene)

  • Perovskite precursor solution (e.g., FAPbI3-based in DMF:DMSO solvent mixture)

  • Isobutylammonium chloride (IBACl)

  • Anti-solvent (e.g., chlorobenzene)

  • Electron Transport Layer (ETL) solution (e.g., C60 self-assembled monolayer)

  • Bathocuproine (BCP) solution

  • Silver (Ag) evaporation pellets

Procedure:

  • Substrate Preparation:

    • Pattern the FTO-coated glass substrates by etching with zinc powder and 2M HCl.

    • Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes before use.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat the HTL solution onto the cleaned FTO substrates.

    • Anneal the substrates at the appropriate temperature for the chosen HTL (e.g., 100°C for 10 minutes for PTAA).

  • Perovskite Precursor Preparation with IBACl:

    • Prepare the desired perovskite precursor solution (e.g., a mixed-cation, mixed-halide formulation).

    • Prepare a stock solution of IBACl in a suitable solvent (e.g., DMF).

    • Add the IBACl stock solution to the perovskite precursor solution to achieve the desired molar percentage (e.g., 1-5 mol%). Stir the final solution for at least 1 hour before use.

  • Perovskite Layer Deposition:

    • Transfer the substrates with the HTL into a nitrogen-filled glovebox.

    • Spin-coat the perovskite precursor solution containing IBACl onto the HTL.

    • During the spin-coating process, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

    • Anneal the perovskite film on a hotplate (e.g., at 100-150°C for 10-30 minutes).

  • Electron Transport Layer (ETL) and Electrode Deposition:

    • Deposit the ETL onto the perovskite layer. For a C60-based ETL, this can be done via spin-coating.

    • Spin-coat a BCP layer on top of the ETL.

    • Finally, thermally evaporate a silver (Ag) back contact through a shadow mask to define the device area.

Visualizations

Synthesis_of_IBACl cluster_reactants Reactants cluster_process Process cluster_product Product Isobutylamine Isobutylamine (in Diethyl Ether) Reaction Acid-Base Neutralization (Ice Bath, Stirring) Isobutylamine->Reaction HCl Hydrochloric Acid (Concentrated) HCl->Reaction Filtration Vacuum Filtration Reaction->Filtration Formation of precipitate Recrystallization Recrystallization (from Ethanol) Filtration->Recrystallization Crude Product Drying Vacuum Drying Recrystallization->Drying Purified Product IBACl Isobutylammonium Chloride (White Crystalline Solid) Drying->IBACl

Synthesis of Isobutylammonium Chloride (IBACl).

Perovskite_Solar_Cell_Fabrication cluster_substrate Substrate Preparation cluster_layers Layer Deposition cluster_device Final Device FTO_Substrate FTO-Coated Glass Cleaning Ultrasonic Cleaning (DI Water, Acetone, IPA) FTO_Substrate->Cleaning UVO UV-Ozone Treatment Cleaning->UVO HTL HTL Deposition (e.g., PTAA) UVO->HTL Perovskite_Deposition Perovskite Deposition (Spin-coating & Anti-solvent) HTL->Perovskite_Deposition Perovskite_Precursor Perovskite Precursor + IBACl Additive Perovskite_Precursor->Perovskite_Deposition Annealing Annealing Perovskite_Deposition->Annealing ETL ETL Deposition (e.g., C60) Annealing->ETL BCP BCP Deposition ETL->BCP Electrode Ag Electrode Evaporation BCP->Electrode PSC_Device Perovskite Solar Cell Electrode->PSC_Device IBACl_Mechanism cluster_effects Effects on Perovskite Film cluster_performance Impact on Device Performance IBACl Isobutylammonium Chloride (IBACl) Additive Crystal_Growth Modulates Crystal Growth IBACl->Crystal_Growth Defect_Reduction Reduces Defect Density IBACl->Defect_Reduction Morphology Improves Film Morphology IBACl->Morphology Charge_Extraction Enhanced Charge Extraction Crystal_Growth->Charge_Extraction Recombination Reduced Recombination Defect_Reduction->Recombination Morphology->Charge_Extraction PCE Increased Power Conversion Efficiency (PCE) Charge_Extraction->PCE Recombination->PCE

References

Application

Application Notes and Protocols for Perovskite Precursor Solution Preparation with Isobutylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the preparation of a perovskite precursor solution incorporating isobutylammonium chloride (iBAC) as an addit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a perovskite precursor solution incorporating isobutylammonium chloride (iBAC) as an additive. The inclusion of iBAC and other alkylammonium halides has been shown to modulate crystal growth, reduce defect densities, and improve the overall power conversion efficiency of perovskite-based optoelectronic devices.

Introduction

Isobutylammonium chloride (iBAC) is an organic ammonium (B1175870) salt utilized as an additive in the fabrication of metal halide perovskite thin films. Its role is primarily to influence the crystallization process, leading to improved film morphology, reduced non-radiative recombination losses, and enhanced charge extraction in perovskite solar cells. Studies have demonstrated that incorporating iBAC can increase power conversion efficiency (PCE) from 19.60% in control devices to 20.09%[1]. The branched isobutyl group of iBAC provides a larger cation that can modulate crystal growth and passivate defects at the grain boundaries of the perovskite film[2]. This protocol outlines a representative method for preparing a formamidinium-caesium lead iodide/bromide-based perovskite precursor solution with iBAC, based on established methodologies for similar alkylammonium halide additives.

Experimental Data

The following tables summarize typical quantitative parameters for the preparation of perovskite precursor solutions and the subsequent thin-film deposition process. These values are based on common formulations and may require optimization for specific experimental setups and desired film characteristics.

Table 1: Perovskite Precursor Stock Solution Composition

ComponentAbbreviationMolecular Weight ( g/mol )Amount (mg)Molarity (in final solution)
Formamidinium IodideFAI171.97588.3~1.14 M
Lead (II) IodidePbI₂461.011716~1.24 M
Methylammonium BromideMABr111.9720.1~0.06 M
Lead (II) BromidePbBr₂367.0166~0.06 M
Caesium IodideCsI259.8118.2~0.02 M
Isobutylammonium Chloride iBAC 109.60 ~41.3 ~0.124 M (10 mol%)
DimethylformamideDMF73.092076 µLSolvent
Dimethyl SulfoxideDMSO78.13519 µLSolvent

Note: The amount of iBAC is calculated as 10 mol% relative to the molar concentration of the lead (Pb) precursors (PbI₂ + PbBr₂). This is an optimized starting point based on similar chloride additives[3].

Table 2: Thin-Film Deposition Parameters

ParameterDescriptionTypical Value
Spin Coating - Step 1 Initial spin to spread the precursor solution.1000 rpm for 5 seconds
Spin Coating - Step 2 High-speed spin to form a uniform thin film.4000 rpm for 30 seconds
Anti-Solvent Drip Application of anti-solvent to induce rapid crystallization.160 µL Chlorobenzene (CB) dripped 15s before the end of Step 2
Annealing Thermal treatment to remove residual solvent and complete crystallization.100 °C for 50 minutes

Experimental Protocols

This section provides a detailed, step-by-step methodology for the preparation of the perovskite precursor solution with isobutylammonium chloride and the subsequent deposition of the perovskite thin film.

Materials and Reagents
  • Formamidinium Iodide (FAI, 99.99%)

  • Lead (II) Iodide (PbI₂, 99.99%)

  • Methylammonium Bromide (MABr, 99.99%)

  • Lead (II) Bromide (PbBr₂, 99.99%)

  • Caesium Iodide (CsI, 99.99%)

  • Isobutylammonium Chloride (iBAC, 99.5% or higher)

  • Anhydrous Dimethylformamide (DMF, ≥99.8%)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.8%)

  • Chlorobenzene (CB, anhydrous, ≥99.8%)

  • Substrates (e.g., FTO-coated glass)

  • Nitrogen-filled glovebox environment

Synthesis of Isobutylammonium Chloride (iBAC)

iBAC can be synthesized through a straightforward acid-base neutralization reaction[1].

  • Chill isobutylamine (B53898) in an ice bath under an inert atmosphere.

  • Slowly add concentrated hydrochloric acid (37%) dropwise to the chilled isobutylamine while stirring. This reaction is exothermic.

  • Continue stirring for 2 hours in the ice bath.

  • The resulting white precipitate is isobutylammonium chloride.

  • Recover the product by rotary evaporation at approximately 40°C.

  • Recrystallize the powder using ethanol (B145695) to achieve higher purity.

  • Dry the final iBAC powder in a vacuum oven at 50°C for 24 hours before transferring to a glovebox.

Preparation of the Perovskite Precursor Solution
  • Inside a nitrogen-filled glovebox, prepare a solvent mixture of DMF and DMSO in a 4:1 volume ratio (e.g., 2076 µL DMF and 519 µL DMSO).

  • Weigh and add the perovskite precursors and the iBAC additive to the solvent mixture in the amounts specified in Table 1.

  • Stir the solution on a hotplate at a moderate temperature (e.g., 60-70°C) for at least 6 hours, or until all components are fully dissolved and the solution is clear.

  • Before use, filter the precursor solution through a 0.2 µm PTFE syringe filter to remove any particulates.

Deposition of the Perovskite Thin Film
  • Ensure substrates are thoroughly cleaned. A typical cleaning procedure involves sequential sonication in deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

  • Transfer the cleaned substrates into the nitrogen-filled glovebox.

  • Deposit a suitable charge transport layer (e.g., SnO₂) onto the substrate according to your device architecture.

  • Dispense an adequate amount (e.g., 40-60 µL) of the prepared perovskite precursor solution onto the center of the substrate.

  • Immediately initiate the spin-coating program as detailed in Table 2.

  • During the second, high-speed spin step, drip the anti-solvent (chlorobenzene) onto the spinning substrate at the specified time.

  • Once the spin-coating program is complete, immediately transfer the substrate to a hotplate inside the glovebox and anneal at the specified temperature and duration (Table 2).

  • After annealing, allow the film to cool to room temperature before proceeding with the deposition of subsequent layers of the solar cell device.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the preparation of the perovskite precursor solution and the deposition of the thin film.

G cluster_prep Precursor Solution Preparation (in Glovebox) cluster_dep Thin Film Deposition (in Glovebox) p1 Mix DMF and DMSO (4:1) p2 Add FAI, PbI2, MABr, PbBr2, CsI, iBAC p1->p2 p3 Stir at 60°C for 6 hours p2->p3 p4 Filter with 0.2 µm PTFE filter p3->p4 d1 Dispense Solution on Substrate p4->d1 Ready for Deposition d2 Spin Coat: 1000 rpm (5s) -> 4000 rpm (30s) d1->d2 d3 Drip Chlorobenzene (Anti-solvent) d2->d3 d4 Anneal at 100°C for 50 min d3->d4

Workflow for Perovskite Solution Preparation and Film Deposition.
Logical Relationships

This diagram illustrates the intended effects of incorporating isobutylammonium chloride into the perovskite precursor solution on the final film properties and device performance.

G cluster_input cluster_additive cluster_process cluster_output cluster_performance Input Perovskite Precursor Solution iBAC Addition of Isobutylammonium Chloride (iBAC) Crystallization Controlled Crystallization Dynamics iBAC->Crystallization Morphology Improved Film Morphology (Larger Grains) Crystallization->Morphology Defects Reduced Defect Density Crystallization->Defects ChargeTransport Enhanced Charge Extraction Morphology->ChargeTransport Defects->ChargeTransport PCE Increased Power Conversion Efficiency (PCE) ChargeTransport->PCE

Influence of iBAC on Perovskite Film Properties and Device Performance.

References

Method

Application Notes and Protocols for Spin Coating Isobutylammonium Chloride-Based Perovskite Films

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the spin coating method for fabricating high-quality isobutylammonium chloride (IBACl)-based perovskite films. IB...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the spin coating method for fabricating high-quality isobutylammonium chloride (IBACl)-based perovskite films. IBACl is increasingly utilized as an additive in perovskite formulations to enhance the efficiency and stability of perovskite solar cells. These protocols and notes are designed to offer a comprehensive resource for researchers in materials science and renewable energy.

Introduction to Isobutylammonium Chloride in Perovskite Films

Isobutylammonium chloride (IBACl) has emerged as a critical additive in perovskite solar cell technology. Its incorporation into perovskite precursor solutions has been shown to improve charge extraction, reduce recombination losses, and decrease defect densities within the perovskite film[1]. Studies have demonstrated that the use of IBACl can lead to a significant increase in power conversion efficiency (PCE)[1]. The branched isobutyl group of IBACl can modulate crystal growth, leading to perovskite films with enhanced charge carrier mobility[1].

Experimental Protocols

The following protocols outline the one-step spin coating method for depositing perovskite films incorporating isobutylammonium chloride. This method is widely used due to its simplicity and ability to produce uniform films.

Substrate Preparation
  • Cleaning: Begin by sequentially cleaning the substrates (e.g., FTO-coated glass) in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Drying: Dry the substrates with a nitrogen gun and then treat them with UV-Ozone for 15 minutes to remove any organic residues and improve the wettability of the surface.

  • Deposition of Transport Layer: Deposit an appropriate electron transport layer (e.g., SnO2) or hole transport layer (e.g., PEDOT:PSS) onto the cleaned substrate according to established procedures.

Perovskite Precursor Solution Preparation
  • Precursor Mixture: Prepare the main perovskite precursor solution by dissolving the primary organic and inorganic salts (e.g., formamidinium iodide (FAI) and lead iodide (PbI2)) in a mixed solvent system, typically DMF and DMSO.

  • IBACl Addition: Dissolve isobutylammonium chloride (IBACl) in a separate solvent or add it directly to the main precursor solution at a predetermined molar ratio. The optimal concentration of IBACl needs to be determined experimentally for specific perovskite compositions.

Spin Coating Deposition

The spin coating process should be carried out inside a nitrogen-filled glovebox to minimize exposure to moisture and oxygen.

  • Dispensing: Dispense a specific volume (e.g., 40-100 µL) of the IBACl-containing perovskite precursor solution onto the center of the prepared substrate.

  • Spinning Program: Immediately initiate a two-step spin coating program:

    • Step 1 (Spreading): A low speed of 500-1000 rpm for 5-10 seconds to allow the solution to spread evenly across the substrate.

    • Step 2 (Thinning): A high speed of 4000-6000 rpm for 20-40 seconds to achieve the desired film thickness.

  • Antisolvent Quenching: During the second spinning step (typically 5-15 seconds before the end), dispense a stream of an antisolvent (e.g., chlorobenzene, ethyl acetate) onto the spinning substrate. This induces rapid crystallization and results in a uniform and dense perovskite film.

  • Annealing: Transfer the substrate to a hotplate and anneal at a specific temperature (e.g., 100-150 °C) for a defined duration (e.g., 10-60 minutes) to remove residual solvent and promote crystal growth. The annealing parameters are crucial and should be optimized.

Data Presentation

The inclusion of isobutylammonium chloride as an additive has been shown to have a significant impact on the properties of perovskite films and the performance of corresponding solar cell devices.

ParameterControl Device (without IBACl)Device with IBACl AdditiveReference
Power Conversion Efficiency (PCE)19.60%20.09%[1]
Defect Density~10¹⁶ cm⁻³~10¹⁴ cm⁻³[1]
Charge Carrier Mobility18 cm²/V·s25 cm²/V·s[1]

Visualized Workflows and Mechanisms

To further clarify the experimental process, the following diagrams illustrate the key workflows and relationships in the spin coating fabrication of IBACl-based perovskite films.

experimental_workflow cluster_prep Substrate & Solution Preparation cluster_spin Spin Coating Process (in Glovebox) cluster_post Post-Deposition Treatment Substrate_Cleaning Substrate Cleaning (Detergent, DI Water, Acetone, IPA) UV_Ozone UV-Ozone Treatment Substrate_Cleaning->UV_Ozone Transport_Layer Transport Layer Deposition UV_Ozone->Transport_Layer Dispense Dispense Solution onto Substrate Transport_Layer->Dispense Precursor_Sol Prepare Perovskite Precursor Solution IBACl_Add Add Isobutylammonium Chloride (IBACl) Precursor_Sol->IBACl_Add IBACl_Add->Dispense Spin_Step1 Spin Step 1 (Low Speed) Dispense->Spin_Step1 Spin_Step2 Spin Step 2 (High Speed) Spin_Step1->Spin_Step2 Antisolvent Antisolvent Quenching Spin_Step2->Antisolvent During high-speed step Annealing Annealing on Hotplate Antisolvent->Annealing Characterization Film Characterization Annealing->Characterization

Caption: Experimental workflow for the fabrication of IBACl-based perovskite films via spin coating.

logical_relationship cluster_effects Effects on Perovskite Film Properties cluster_performance Impact on Solar Cell Performance IBACl Isobutylammonium Chloride (IBACl) Additive Crystal_Growth Modulated Crystal Growth IBACl->Crystal_Growth Defect_Reduction Reduced Defect Density IBACl->Defect_Reduction Charge_Mobility Enhanced Charge Carrier Mobility Crystal_Growth->Charge_Mobility Recombination_Loss Reduced Recombination Losses Defect_Reduction->Recombination_Loss Charge_Extraction Improved Charge Extraction Charge_Mobility->Charge_Extraction PCE Increased Power Conversion Efficiency (PCE) Charge_Extraction->PCE Recombination_Loss->PCE

Caption: Logical relationship showing the effects of IBACl on perovskite film properties and device performance.

References

Application

Application Note: Enhancing Perovskite Film Morphology and Performance with Isobutylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals This application note details the use of isobutylammonium chloride (iBAC) as a critical additive for controlling the morphology of perovskite thin films, le...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details the use of isobutylammonium chloride (iBAC) as a critical additive for controlling the morphology of perovskite thin films, leading to enhanced performance in optoelectronic devices, particularly perovskite solar cells. The protocols and data presented herein provide a comprehensive guide for researchers aiming to improve the quality and efficiency of their perovskite-based technologies.

Introduction

The morphology of the perovskite active layer is a paramount factor governing the efficiency and stability of perovskite solar cells. Additive engineering has emerged as a powerful strategy to modulate the crystallization process of perovskite films, leading to superior film quality. Among various additives, alkylammonium chlorides have demonstrated significant potential in controlling grain growth, reducing defect densities, and improving crystal orientation.

Isobutylammonium chloride (iBAC), a branched-chain alkylammonium salt, has shown promise in enhancing charge extraction and transport at the electron transport layer/perovskite interface. Its incorporation into the perovskite precursor solution facilitates the formation of high-quality films with reduced recombination losses, ultimately boosting the power conversion efficiency (PCE) of the solar cells. The branched isobutyl group is believed to play a distinct role in modulating the crystallization kinetics and passivating grain boundaries compared to its linear-chain or smaller counterparts like methylammonium (B1206745) chloride (MACl).

Quantitative Impact of Isobutylammonium Chloride

The introduction of iBAC into the perovskite precursor solution has a quantifiable positive effect on the resulting film properties and device performance. The following table summarizes key performance metrics with and without the use of iBAC as a molecular additive.

ParameterControl Device (without iBAC)Device with iBACImprovement
Power Conversion Efficiency (PCE)19.60%20.09%2.5%
Defect Density10¹⁶ cm⁻³10¹⁴ cm⁻³100x reduction
Charge Carrier Mobility18 cm²/V·s25 cm²/V·s38.9%

Experimental Protocols

This section provides a detailed methodology for the fabrication of perovskite thin films and solar cell devices incorporating isobutylammonium chloride.

Synthesis of Isobutylammonium Chloride (iBAC)

iBAC can be synthesized through a straightforward acid-base neutralization reaction:

  • Reaction Setup: In a fume hood, chill isobutylamine (B53898) in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Acid Addition: Slowly add concentrated hydrochloric acid (37%) dropwise to the chilled isobutylamine while stirring continuously. This reaction is exothermic, and maintaining a low temperature is crucial.

  • Precipitation: The isobutylammonium chloride salt will precipitate out of the solution.

  • Purification: The precipitate can be recovered by filtration and purified by recrystallization from a suitable solvent such as ethanol.

  • Drying: Dry the purified iBAC under vacuum to remove any residual solvent.

  • Characterization: Confirm the purity and identity of the synthesized iBAC using techniques like NMR and FT-IR spectroscopy.

Perovskite Precursor Solution Preparation (with iBAC)

This protocol is for a standard mixed-cation, mixed-halide perovskite formulation. Researchers should adjust the precursor composition based on their specific experimental needs.

  • Solvent Preparation: Prepare a mixed solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) in a 4:1 volume ratio.

  • Precursor Dissolution: In the mixed solvent, dissolve Formamidinium Iodide (FAI), Lead Iodide (PbI₂), Methylammonium Bromide (MABr), and Lead Bromide (PbBr₂) in the desired stoichiometric ratios. A common starting point is a molar ratio that results in a final perovskite composition of FA₀.₉₅MA₀.₀₅Pb(I₀.₉₅Br₀.₀₅)₃.

  • iBAC Addition: Add isobutylammonium chloride (iBAC) to the precursor solution. A typical starting concentration for optimization is 1-5 mol% with respect to the lead halide concentration.

  • Stirring: Stir the solution at room temperature for at least 2 hours, or until all components are fully dissolved, resulting in a clear yellow solution.

  • Filtering: Just before use, filter the precursor solution through a 0.22 µm PTFE syringe filter to remove any particulates.

Perovskite Film Deposition and Device Fabrication

This protocol outlines a typical spin-coating procedure for fabricating perovskite solar cells.

  • Substrate Preparation: Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes prior to use.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a solution of PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) in toluene (B28343) onto the ITO substrate and anneal at 100°C for 10 minutes.

  • Perovskite Film Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Dispense an adequate amount of the iBAC-containing perovskite precursor solution onto the center of the substrate.

    • Spin-coat the solution using a two-step program:

      • 1000 rpm for 10 seconds (with a ramp-up of 200 rpm/s).

      • 5000 rpm for 30 seconds (with a ramp-up of 1000 rpm/s).

    • During the second step, with about 15 seconds remaining, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate.

  • Annealing: Immediately transfer the substrate to a hotplate and anneal at 100-150°C for 10-30 minutes. The optimal temperature and time should be determined experimentally.

  • Electron Transport Layer (ETL) and Electrode Deposition:

    • Deposit a C60 layer via thermal evaporation.

    • Deposit a Bathocuproine (BCP) layer via thermal evaporation.

    • Finally, deposit a metal electrode (e.g., silver or gold) through a shadow mask via thermal evaporation to define the active area of the solar cell.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization iBAC_synth iBAC Synthesis precursor_prep Perovskite Precursor Solution Preparation (with iBAC) iBAC_synth->precursor_prep perovskite_dep Perovskite Film Deposition (Spin-coating) precursor_prep->perovskite_dep substrate_prep Substrate Cleaning & UV-Ozone htl_dep HTL Deposition (PTAA) substrate_prep->htl_dep htl_dep->perovskite_dep annealing Annealing perovskite_dep->annealing etl_electrode ETL & Electrode Deposition annealing->etl_electrode morphology Morphological Analysis (SEM, AFM) annealing->morphology performance Device Performance (J-V Testing) etl_electrode->performance

Caption: Experimental workflow for perovskite solar cell fabrication with iBAC.

Proposed Mechanism of iBAC in Perovskite Film Formation

mechanism_pathway cluster_solution In Precursor Solution cluster_crystallization During Crystallization & Annealing cluster_film Final Perovskite Film precursors PbI₂, FAI, etc. complex [PbIₓClᵧ]²⁻-iBA⁺ complex (Intermediate Phase) precursors->complex iBAC_ion iBA⁺ & Cl⁻ ions iBAC_ion->complex nucleation Controlled Nucleation & Crystal Growth complex->nucleation Regulates growth rate grain_passivation iBA⁺ at Grain Boundaries nucleation->grain_passivation large_grains Larger, more uniform grains nucleation->large_grains reduced_defects Reduced Defect Density grain_passivation->reduced_defects volatilization Volatilization of iBAC volatilization->nucleation Assists in final crystallization improved_morphology Improved Film Morphology large_grains->improved_morphology reduced_defects->improved_morphology

Caption: Proposed mechanism of iBAC on perovskite film morphology.

Method

Application Notes and Protocols: Isobutylammonium Chloride in Organic Synthesis as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals Introduction Phase transfer catalysis (PTC) is a powerful methodology in organic synthesis that facilitates reactions between reactants located in different...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase transfer catalysis (PTC) is a powerful methodology in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, enables the transport of a reactive species from one phase to another, thereby accelerating the reaction rate and often leading to higher yields and milder reaction conditions. This document focuses on the application of isobutylammonium chloride as a phase transfer catalyst in organic synthesis, providing detailed application notes, protocols, and quantitative data for its use. While specific documented applications of isobutylammonium chloride are emerging, this guide also incorporates general principles of phase transfer catalysis that are applicable.

Mechanism of Action

In a typical liquid-liquid or solid-liquid phase transfer system, isobutylammonium chloride ((CH₃)₂CHCH₂NH₃⁺Cl⁻) functions by forming an ion pair with the reacting anion from the aqueous or solid phase. The lipophilic isobutyl group facilitates the transport of this ion pair into the organic phase, where the anion can react with the organic substrate. After the reaction, the catalyst returns to the aqueous or solid phase to repeat the cycle.

Applications of Isobutylammonium Chloride

While the use of isobutylammonium chloride as a phase transfer catalyst is not as extensively documented as other quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBAB), it has shown promise in specific applications.

Friedel-Crafts Alkylation

Isobutylammonium chloride has been effectively employed as a phase transfer catalyst in Friedel-Crafts alkylation reactions.[1] Specifically, it has been used in tert-butylation reactions, demonstrating high efficiency.

Quantitative Data:

ReactionCatalystSubstrateAlkylating AgentSolventTemperature (°C)Turnover Frequency (TOF) (h⁻¹)Yield (%)Reference
Friedel-Crafts tert-butylationIsobutylammonium chlorideAromatic compoundtert-Butyl halideNot specifiedNot specified1,200Not specified[1]

Experimental Protocol: General Procedure for Friedel-Crafts Alkylation

This is a general protocol and may require optimization for specific substrates and conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic substrate in a suitable organic solvent.

  • Addition of Catalyst and Reagents: Add isobutylammonium chloride (typically 1-10 mol%) to the mixture. Subsequently, add the alkylating agent (e.g., tert-butyl chloride) and the Lewis acid catalyst (e.g., AlCl₃) portion-wise while stirring.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench it by slowly adding ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the product by column chromatography or distillation.

General Protocols for Phase Transfer Catalysis

The following are generalized protocols for common organic reactions where isobutylammonium chloride could potentially be employed as a phase transfer catalyst, based on the established reactivity of other quaternary ammonium salts. Researchers should consider these as starting points for optimization.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[2] Phase transfer catalysis is particularly effective in this synthesis.

General Protocol:

  • Reaction Setup: In a round-bottom flask, combine the alcohol or phenol, an aqueous solution of a strong base (e.g., 50% NaOH), and a suitable organic solvent (e.g., toluene (B28343) or dichloromethane).

  • Catalyst Addition: Add a catalytic amount of isobutylammonium chloride (1-5 mol%).

  • Reagent Addition: Add the alkyl halide to the vigorously stirred mixture.

  • Reaction Conditions: Heat the reaction mixture to 50-80 °C.

  • Monitoring: Follow the reaction progress by TLC or GC.

  • Work-up and Purification: After completion, cool the mixture, add water, and separate the organic layer. Wash the organic layer with water and brine, dry it over an anhydrous salt, and concentrate it to obtain the crude ether, which can be further purified by chromatography or distillation.

Esterification

Phase transfer catalysis can be used to drive the esterification of carboxylic acids with alkyl halides.[3]

General Protocol:

  • Salt Formation: In a flask, dissolve the carboxylic acid in an aqueous solution of a base like potassium carbonate or sodium hydroxide (B78521) to form the carboxylate salt.

  • Addition of Catalyst and Reagent: Add isobutylammonium chloride (1-5 mol%) and the alkyl halide to the solution, along with a suitable organic solvent (e.g., dichloromethane).

  • Reaction Conditions: Stir the biphasic mixture vigorously at room temperature or with gentle heating.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, separate the organic layer, wash with water, dry, and evaporate the solvent to yield the crude ester.

  • Purification: Purify the ester by column chromatography or distillation.

C-Alkylation of Active Methylene (B1212753) Compounds

Phase transfer catalysis is highly effective for the C-alkylation of compounds with active methylene groups, such as malonic esters and β-keto esters.[4]

General Protocol:

  • Reaction Setup: Combine the active methylene compound, a solid base (e.g., powdered KOH or K₂CO₃), and isobutylammonium chloride (1-10 mol%) in a suitable organic solvent (e.g., toluene or acetonitrile).

  • Reagent Addition: Add the alkyl halide dropwise to the stirred suspension.

  • Reaction Conditions: Stir the mixture at room temperature or heat as required.

  • Monitoring and Work-up: Monitor the reaction by TLC. After completion, filter off the inorganic salts and wash the filter cake with the solvent.

  • Purification: Evaporate the solvent from the filtrate and purify the resulting product by distillation or chromatography.

Visualizations

Phase_Transfer_Catalysis_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Anion_aq Nucleophile (Nu⁻) Catalyst_aq Isobutylammonium Chloride (Q⁺Cl⁻) Anion_aq->Catalyst_aq Ion Exchange Catalyst_org Ion Pair (Q⁺Nu⁻) Catalyst_aq->Catalyst_org Phase Transfer Substrate_org Organic Substrate (R-X) Product_org Product (R-Nu) Substrate_org->Product_org Forms Catalyst_org->Catalyst_aq Returns Catalyst_org->Substrate_org Reaction

Caption: General mechanism of phase transfer catalysis.

Experimental_Workflow_PTC start Start setup Reaction Setup: - Substrate in Organic Solvent - Aqueous/Solid Base - Isobutylammonium Chloride start->setup addition Add Alkylating Agent setup->addition reaction Heat and Stir addition->reaction monitoring Monitor by TLC/GC reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Drying and Purification workup->purification product Final Product purification->product

Caption: Experimental workflow for a typical PTC reaction.

References

Application

Application of Isobutylammonium Chloride in Nucleophilic Substitution Reactions: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals Abstract Isobutylammonium chloride, a quaternary ammonium (B1175870) salt, holds potential as a phase-transfer catalyst (PTC) in various nucleophilic substi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutylammonium chloride, a quaternary ammonium (B1175870) salt, holds potential as a phase-transfer catalyst (PTC) in various nucleophilic substitution reactions. This application note provides a comprehensive overview of its role in facilitating reactions between immiscible reactants, thereby enhancing reaction rates and yields. While specific experimental data for isobutylammonium chloride is limited in publicly available literature, this document presents detailed exemplary protocols for key transformations such as Williamson ether synthesis and esterification, based on established procedures for analogous quaternary ammonium salt catalysts. The provided methodologies, quantitative data from related systems, and mechanistic diagrams are intended to serve as a valuable resource for researchers in organic synthesis and drug development to design and optimize nucleophilic substitution reactions.

Introduction to Phase-Transfer Catalysis with Isobutylammonium Chloride

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, crucial for the synthesis of a wide array of molecules, including pharmaceuticals and fine chemicals. However, challenges often arise when the nucleophile and the substrate are soluble in immiscible phases, typically an aqueous and an organic phase, respectively. This phase separation severely limits the reaction rate.

Phase-transfer catalysis (PTC) offers an elegant solution to this problem. A phase-transfer catalyst, such as isobutylammonium chloride, is a substance that facilitates the migration of a reactant from one phase to another where the reaction can occur.[1] The lipophilic cation of the ammonium salt pairs with the anionic nucleophile, shuttling it from the aqueous phase into the organic phase where it can react with the substrate.[2] This process significantly accelerates the reaction, often allowing for milder reaction conditions and improved yields.[3]

Isobutylammonium chloride, with its isobutyl groups, possesses the requisite lipophilicity to function as a phase-transfer catalyst. Although detailed studies on its specific efficacy are not widely reported, its structural similarity to other effective quaternary ammonium salt catalysts, such as tetrabutylammonium (B224687) bromide (TBAB) and tetrabutylammonium chloride, suggests its utility in similar applications.[2][4]

General Mechanism of Phase-Transfer Catalyzed Nucleophilic Substitution

The catalytic cycle of isobutylammonium chloride in a typical liquid-liquid phase-transfer catalyzed nucleophilic substitution reaction (e.g., SN2) can be illustrated as follows:

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) QNu_org [iBu₄N]⁺Nu⁻ (org) Nu_aq->QNu_org Ion Exchange M_aq Counter Ion (M⁺) QCl_aq [iBu₄N]⁺Cl⁻ (aq) QCl_aq->Nu_aq Catalytic Cycle MCl_aq M⁺Cl⁻ RX_org Substrate (R-X) RNu_org Product (R-Nu) RX_org->RNu_org Product Formation QNu_org->RX_org SN2 Reaction QCl_org [iBu₄N]⁺Cl⁻ (org) QCl_org->QCl_aq Catalyst Regeneration

Figure 1: General mechanism of phase-transfer catalysis.

The isobutylammonium cation ([iBu₄N]⁺) pairs with the nucleophile (Nu⁻) in the aqueous phase, forming an ion pair that is soluble in the organic phase. This ion pair migrates into the organic phase, where the "naked" and highly reactive nucleophile attacks the substrate (R-X) in an SN2 reaction to form the product (R-Nu). The resulting isobutylammonium halide then returns to the aqueous phase to repeat the cycle.

Application in Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers via an SN2 reaction between an alkoxide or phenoxide and a primary alkyl halide.[5] Phase-transfer catalysis is particularly effective in this synthesis, especially when dealing with phenols, which can be deprotonated by a strong base in the aqueous phase.

Exemplary Protocol for the Synthesis of Phenoxy Ethers

This protocol is a representative procedure for the O-alkylation of phenols using a phase-transfer catalyst and can be adapted for isobutylammonium chloride.

Reaction Scheme:

Ar-OH + R-X --(Isobutylammonium Chloride, Base)--> Ar-O-R + HX

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 eq.), toluene (5-10 mL per mmol of phenol), and an aqueous solution of NaOH or KOH (50% w/w, 2-3 eq.).

  • Add a catalytic amount of isobutylammonium chloride (1-5 mol%).

  • Heat the mixture to 70-80 °C with vigorous stirring.

  • Slowly add the alkyl halide (1.0-1.2 eq.) to the reaction mixture over 30 minutes.

  • Continue stirring at the same temperature and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Quantitative Data for Analogous Williamson Ether Synthesis

The following table summarizes representative yields for the Williamson ether synthesis using other tetraalkylammonium salts as phase-transfer catalysts. These values can serve as a benchmark when optimizing reactions with isobutylammonium chloride.

CatalystAlkyl HalideNucleophileSolventTemp (°C)Time (h)Yield (%)Reference
TBABBenzyl ChloridePhenolToluene/H₂O80395[6]
TBABn-Butyl Bromide4-EthylphenolDichloromethane/H₂OReflux292[7]
Aliquat 3361-BromooctanePhenol-751.599[8]
TBAI1-Bromobutane2-NaphtholToluene/H₂O90496[9]

TBAB: Tetrabutylammonium Bromide; TBAI: Tetrabutylammonium Iodide; Aliquat 336: Methyltrioctylammonium chloride.

Application in Ester Synthesis

Esterification can also be achieved via a nucleophilic substitution reaction between a carboxylate salt and an alkyl halide. Phase-transfer catalysis is highly effective in this transformation by solubilizing the carboxylate anion in the organic phase.

Exemplary Protocol for the Synthesis of Esters from Carboxylic Acids

This protocol provides a general method for the synthesis of esters from carboxylic acids and alkyl halides using a phase-transfer catalyst.

Reaction Scheme:

R-COOH + R'-X --(Isobutylammonium Chloride, Base)--> R-COO-R' + HX

Materials:

  • Carboxylic acid

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Isobutylammonium chloride (or other PTC)

  • Acetonitrile or other polar aprotic solvent

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and isobutylammonium chloride (1-5 mol%) in the chosen organic solvent.

  • Add the base (e.g., K₂CO₃, 1.5-2.0 eq.) and stir the mixture vigorously.

  • Add the alkyl halide (1.0-1.2 eq.) to the suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor by TLC or GC.

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting ester by column chromatography or distillation.

Quantitative Data for Analogous Ester Synthesis

The following table presents yields for esterification reactions catalyzed by other quaternary ammonium salts.

| Catalyst | Alkyl Halide | Carboxylic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | TBAB | Benzyl Bromide | Benzoic Acid | K₂CO₃ | Acetonitrile | 80 | 2 | 94 |[10] | | TBAB | Ethyl Bromide | Adipic Acid | K₂CO₃ | Toluene/H₂O | 100 | 5 | 91 |[10] | | Aliquat 336 | n-Octyl Bromide | Acetic Acid | NaHCO₃ | Toluene/H₂O | 95 | 6 | 88 |[11] |

Experimental Workflow and Logical Relationships

The successful implementation of a phase-transfer catalyzed nucleophilic substitution reaction involves a logical sequence of steps, from reaction design to product purification.

Workflow A Reaction Design: - Choice of Substrate & Nucleophile - Selection of PTC (Isobutylammonium Chloride) - Solvent and Base Selection B Reaction Setup: - Assemble Glassware - Charge Reactants, Solvent, Base, and PTC A->B Proceed to Setup C Reaction Execution: - Heating and Vigorous Stirring - Controlled Addition of Reagents - Monitoring Reaction Progress (TLC/GC) B->C Initiate Reaction D Work-up: - Quenching the Reaction - Phase Separation - Aqueous Washes C->D Upon Completion E Purification: - Drying of Organic Layer - Solvent Removal - Chromatography or Distillation D->E Isolate Crude Product F Product Characterization: - NMR, IR, Mass Spectrometry - Purity Analysis (GC/HPLC) E->F Obtain Pure Product

Figure 2: Experimental workflow for PTC reactions.

Key Considerations:

  • Choice of PTC: The efficiency of the catalyst depends on the lipophilicity of the cation. While isobutylammonium chloride is expected to be effective, optimization of the catalyst loading is crucial.

  • Stirring Rate: Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, thereby increasing the rate of phase transfer.

  • Solvent: The choice of the organic solvent can influence the reaction rate and selectivity. Nonpolar aprotic solvents like toluene are common, but others may be more suitable depending on the specific reaction.

  • Base: The strength and concentration of the base are critical, especially in reactions involving the deprotonation of alcohols or carboxylic acids.

Conclusion

Isobutylammonium chloride is a promising and potentially cost-effective phase-transfer catalyst for nucleophilic substitution reactions. While specific data on its applications are not extensively documented, the principles of phase-transfer catalysis and the data from analogous quaternary ammonium salts provide a strong foundation for its use in organic synthesis. The exemplary protocols and workflows presented in this document are intended to guide researchers in the successful application of isobutylammonium chloride for the synthesis of ethers, esters, and other valuable organic molecules, contributing to advancements in chemical research and drug development. Further investigation into the specific performance of isobutylammonium chloride across a broader range of substrates and reaction conditions is encouraged.

References

Method

Application Notes and Protocols: Isobutylammonium Chloride in Host-Guest Chemistry with Macrocycles

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of isobutylammonium chloride as a guest molecule in host-guest chemistry with various ma...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isobutylammonium chloride as a guest molecule in host-guest chemistry with various macrocyclic hosts. Detailed protocols for the synthesis of isobutylammonium chloride and its characterization in binding studies using Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided.

Introduction to Isobutylammonium Chloride in Host-Guest Chemistry

Isobutylammonium chloride is a valuable guest molecule in supramolecular chemistry due to its simple structure, positive charge, and the presence of a hydrophobic isobutyl group. The ammonium (B1175870) cation provides a key interaction point for the portals of various macrocycles, which are often lined with electronegative atoms (e.g., oxygen, nitrogen), leading to strong ion-dipole or hydrogen bonding interactions. The isobutyl group can be encapsulated within the hydrophobic cavity of the macrocycle, contributing to the overall binding affinity through the hydrophobic effect.

The study of isobutylammonium chloride's interactions with macrocycles such as cucurbit[n]urils, calixarenes, crown ethers, and cyclodextrins is fundamental to understanding the driving forces of molecular recognition. These studies are crucial for the development of more complex supramolecular systems with applications in drug delivery, sensing, and materials science.

Synthesis of Isobutylammonium Chloride

A straightforward and high-yield synthesis of isobutylammonium chloride can be achieved through the acid-base neutralization of isobutylamine (B53898) with hydrochloric acid.[1]

Protocol: Synthesis of Isobutylammonium Chloride [1]

Materials:

  • Isobutylamine

  • Concentrated Hydrochloric Acid (37%)

  • Ethanol (B145695) or Acetone (B3395972) (for recrystallization)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven or desiccator

Procedure:

  • Reaction Setup: Place a known amount of isobutylamine in a round-bottom flask equipped with a magnetic stir bar. Chill the flask in an ice bath to control the exothermic reaction.

  • Acid Addition: Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the chilled and stirring isobutylamine solution using a dropping funnel. Maintain the temperature below 10°C.

  • Precipitation: Continue stirring the mixture as a white precipitate of isobutylammonium chloride forms. Once the addition is complete, allow the mixture to stir for an additional 30 minutes in the ice bath to ensure complete reaction.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol or acetone to remove any unreacted starting materials.

  • Purification: Recrystallize the crude isobutylammonium chloride from a minimal amount of hot ethanol or an ethanol/acetone mixture. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven or a desiccator over a suitable drying agent.

  • Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Quantitative Analysis of Host-Guest Interactions

The binding affinity and thermodynamic parameters of the interaction between isobutylammonium chloride and various macrocycles can be determined using techniques like Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) titration.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Table 1: Representative Thermodynamic Data for Alkylammonium Guest Binding to Macrocycles

Macrocycle HostGuestK a (M⁻¹)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Solvent/Conditions
Cucurbit[2]urilAdamantylammonium ion4.2 x 10¹²-17.2-10.5-6.750 mM Sodium Acetate, pH 4.75
p-Sulfonatocalix[3]areneTetramethylammonium1.3 x 10⁴-5.6-2.1-3.5Aqueous Buffer, pH 7.4
18-Crown-6Ammonium ion1.2 x 10⁴-5.6-11.55.9N,N-Dimethylformamide
β-CyclodextrinIsobutylammonium (estimated)10² - 10³-2.7 to -4.1VariesVariesAqueous Solution

Protocol: ITC Titration of Isobutylammonium Chloride with a Macrocycle

Materials:

  • Purified isobutylammonium chloride

  • Purified macrocyclic host

  • Matching buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare a solution of the macrocyclic host (e.g., 0.1 mM) in the desired buffer.

    • Prepare a solution of isobutylammonium chloride (e.g., 1-2 mM) in the exact same buffer to minimize heats of dilution.

    • Degas both solutions immediately before the experiment to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Fill the sample cell with the macrocycle solution.

    • Fill the injection syringe with the isobutylammonium chloride solution.

  • Titration:

    • Perform an initial injection (e.g., 0.5 µL) which is typically discarded during data analysis.

    • Perform a series of subsequent injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Subtract the heat of dilution, determined from control experiments (injecting guest into buffer).

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine Ka, ΔH, and n.

    • Calculate ΔG and ΔS using the equations: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS.

Nuclear Magnetic Resonance (NMR) Titration

NMR titration monitors the changes in the chemical shifts of the host or guest protons upon complexation. These changes can be used to determine the binding constant.

Protocol: ¹H NMR Titration of Isobutylammonium Chloride with a Macrocycle

Materials:

  • Purified isobutylammonium chloride

  • Purified macrocyclic host

  • Deuterated solvent (e.g., D₂O) with a suitable buffer

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the macrocyclic host at a known concentration in the deuterated buffer.

    • Prepare a stock solution of isobutylammonium chloride at a significantly higher concentration (e.g., 10-20 times the host concentration) in the same deuterated buffer.

  • Initial Spectrum:

    • Acquire a ¹H NMR spectrum of the macrocyclic host solution alone.

  • Titration:

    • Add small aliquots of the concentrated isobutylammonium chloride solution to the NMR tube containing the host solution.

    • Acquire a ¹H NMR spectrum after each addition, ensuring thorough mixing and temperature equilibration.

    • Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation.

  • Data Analysis:

    • Monitor the chemical shift changes (Δδ) of specific host protons that are sensitive to the binding event.

    • Plot Δδ as a function of the guest concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) using specialized software to calculate the binding constant (Ka).

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

SynthesisWorkflow cluster_synthesis Synthesis of Isobutylammonium Chloride start Start react React Isobutylamine with HCl start->react precipitate Precipitation of Crude Product react->precipitate isolate Isolate via Vacuum Filtration precipitate->isolate purify Recrystallize from Ethanol/Acetone isolate->purify dry Dry under Vacuum purify->dry characterize Characterize (NMR, FT-IR) dry->characterize end End characterize->end

Caption: Workflow for the synthesis of isobutylammonium chloride.

ITCWorkflow cluster_itc Isothermal Titration Calorimetry (ITC) Protocol start Start prep_samples Prepare & Degas Host and Guest Solutions start->prep_samples setup_inst Setup ITC Instrument (Temp, Cell, Syringe) prep_samples->setup_inst titrate Perform Titration (Injections) setup_inst->titrate analyze Analyze Data (Integration, Fitting) titrate->analyze thermo Determine Ka, ΔH, n Calculate ΔG, ΔS analyze->thermo end End thermo->end

Caption: Experimental workflow for ITC analysis.

NMRWorkflow cluster_nmr NMR Titration Protocol start Start prep_solutions Prepare Host & Guest Stock Solutions in D2O start->prep_solutions initial_spectrum Acquire Initial Spectrum of Host prep_solutions->initial_spectrum titration_steps Add Aliquots of Guest & Acquire Spectra initial_spectrum->titration_steps data_processing Process Spectra & Determine Δδ titration_steps->data_processing fitting Plot Δδ vs. [Guest] & Fit to Binding Model data_processing->fitting ka_determination Determine Binding Constant (Ka) fitting->ka_determination end End ka_determination->end

Caption: Experimental workflow for NMR titration.

Concluding Remarks

The host-guest chemistry of isobutylammonium chloride with various macrocycles provides a powerful model system for investigating the fundamental principles of molecular recognition. The protocols and data presented herein serve as a valuable resource for researchers in supramolecular chemistry and related fields. The combination of straightforward synthesis and robust analytical techniques allows for the detailed characterization of these non-covalent interactions, paving the way for the rational design of functional supramolecular systems.

References

Application

Protocol for Fabricating High-Efficiency Perovskite Solar Cells Using Iodobenzylammonium Chloride (IBACl)

Introduction This document provides a detailed protocol for the fabrication of high-efficiency perovskite solar cells (PSCs) utilizing iodobenzylammonium chloride (IBACl) as a surface passivating agent. Surface defects a...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the fabrication of high-efficiency perovskite solar cells (PSCs) utilizing iodobenzylammonium chloride (IBACl) as a surface passivating agent. Surface defects are a significant contributor to non-radiative recombination losses in perovskite solar cells, limiting their overall power conversion efficiency (PCE) and long-term stability. The use of bulky organic halide salts, such as IBACl, has emerged as an effective strategy to passivate these surface defects, thereby enhancing device performance and durability.[1][2][3] This protocol outlines the step-by-step procedure for preparing the precursor solutions, fabricating the device layers, and applying the IBACl surface treatment.

Target Audience

This application note is intended for researchers, scientists, and professionals in the fields of materials science, photovoltaics, and renewable energy, with a foundational understanding of thin-film device fabrication and characterization.

Device Architecture

The protocol described herein is for a standard n-i-p planar heterojunction perovskite solar cell architecture:

FTO / SnO₂ / Perovskite (+IBACl) / Spiro-OMeTAD / Au

  • FTO: Fluorine-doped Tin Oxide coated glass (Substrate)

  • SnO₂: Tin (IV) oxide (Electron Transport Layer - ETL)

  • Perovskite: Mixed-cation, mixed-halide perovskite (Absorber Layer)

  • IBACl: Iodobenzylammonium Chloride (Surface Passivation Layer)

  • Spiro-OMeTAD: (2,2',7,7'-Tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene) (Hole Transport Layer - HTL)

  • Au: Gold (Back Contact)

Experimental Protocols

Materials and Reagents
Material/ReagentSupplierPurity/Grade
FTO-coated glass substratesVaries~15 Ω/sq
Lead(II) iodide (PbI₂)TCI99.99%
Formamidinium iodide (FAI)Greatcell Solar>99.9%
Methylammonium (B1206745) bromide (MABr)Greatcell Solar>99.9%
Methylammonium chloride (MACl)Greatcell Solar>99.9%
Cesium iodide (CsI)Sigma-Aldrich99.999%
Iodobenzylammonium chloride (IBACl)Custom Synthesis>98%
N,N-Dimethylformamide (DMF), anhydrousSigma-Aldrich99.8%
Dimethyl sulfoxide (B87167) (DMSO), anhydrousSigma-Aldrich99.9%
Chlorobenzene (B131634) (CB), anhydrousSigma-Aldrich99.8%
Isopropanol (B130326) (IPA)Sigma-AldrichAnhydrous
SnO₂ nanoparticle ink (15% in H₂O)Alfa Aesar-
Spiro-OMeTADLumtec>99.5%
bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI)Sigma-Aldrich99.95%
4-tert-Butylpyridine (t-BP)Sigma-Aldrich98%
Acetonitrile, anhydrousSigma-Aldrich99.8%
Equipment
  • Spin coater

  • Hotplate

  • Glovebox (N₂ filled)

  • UV-Ozone cleaner

  • Thermal evaporator

  • Solar simulator (AM 1.5G)

  • Current-Voltage (J-V) measurement system

Substrate Preparation
  • Pattern the FTO glass substrates using zinc powder and HCl (2M) to create isolated electrode areas.

  • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a nitrogen gun.

  • Treat the substrates with UV-Ozone for 15 minutes prior to depositing the ETL.

Electron Transport Layer (ETL) Deposition
  • Prepare a 2.5% SnO₂ solution by diluting the 15% nanoparticle ink in deionized water.

  • Spin-coat the SnO₂ solution onto the cleaned FTO substrates at 3000 rpm for 30 seconds.

  • Anneal the substrates on a hotplate at 150°C for 30 minutes in ambient air.

  • Allow the substrates to cool to room temperature before transferring them into a nitrogen-filled glovebox.

Perovskite Precursor Solution Preparation (e.g., for a mixed-cation perovskite)
  • Prepare a 1.5 M stock solution of formamidinium iodide (FAI) and a 1.5 M stock solution of methylammonium bromide (MABr) in a 4:1 (v/v) mixture of anhydrous DMF and DMSO.

  • Prepare a 1.5 M stock solution of cesium iodide (CsI) in DMSO.

  • In a separate vial, dissolve lead iodide (PbI₂) and lead bromide (PbBr₂) in a 4:1 (v/v) DMF:DMSO mixture.

  • Combine the precursor solutions to achieve the desired stoichiometry (e.g., Cs₀.₀₅(FA₀.₈₅MA₀.₁₅)₀.₉₅Pb(I₀.₈₅Br₀.₁₅)₃).

  • Stir the final perovskite precursor solution at room temperature for at least 2 hours before use.

Perovskite Film Deposition
  • Dispense 40 µL of the perovskite precursor solution onto the SnO₂-coated substrate.

  • Spin-coat in a two-step program:

    • 1000 rpm for 10 seconds (ramp rate: 200 rpm/s)

    • 5000 rpm for 30 seconds (ramp rate: 1000 rpm/s)

  • During the second step, with 15 seconds remaining, dispense 100 µL of chlorobenzene (anti-solvent) onto the center of the spinning substrate.

  • Immediately transfer the substrate to a hotplate and anneal at 100°C for 60 minutes in the nitrogen glovebox.

Iodobenzylammonium Chloride (IBACl) Surface Treatment
  • Prepare a 2 mg/mL solution of IBACl in isopropanol.

  • After the perovskite film has been annealed and cooled to room temperature, dispense 40 µL of the IBACl solution onto the perovskite surface.

  • Spin-coat at 4000 rpm for 30 seconds.

  • Anneal the substrate on a hotplate at 100°C for 10 minutes in the nitrogen glovebox.

Hole Transport Layer (HTL) Deposition
  • Prepare the Spiro-OMeTAD solution: 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene.

  • Prepare a stock solution of Li-TFSI: 520 mg in 1 mL of acetonitrile.

  • Add 28.8 µL of t-BP and 17.5 µL of the Li-TFSI stock solution to the Spiro-OMeTAD solution.

  • Spin-coat the HTL solution onto the IBACl-treated perovskite layer at 4000 rpm for 30 seconds.

Gold (Au) Back Contact Deposition
  • Define the active area of the device using a shadow mask (e.g., 0.09 cm²).

  • Deposit an 80-100 nm thick layer of gold via thermal evaporation at a rate of 0.1-0.2 Å/s under high vacuum (<10⁻⁶ Torr).

Data Presentation

The following table summarizes the photovoltaic performance of perovskite solar cells with and without IBACl surface treatment, based on representative data from literature on similar benzylammonium halide passivation strategies.

TreatmentVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Control (No IBACl)1.0823.575.219.1
With IBACl1.1424.180.522.1

Note: The data presented are representative values and may vary depending on the specific perovskite composition, processing conditions, and measurement parameters.

Visualizations

Experimental Workflow

experimental_workflow cluster_substrate Substrate Preparation cluster_layers Device Fabrication cluster_final Finalization FTO_Cleaning FTO Substrate Cleaning UV_Ozone UV-Ozone Treatment FTO_Cleaning->UV_Ozone ETL SnO2 Deposition (Spin Coating) UV_Ozone->ETL Perovskite Perovskite Deposition (Spin Coating) ETL->Perovskite IBACl IBACl Surface Treatment (Spin Coating) Perovskite->IBACl HTL Spiro-OMeTAD Deposition (Spin Coating) IBACl->HTL Evaporation Au Evaporation HTL->Evaporation

Caption: Experimental workflow for the fabrication of IBACl-passivated perovskite solar cells.

Proposed Passivation Mechanism

passivation_mechanism cluster_perovskite Perovskite Surface cluster_passivation IBACl Treatment cluster_outcome Result Defects Surface Defects (e.g., halide vacancies, uncoordinated Pb2+) IBACl Iodobenzylammonium Chloride (IBACl) Passivation Defect Passivation IBACl->Passivation interacts with Reduced_Recombination Reduced Non-Radiative Recombination Passivation->Reduced_Recombination Improved_Performance Enhanced PCE and Stability Reduced_Recombination->Improved_Performance

References

Method

Application Notes and Protocols: Enhancing Mixed-Cation Perovskite Performance with Isobutylammonium Chloride (iBACl)

For Researchers, Scientists, and Drug Development Professionals Introduction Mixed-cation lead halide perovskites have emerged as a highly promising class of materials for next-generation photovoltaic and optoelectronic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mixed-cation lead halide perovskites have emerged as a highly promising class of materials for next-generation photovoltaic and optoelectronic applications. Compositional engineering, particularly through the incorporation of additives, has proven to be a critical strategy for enhancing their efficiency and stability. Among various additives, alkylammonium halides, such as isobutylammonium chloride (iBACl), are gaining attention for their ability to improve perovskite film quality, passivate defects, and ultimately boost device performance. These enhancements are crucial for the development of stable and efficient perovskite solar cells, which are of significant interest in various fields, including powering medical devices and enabling new therapeutic modalities.

This document provides detailed application notes on the use of iBACl as an additive in mixed-cation perovskites, along with experimental protocols for its incorporation and characterization.

Application Notes

The addition of isobutylammonium chloride to mixed-cation perovskite precursor solutions offers several key advantages:

  • Improved Crystallinity and Morphology: Chloride-based additives can modulate the nucleation and growth of perovskite grains, leading to films with larger, more uniform grains and reduced grain boundaries.[1][2] This improved morphology is beneficial for charge transport and reduces non-radiative recombination.

  • Defect Passivation: Uncoordinated lead ions (Pb²⁺) and halide vacancies are common defects in perovskite films that act as charge trapping centers, limiting device performance. The bulky isobutylammonium cation and the chloride anion from iBACl can effectively passivate these surface and grain boundary defects.[2]

  • Enhanced Device Performance: By improving film quality and reducing defects, iBACl can lead to significant improvements in the key photovoltaic parameters of perovskite solar cells, including power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). For instance, the addition of a similar compound, methylammonium (B1206745) chloride (MACl), to a mixed-cation perovskite system resulted in a significant PCE increase from 16.72% to 23.61%.[1]

  • Increased Stability: Additives like iBACl can enhance the intrinsic stability of the perovskite lattice.[3] The incorporation of bulky organic cations can also improve the material's resistance to environmental factors such as moisture and heat, which is a critical challenge for the commercialization of perovskite technology.[4][5]

Quantitative Data Summary

While specific data for iBACl is emerging, the effects of a similar and widely studied additive, methylammonium chloride (MACl), provide a strong indication of the potential improvements. The following table summarizes the performance enhancement of a mixed-cation perovskite solar cell upon the addition of 10% MACl.[1]

Photovoltaic ParameterControl Device (without MACl)Target Device (with 10% MACl)
Power Conversion Efficiency (PCE) 16.72%23.61%
Open-Circuit Voltage (Voc) 1.00 V1.14 V
Short-Circuit Current Density (Jsc) 20.93 mA/cm²24.71 mA/cm²
Fill Factor (FF) 79.48%83.64%

Experimental Protocols

Perovskite Precursor Solution Preparation (with iBACl)

This protocol is adapted for a common mixed-cation perovskite composition (e.g., CsxFA1-xPbI3).

Materials:

  • Lead(II) iodide (PbI₂)

  • Formamidinium iodide (FAI)

  • Cesium iodide (CsI)

  • Isobutylammonium chloride (iBACl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Prepare a stock solution of the desired mixed-cation perovskite precursor. For example, to prepare a 1.2 M solution of Cs0.05FA0.95PbI3, dissolve the appropriate molar ratios of PbI₂, FAI, and CsI in a mixed solvent of DMF:DMSO (typically a 4:1 volume ratio).

  • Prepare a stock solution of iBACl in a suitable solvent (e.g., DMF or isopropanol) at a known concentration (e.g., 0.1 M).

  • Add the desired volume of the iBACl stock solution to the perovskite precursor solution to achieve the target additive concentration (e.g., 1-10 mol% with respect to the lead content).

  • Stir the final solution at room temperature for at least 2 hours before use.

  • Filter the solution through a 0.22 µm PTFE syringe filter before spin coating.

Perovskite Thin Film Deposition (One-Step Spin Coating)

Substrate Preparation:

  • Patterned indium tin oxide (ITO) or fluorine-doped tin oxide (FTO) coated glass substrates.

  • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes prior to depositing the electron transport layer (ETL).

Deposition Procedure:

  • Deposit a suitable ETL (e.g., SnO₂) onto the cleaned substrates according to established protocols.

  • Transfer the ETL-coated substrates into a nitrogen-filled glovebox.

  • Dispense a sufficient amount (e.g., 40 µL) of the iBACl-containing perovskite precursor solution onto the center of the substrate.

  • Spin coat the substrate in a two-step program. A typical program would be 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.

  • During the second step (at approximately 15 seconds), dispense an anti-solvent (e.g., 100 µL of chlorobenzene (B131634) or ethyl acetate) onto the spinning substrate to induce rapid crystallization.

  • Immediately transfer the substrate to a hotplate and anneal at 100-150 °C for 10-30 minutes. The optimal temperature and time should be determined experimentally.

Device Fabrication and Characterization
  • Deposit a hole transport layer (HTL), such as Spiro-OMeTAD, on top of the perovskite film via spin coating inside the glovebox.

  • Complete the device by thermally evaporating a metal back contact (e.g., gold or silver) through a shadow mask.

  • Characterize the photovoltaic performance of the completed devices using a solar simulator under standard AM 1.5G illumination (100 mW/cm²). Measure the current density-voltage (J-V) characteristics to determine PCE, Voc, Jsc, and FF.

  • Perform stability tests by monitoring the device performance over time under controlled environmental conditions (e.g., ambient air with controlled humidity or in a nitrogen atmosphere under continuous illumination).

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_fab Device Fabrication cluster_char Characterization start Start prep_perov Prepare Mixed-Cation Perovskite Solution start->prep_perov prep_ibacl Prepare iBACl Solution start->prep_ibacl mix Mix Perovskite and iBACl Solutions prep_perov->mix prep_ibacl->mix stir Stir and Filter mix->stir etl Deposit Electron Transport Layer (ETL) stir->etl spin_coat Spin Coat Perovskite with iBACl etl->spin_coat anneal Anneal Perovskite Film spin_coat->anneal htl Deposit Hole Transport Layer (HTL) anneal->htl contact Deposit Metal Contact htl->contact jv J-V Measurement (PCE, Voc, Jsc, FF) contact->jv stability Stability Testing jv->stability end End stability->end

Caption: Experimental workflow for fabricating and characterizing mixed-cation perovskite solar cells with iBACl additive.

defect_passivation cluster_perovskite Perovskite Crystal Lattice cluster_ibacl iBACl Additive Pb_defect Uncoordinated Pb²⁺ (Lewis Acid Site) iBA Isobutylammonium Cation (iBA⁺) I_vacancy Iodide Vacancy (Anion Defect) Cl Chloride Anion (Cl⁻) passivation Defect Passivation iBA->passivation Passivates Pb²⁺ defects Cl->passivation Fills Iodide vacancies passivation->Pb_defect passivation->I_vacancy

Caption: Proposed mechanism of defect passivation in perovskites by isobutylammonium chloride (iBACl).

logical_flow cluster_morph Morphological & Structural Analysis cluster_opto Optoelectronic Characterization cluster_device Device Performance Evaluation start Fabricate Perovskite Films (with and without iBACl) sem Scanning Electron Microscopy (SEM) - Grain Size - Film Uniformity start->sem xrd X-Ray Diffraction (XRD) - Crystallinity - Phase Purity start->xrd uv_vis UV-Vis Spectroscopy - Light Absorption start->uv_vis pl Photoluminescence (PL) - Defect Density - Carrier Recombination start->pl jv J-V Characterization - PCE, Voc, Jsc, FF start->jv stability Stability Measurement - Moisture, Thermal, Light jv->stability

Caption: Logical flow of characterization techniques to evaluate the impact of iBACl additive.

References

Application

Application Notes and Protocols: Chiral Resolution of Acidic Pharmaceuticals Using Primary Ammonium Salts

To the Researcher: A comprehensive review of scientific literature and chemical databases did not yield specific, documented applications of isobutylammonium chloride as a chiral resolving agent for pharmaceutical compou...

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: A comprehensive review of scientific literature and chemical databases did not yield specific, documented applications of isobutylammonium chloride as a chiral resolving agent for pharmaceutical compounds. This suggests that it is not a commonly employed agent for this purpose, or its use is not detailed in publicly accessible records.

However, to provide a detailed and practical guide that aligns with the core requirements of your request, we have developed the following application notes and protocols. These notes use a representative example: the chiral resolution of a common acidic non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, through diastereomeric salt formation with a chiral primary amine. This process is analogous to the hypothetical use of a chiral variant of isobutylammonium salt and illustrates the principles and methodologies you would employ.

Application Note: Chiral Resolution of Racemic Ibuprofen

1. Introduction

The separation of enantiomers, a process known as chiral resolution, is a critical step in the development and manufacturing of many pharmaceuticals.[1][2] Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[3] Ibuprofen, a widely used NSAID, is marketed as a racemic mixture, although its therapeutic activity is primarily attributed to the (S)-(+)-enantiomer.[4] This application note details a method for the chiral resolution of racemic Ibuprofen via the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

2. Principle of Diastereomeric Salt Resolution

The fundamental principle of this resolution technique is the reaction of a racemic mixture of a chiral acid (e.g., Ibuprofen) with a single enantiomer of a chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, including solubility, which allows for their separation by methods such as fractional crystallization.[2] The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, allowing for its isolation. Subsequently, the pure enantiomer of the acid can be recovered by treating the isolated diastereomeric salt with a strong acid to break the salt and liberate the resolved enantiomer.

Experimental Protocols

1. Materials and Equipment

  • Racemic Ibuprofen: (±)-2-(4-isobutylphenyl)propanoic acid

  • Chiral Resolving Agent: (S)-(-)-α-phenethylamine

  • Solvents: Methanol, Hexane (or other suitable solvent systems for crystallization)

  • Acids/Bases: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)

  • Equipment:

    • Reaction flasks

    • Magnetic stirrer and hotplate

    • Reflux condenser

    • Büchner funnel and filter paper

    • Rotary evaporator

    • Polarimeter for measuring optical rotation

    • Chiral HPLC or GC system for determining enantiomeric excess (e.e.)

2. Protocol for Diastereomeric Salt Formation and Crystallization

  • Dissolution: In a suitable reaction flask, dissolve racemic Ibuprofen (1.0 equivalent) in methanol.

  • Addition of Resolving Agent: To the stirred solution, add (S)-(-)-α-phenethylamine (0.5-1.0 equivalent). The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the efficiency of the resolution.

  • Salt Formation and Crystallization: Gently warm the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt. The formation of a precipitate should be observed.

  • Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove impurities.

  • Recrystallization (Optional): To improve the diastereomeric purity, the collected salt can be recrystallized from a fresh portion of the hot solvent.

3. Protocol for Liberation of the Enantiomerically Enriched Ibuprofen

  • Salt Dissociation: Suspend the isolated diastereomeric salt in water.

  • Acidification: Add hydrochloric acid (HCl) to the suspension until the pH is strongly acidic (pH 1-2). This will protonate the carboxylate of Ibuprofen and the amine of the resolving agent.

  • Extraction: Extract the liberated enantiomerically enriched Ibuprofen into an organic solvent such as diethyl ether or dichloromethane.

  • Washing and Drying: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Isolation of Product: Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched Ibuprofen.

4. Determination of Enantiomeric Excess (e.e.)

The enantiomeric excess of the resolved Ibuprofen should be determined using a validated analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This will quantify the percentage of the desired enantiomer relative to the other.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for the chiral resolution of Ibuprofen. Actual results will vary based on specific experimental conditions.

ParameterValue
Starting materialRacemic Ibuprofen
Chiral Resolving Agent(S)-(-)-α-phenethylamine
Yield of Diastereomeric Salt40-50% (based on one enantiomer)
Enantiomeric Excess (e.e.) of Resolved Ibuprofen>95%
Specific Rotation of Resolved (S)-Ibuprofen+57° (c=1, ethanol)

Visualizations

Below are diagrams illustrating the logical workflow of the chiral resolution process.

Chiral_Resolution_Workflow cluster_prep Diastereomeric Salt Formation cluster_separation Separation cluster_recovery Enantiomer Recovery racemic_ibuprofen Racemic Ibuprofen (R- and S-enantiomers) dissolution Dissolve in Solvent racemic_ibuprofen->dissolution resolving_agent Chiral Resolving Agent ((S)-amine) mixing Mix and Form Salts resolving_agent->mixing dissolution->mixing crystallization Fractional Crystallization mixing->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (S-Ibuprofen : S-amine) filtration->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (R-Ibuprofen : S-amine) in solution filtration->more_soluble Filtrate acidification Acidification (e.g., HCl) less_soluble->acidification extraction Solvent Extraction acidification->extraction pure_enantiomer Pure (S)-Ibuprofen extraction->pure_enantiomer recovered_agent Recovered Resolving Agent extraction->recovered_agent

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Logical_Relationship racemate Racemic Mixture (Enantiomers with identical physical properties) diastereomers Diastereomeric Salts (Different physical properties, e.g., solubility) racemate->diastereomers + chiral_agent Chiral Resolving Agent chiral_agent->diastereomers separation Physical Separation (e.g., Crystallization) diastereomers->separation pure_enantiomers Separated Pure Enantiomers separation->pure_enantiomers

Caption: Principle of Diastereomeric Resolution.

References

Method

Application Notes and Protocols for the Green Synthesis of Isobutylammonium Chloride

Introduction Isobutylammonium chloride ((CH₃)₂CHCH₂NH₃Cl) is a quaternary ammonium (B1175870) salt with applications in various fields, including as a precursor for perovskite materials in optoelectronics and as an inter...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isobutylammonium chloride ((CH₃)₂CHCH₂NH₃Cl) is a quaternary ammonium (B1175870) salt with applications in various fields, including as a precursor for perovskite materials in optoelectronics and as an intermediate in pharmaceutical synthesis.[1][2] Traditional synthetic methods often involve hazardous solvents and harsh conditions. This document outlines greener synthetic approaches for the preparation of isobutylammonium chloride, focusing on methods that align with the principles of green chemistry, such as waste reduction, use of renewable feedstocks, and improved energy efficiency.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₄H₁₂ClN[3]
Molar Mass109.60 g/mol [2]
AppearanceWhite crystalline solid[2]
Melting PointData not consistently available
Boiling Point67.7°C (of isobutylamine)[1]
SolubilitySoluble in water and ethanol (B145695)[1][2]

Experimental Protocols

Method 1: Direct Acid-Base Neutralization (Optimized for Green Chemistry)

This method is the most straightforward approach, optimized to minimize waste and energy usage.[1]

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and an ice bath, chill isobutylamine (B53898).

  • Under a fume hood, slowly add a stoichiometric amount of concentrated hydrochloric acid (37%) dropwise to the chilled isobutylamine while stirring. Maintain the temperature below 10°C to control the exothermic reaction.[1]

  • Continue stirring the mixture until the precipitation of isobutylammonium chloride is complete.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a minimal amount of cold ethanol or acetone (B3395972) to remove any unreacted starting materials.

  • Dry the purified isobutylammonium chloride under vacuum.

  • Characterize the final product using NMR and FT-IR to confirm the formation of the ammonium salt.[1]

Quantitative Data:

ParameterValueReference
Typical Yield>95%[1]
Purity>99%[1]

Diagram of Experimental Workflow:

Workflow1 cluster_reaction Reaction cluster_workup Work-up & Purification A Isobutylamine C Reaction Vessel (Stirring, <10°C) A->C B Conc. HCl B->C D Precipitation C->D Completion E Vacuum Filtration D->E F Washing (Cold Ethanol/Acetone) E->F G Vacuum Drying F->G H Isobutylammonium Chloride G->H Final Product

Caption: Workflow for the direct synthesis of isobutylammonium chloride.

Method 2: Fermentation-Derived Isobutylamine Followed by Salt Formation

This method represents a significant advancement in green chemistry by utilizing a renewable feedstock (glucose) to produce the isobutylamine precursor.[1]

Protocol:

Part A: Biosynthesis of Isobutylamine

  • Prepare a modified M9 medium containing 10 g/L glucose and 0.03 g/L pyridoxine.[1]

  • Inoculate the medium with a recombinant Escherichia coli strain engineered to overexpress L-valine decarboxylase.[1]

  • Conduct the fermentation at 37°C under aerobic conditions until a target concentration of isobutylamine (e.g., up to 100 mM) is achieved.[1]

Part B: Salt Formation and Purification

  • Isolate the isobutylamine from the fermentation broth via evaporation or solvent extraction.

  • Dissolve the extracted isobutylamine in a suitable solvent like toluene (B28343) to form a slurry.

  • Bubble hydrogen chloride gas through the slurry to precipitate isobutylammonium chloride.[1]

  • Collect the precipitate by filtration.

  • Recrystallize the product from ethanol to achieve high purity.

  • Dry the final product under vacuum.

Quantitative Data:

ParameterValueReference
Fermentation YieldUp to 100 mM Isobutylamine[1]
Overall Yield~88%[1]
Purity>99%[1]
ScalabilityDemonstrated at >50 L[1]

Diagram of Signaling Pathway (Conceptual):

Pathway cluster_biotransformation Biotransformation cluster_synthesis Chemical Synthesis Glucose Glucose Valine Valine Glucose->Valine Glycolysis & Amino Acid Biosynthesis Isobutylamine Isobutylamine Valine->Isobutylamine Decarboxylation Product Isobutylammonium Chloride Isobutylamine->Product Ecoli Recombinant E. coli (L-valine decarboxylase) Ecoli->Valine HCl HCl (gas) HCl->Product

Caption: Biosynthetic and chemical pathway for isobutylammonium chloride.

Method 3: Solvent-Free Synthesis

This approach minimizes the use of solvents, a key principle of green chemistry. While specific experimental details for isobutylammonium chloride are emerging, the general principle involves the direct reaction of the gaseous or liquid reactants.[1][4][5]

Conceptual Protocol:

  • In a sealed reaction vessel, introduce liquid isobutylamine.

  • Slowly introduce hydrogen chloride gas into the vessel with vigorous stirring or mechanical milling (ball milling).[1]

  • Monitor the reaction progress by observing the formation of the solid product.

  • Once the reaction is complete, the product can be used directly or purified by recrystallization if necessary.

Quantitative Data (Theoretical Predictions):

ParameterValueReference
Predicted Yield~90%[1]
Predicted Purity~98%[1]

Diagram of Logical Relationship:

Logic A Green Chemistry Principles B Solvent Reduction A->B C Waste Minimization A->C D Energy Efficiency A->D E Solvent-Free Synthesis B->E C->E

References

Application

Scalable Production of Isobutylammonium Chloride: Application Notes and Protocols for Researchers

Abstract This document provides detailed application notes and experimental protocols for the scalable production of isobutylammonium chloride. It is intended for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the scalable production of isobutylammonium chloride. It is intended for researchers, scientists, and professionals in drug development and materials science. The content covers the primary synthesis method, purification, and key applications, with a focus on reproducibility and scalability. All quantitative data is summarized in tables, and experimental workflows and reaction mechanisms are visualized using diagrams.

Introduction

Isobutylammonium chloride (IBA-Cl) is a primary ammonium (B1175870) salt with diverse applications in various fields of chemistry and materials science.[1] It serves as a precursor in the synthesis of perovskite materials for optoelectronics, a phase-transfer catalyst in organic synthesis, and a thermal stabilizer for polymers like polyvinyl chloride (PVC).[1][2] The scalable and cost-effective production of high-purity isobutylammonium chloride is therefore of significant interest.

This document outlines a robust and scalable method for the synthesis of isobutylammonium chloride via the acid-base neutralization of isobutylamine (B53898) with hydrochloric acid. Additionally, it details a greener, fermentation-based approach. Protocols for purification and quality control using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also provided.

Scalable Synthesis Methods

The most direct and scalable method for producing isobutylammonium chloride is the acid-base neutralization of isobutylamine with hydrochloric acid.[1] An alternative, environmentally friendly approach involves the use of fermentation-derived isobutylamine.

Acid-Base Neutralization

This method offers high yields (typically exceeding 95%) and is readily scalable for industrial production.[1] The reaction is an exothermic neutralization that should be performed under controlled temperature conditions to minimize side reactions and ensure product purity.

cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation cluster_purification Purification & Drying prep_amine Chill Isobutylamine (1.0 eq) to 0-5 °C add_hcl Slowly add HCl to Isobutylamine with stirring prep_amine->add_hcl prep_hcl Prepare Hydrochloric Acid (1.05 eq) prep_hcl->add_hcl stir Stir at 0-5 °C for 1-2 hours add_hcl->stir filter Vacuum filter the precipitate stir->filter wash Wash with cold diethyl ether filter->wash recrystallize Recrystallize from Ethanol (B145695)/Diethyl Ether wash->recrystallize dry Dry under vacuum recrystallize->dry

Caption: Workflow for the synthesis of isobutylammonium chloride via acid-base neutralization.

Materials:

  • Isobutylamine (≥99%, 100 g, 1.367 mol)

  • Concentrated Hydrochloric Acid (~37%, 138.5 g, 1.435 mol, 1.05 eq)

  • Diethyl ether (anhydrous)

  • Ethanol (absolute)

  • Deionized water

Equipment:

  • 1 L three-necked round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Equip the 1 L three-necked round-bottom flask with a mechanical stirrer and a dropping funnel. Place the flask in an ice-water bath.

  • Add isobutylamine (100 g) to the flask and begin stirring. Allow the isobutylamine to cool to 0-5 °C.

  • Slowly add the concentrated hydrochloric acid (138.5 g) dropwise from the dropping funnel to the chilled and stirring isobutylamine. Maintain the internal temperature below 10 °C throughout the addition.

  • After the addition is complete, continue stirring the resulting thick white slurry in the ice bath for 1-2 hours.

  • Filter the precipitate using a Büchner funnel under vacuum.

  • Wash the filter cake with two portions of cold (0-5 °C) anhydrous diethyl ether (100 mL each) to remove any unreacted starting material.

  • For purification, transfer the crude product to a beaker and dissolve it in a minimum amount of hot absolute ethanol.

  • Slowly add anhydrous diethyl ether to the hot ethanol solution until the solution becomes cloudy. Reheat the solution until it becomes clear.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.[3]

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.

  • Dry the crystals in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield: >95%

Fermentation-Derived Isobutylamine

A more sustainable approach involves the biosynthesis of isobutylamine using engineered microorganisms, followed by conversion to isobutylammonium chloride.[1]

cluster_fermentation Fermentation cluster_isolation Isolation of Isobutylamine cluster_reaction Salt Formation cluster_purification Purification ferment E. coli fermentation in M9 medium with glucose isolate Isolate Isobutylamine via evaporation or solvent extraction ferment->isolate react_hcl React Isobutylamine with HCl gas in a toluene (B28343) slurry isolate->react_hcl precipitate Precipitate and collect Isobutylammonium Chloride react_hcl->precipitate crystallize Crystallize for higher purity precipitate->crystallize

Caption: Workflow for the production of isobutylammonium chloride from fermentation-derived isobutylamine.

  • Fermentation: Genetically engineered E. coli strains capable of overexpressing L-valine decarboxylase are cultured in a modified M9 medium containing glucose (e.g., 10 g/L) and pyridoxine (B80251) (e.g., 0.03 g/L) at 37 °C. This process can yield isobutylamine concentrations up to 100 mM.[1]

  • Downstream Processing: The isobutylamine is isolated from the fermentation broth by evaporation or solvent extraction.

  • Salt Formation: The isolated isobutylamine is then dissolved in a suitable organic solvent, such as toluene, and reacted with gaseous hydrochloric acid to precipitate isobutylammonium chloride.

  • Purification: The precipitated salt is collected and can be further purified by recrystallization as described in the acid-base neutralization protocol.

Table 1: Comparison of Synthesis Methods
MethodReactantsTypical ConditionsYieldPurityScalability
Acid-Base NeutralizationIsobutylamine, Hydrochloric Acid0-10 °C, atmospheric pressure>95%>99% (after recrystallization)High
Fermentation RouteGlucose, Engineered E. coli, HCl37 °C, aerobic fermentationHigh (variable)>99% (after purification)Moderate to High

Application Notes

Isobutylammonium chloride has several important applications in materials science and organic chemistry.

Perovskite Solar Cells

Isobutylammonium salts, such as isobutylammonium iodide, are used as additives or passivating agents in perovskite solar cells to enhance their power conversion efficiency (PCE) and stability.[4][5] The isobutylammonium cations can passivate defects at the perovskite surface and grain boundaries, reducing non-radiative recombination and improving charge carrier transport.

cluster_perovskite Perovskite Active Layer cluster_passivation Passivation with Isobutylammonium Cations cluster_outcome Improved Performance perovskite Perovskite Crystal defects Surface & Grain Boundary Defects recombination Reduced Non-radiative Recombination defects->recombination causes iba Isobutylammonium Cations iba->defects passivates transport Improved Charge Carrier Transport iba->transport facilitates efficiency Enhanced Power Conversion Efficiency & Stability recombination->efficiency improves transport->efficiency improves

Caption: Mechanism of performance enhancement in perovskite solar cells by isobutylammonium cations.

A study on Cs₀.₁(CH₃NH₃)₀.₉PbI₃ perovskite solar cells showed that surface passivation with isobutylammonium iodide (IBA-I) increased the power conversion efficiency from 12.64% to 15.49%.[4]

Table 2: Performance of Perovskite Solar Cells with Isobutylammonium Iodide Passivation
DevicePower Conversion Efficiency (PCE)Hysteresis IndexReference
Non-passivated12.64%0.291[4]
5-mg IBA-I passivated15.49%0.158[4]
Phase-Transfer Catalysis

Quaternary and primary ammonium salts can act as phase-transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[6][7] The ammonium salt transports a reactant from one phase to another where the reaction can occur.[6] Isobutylammonium chloride can be used in nucleophilic substitution reactions.

cluster_aqueous Aqueous Phase cluster_organic Organic Phase nu_aq Nucleophile (Nu⁻) catalyst Isobutylammonium Cation (Q⁺) nu_aq->catalyst forms ion pair rx_org Organic Substrate (R-X) product Product (R-Nu) rx_org->product reacts with Nu⁻ product->catalyst regenerates catalyst catalyst->nu_aq returns to aqueous phase catalyst->rx_org transfers to organic phase

Caption: General mechanism of phase-transfer catalysis using an ammonium salt.

Polymer Stabilization

Ammonium salts can be used as heat stabilizers for polyvinyl chloride (PVC).[2] During processing at high temperatures, PVC can undergo thermal degradation, releasing hydrochloric acid (HCl).[8] Heat stabilizers neutralize the released HCl and can also replace unstable chlorine atoms in the polymer chain, thus preventing further degradation.[9]

Analytical Protocols

Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of isobutylammonium chloride. As primary amines can be challenging to analyze directly due to their lack of a strong chromophore and poor retention on standard C18 columns, a method suitable for hydrophilic amines should be employed.[10]

  • Column: Primesep A or similar mixed-mode column suitable for amine analysis.[10]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer, such as trifluoroacetic acid in water.[10] The exact ratio should be optimized for the specific column and system.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., <210 nm) if a derivatizing agent is not used.

  • Sample Preparation: Dissolve a known concentration of isobutylammonium chloride in the mobile phase.

Structural Confirmation by ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the chemical structure of the synthesized isobutylammonium chloride.

  • Solvent: Deuterated water (D₂O) or Deuterated methanol (B129727) (CD₃OD).

  • Chemical Shifts (in D₂O, referenced to residual HDO at 4.79 ppm):

    • ~0.9 ppm (doublet, 6H, -CH(CH₃ )₂)

    • ~1.9 ppm (multiplet, 1H, -CH (CH₃)₂)

    • ~2.8 ppm (doublet, 2H, -CH₂ NH₃⁺)

    • The -NH₃⁺ protons are typically not observed in D₂O due to rapid exchange with the solvent.

Conclusion

The acid-base neutralization of isobutylamine with hydrochloric acid is a highly efficient and scalable method for the production of isobutylammonium chloride, yielding a high-purity product after recrystallization. For applications where sustainability is a key consideration, the fermentation-based route offers a viable alternative. The diverse applications of isobutylammonium chloride in perovskite solar cells, phase-transfer catalysis, and polymer stabilization underscore the importance of reliable and scalable production methods. The analytical protocols provided herein can be used to ensure the quality and purity of the final product.

References

Technical Notes & Optimization

Troubleshooting

Improving the stability of isobutylammonium-based perovskites

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the stability of isobutylam...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the stability of isobutylammonium (IBA)-based perovskites.

Frequently Asked Questions (FAQs)

Q1: Why is stability a major challenge for isobutylammonium-based perovskites?

A1: Like other organic-inorganic hybrid perovskites, IBA-based perovskites are susceptible to degradation from environmental factors such as moisture, oxygen, heat, and UV light. The organic IBA cation, while offering some advantages, can be a reactive component in the perovskite structure. Instability can manifest as changes in the material's crystal structure, chemical decomposition, and a decline in optoelectronic performance.

Q2: What are the primary advantages of using isobutylammonium in perovskite formulations?

A2: The bulky and hydrophobic nature of the isobutylammonium cation can enhance the perovskite's resistance to moisture. It is often used to create 2D or quasi-2D perovskite structures, which have demonstrated improved environmental stability compared to their 3D counterparts. These structures can act as a protective barrier against humidity.

Q3: What is the main degradation pathway for IBA-based perovskites when exposed to humidity?

A3: Under humid conditions, IBA-based 2D perovskites can undergo a transformation. Studies on similar bulky cations suggest that the 2D structure can degrade into one-dimensional (1D) perovskite structures, which eventually decompose into lead iodide (PbI₂). This process is accelerated by the interaction of water molecules with defects in the perovskite crystal lattice.[1][2]

Q4: Can IBA-based perovskites be used in combination with other cations?

A4: Yes, creating mixed-cation perovskites is a common strategy to enhance stability and performance. Combining IBA with smaller cations like methylammonium (B1206745) (MA) or formamidinium (FA) can create quasi-2D structures with tunable properties and improved stability.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Poor Film Quality (Pinholes, Roughness) 1. Suboptimal precursor solution chemistry. 2. Inadequate substrate cleaning. 3. Incorrect spin-coating parameters.1. Ensure high-purity precursors. Use a co-solvent system like DMF:DMSO to improve solubility and film formation. 2. Implement a rigorous substrate cleaning protocol (e.g., sequential sonication in detergents, DI water, acetone, and isopropanol (B130326), followed by UV-ozone treatment). 3. Optimize spin-coating speed and duration. A two-step program (low speed for spreading, high speed for thinning) is often effective.
Incomplete Perovskite Conversion (Yellowish Film) 1. Presence of unreacted PbI₂. 2. Insufficient annealing temperature or time.1. Adjust the stoichiometry of IBA-iodide to PbI₂ in the precursor solution. 2. Optimize the annealing temperature and duration. For many perovskite formulations, a temperature around 100-150°C is required.
Rapid Degradation in Ambient Air 1. High humidity during fabrication or storage. 2. Oxygen-induced degradation.1. Fabricate and store the perovskite films in an inert atmosphere (e.g., a nitrogen-filled glovebox). 2. Utilize encapsulation techniques to protect the film from ambient air.
Phase Impurity in 2D/Quasi-2D Films 1. Incorrect ratio of IBA-iodide to other organic cations and PbI₂. 2. Uncontrolled crystallization during film deposition.1. Precisely control the stoichiometry of the precursors to achieve the desired 'n' value in (IBA)₂(A)n-₁PbₙI₃ₙ₊₁. 2. Employ solvent additives or anti-solvent dripping during spin-coating to modulate crystal growth and improve phase purity.[3][4]

Quantitative Stability Data

The following table summarizes the stability of perovskite solar cells under various conditions. While specific data for isobutylammonium-based perovskites is limited, data from similar systems and general perovskite stability studies are included for comparison.

Perovskite Type Stress Condition Initial PCE (%) Retained PCE (%) Duration (hours) Reference
Mixed-Cation 2D/3D Perovskite60°C in N₂~17.275100[5]
Mixed-Cation 2D/3D Perovskite40±5% RH in Air~17.2>95500[5]
(BA)₂PbI₄ with DI treatmentAmbient AirN/A (PL Intensity)~70384 (16 days)[1]
Encapsulated PSM85°C, 85% RH, 1-sun illumination23.087.0~1900[6]

PCE: Power Conversion Efficiency, RH: Relative Humidity, PSM: Perovskite Solar Module, BA: n-butylammonium, DI: Dimethyl itaconate.

Experimental Protocols

Protocol 1: Synthesis of Isobutylammonium Iodide (IBAI)
  • Reaction Setup: In a nitrogen-filled glovebox, add isobutylamine (B53898) to a round-bottom flask cooled in an ice bath.

  • Acid Addition: Slowly add hydroiodic acid dropwise to the isobutylamine solution while stirring continuously. The molar ratio of isobutylamine to hydroiodic acid should be approximately 1.2:1.

  • Precipitation: Continue stirring for 2-4 hours at room temperature. A white precipitate of isobutylammonium iodide will form.

  • Purification: Collect the precipitate by filtration and wash it with diethyl ether.

  • Drying: Dry the purified isobutylammonium iodide under vacuum at 60°C for 24 hours.

Protocol 2: Fabrication of 2D (IBA)₂PbI₄ Perovskite Thin Films
  • Precursor Solution Preparation: Dissolve isobutylammonium iodide (IBAI) and lead(II) iodide (PbI₂) in a 2:1 molar ratio in N,N-dimethylformamide (DMF). A common concentration is 1 M. Stir the solution at 60-70°C for at least 2 hours to ensure complete dissolution.[7][8]

  • Substrate Preparation: Clean the substrates (e.g., FTO glass) by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes prior to use.

  • Spin-Coating: Transfer the cleaned substrates into a nitrogen-filled glovebox. Dispense the perovskite precursor solution onto the substrate and spin-coat. A typical two-step program is 1000 rpm for 10 seconds followed by 4000-6000 rpm for 30 seconds.

  • Annealing: Immediately transfer the coated substrate to a hotplate and anneal at 100°C for 10-15 minutes.

  • Cooling and Storage: Allow the film to cool to room temperature. Store the films in a dark, inert environment.

Visualizations

degradation_pathway 2D_Perovskite (IBA)2PbI4 (Stable) 1D_Intermediate 1D (IBA)3PbI5 (Intermediate) 2D_Perovskite->1D_Intermediate Humidity Exposure Decomposition PbI2 + Volatile Products 1D_Intermediate->Decomposition Further Degradation Moisture H2O Moisture->2D_Perovskite

Caption: Moisture-induced degradation pathway of a 2D IBA-based perovskite.

experimental_workflow cluster_prep Preparation cluster_fab Fabrication (in Glovebox) cluster_char Characterization Precursor_Synth Precursor Synthesis (IBAI, PbI2) Solution_Prep Solution Preparation (in DMF/DMSO) Precursor_Synth->Solution_Prep Spin_Coat Spin-Coating Solution_Prep->Spin_Coat Substrate_Clean Substrate Cleaning (Sonication, UV-Ozone) Substrate_Clean->Spin_Coat Anneal Annealing (100-150°C) Spin_Coat->Anneal Characterization Structural & Optical (XRD, UV-Vis, PL) Anneal->Characterization Stability_Test Stability Testing (Humidity, Thermal) Characterization->Stability_Test

Caption: General experimental workflow for IBA-based perovskite thin film fabrication.

References

Optimization

Technical Support Center: Stabilizing Mixed-Halide Perovskites with IBACl

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing isobutylammonium chloride (IBACl) to prevent phase segregation in mixed-halide p...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing isobutylammonium chloride (IBACl) to prevent phase segregation in mixed-halide perovskites. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is phase segregation in mixed-halide perovskites and why is it problematic?

A1: Mixed-halide perovskites, which incorporate both iodide and bromide ions, allow for the tuning of the material's bandgap, a crucial property for applications like tandem solar cells and color-tunable LEDs.[1][2] However, under illumination or electrical bias, these materials can become unstable and demix into iodide-rich and bromide-rich domains.[1][3] This phenomenon, known as phase segregation, leads to the formation of lower bandgap iodide-rich regions that act as charge carrier traps, ultimately reducing the open-circuit voltage and overall efficiency of the device.[1]

Q2: How does isobutylammonium chloride (IBACl) help prevent phase segregation?

A2: While the precise mechanism for IBACl is still under investigation, the introduction of chloride ions is known to suppress photoinduced halide segregation.[4] The presence of chloride can increase the activation energy for halide ion migration, creating a larger energetic barrier that slows down the segregation process.[4] Additionally, the incorporation of a larger organic cation like isobutylammonium can help to manage internal strain within the perovskite crystal lattice. This strain reduction can thermodynamically stabilize the mixed-halide phase. The interplay between the stronger lead-halide bonding provided by chloride and the strain relaxation from the large organic cation is believed to be key to the stabilizing effect.[1]

Q3: What is the recommended concentration of IBACl to use in the precursor solution?

A3: The optimal concentration of IBACl can vary depending on the specific mixed-halide perovskite composition and the desired film characteristics. Generally, a small molar percentage relative to the lead halide precursor is used. It is recommended to start with a low concentration (e.g., 1-5 mol%) and systematically vary the amount to find the optimal balance between phase stability and overall device performance. Exceeding the optimal concentration can sometimes lead to the formation of undesirable 2D perovskite phases or negatively impact film morphology.

Q4: What are the expected effects of IBACl on the optoelectronic properties and performance of the perovskite solar cell?

A4: The successful incorporation of an optimal amount of IBACl is expected to yield several beneficial effects on the perovskite solar cell:

  • Enhanced Photostability: The primary benefit is the suppression of photoinduced phase segregation, leading to a more stable bandgap under illumination.

  • Improved Open-Circuit Voltage (Voc): By preventing the formation of iodide-rich traps, the non-radiative recombination losses are reduced, resulting in a higher Voc.

  • Increased Power Conversion Efficiency (PCE): The combination of improved Voc and potentially better film quality can lead to an overall increase in the PCE of the solar cell.[5]

  • Enhanced Long-Term Stability: By mitigating a key degradation pathway, IBACl can contribute to the long-term operational stability of the perovskite solar cell.

Q5: Are there alternative methods to prevent phase segregation?

A5: Yes, several other strategies are being explored to enhance the stability of mixed-halide perovskites. These include:

  • Cation Engineering: Incorporating a mix of different A-site cations (e.g., formamidinium, cesium, methylammonium) can increase the entropy of mixing and stabilize the desired perovskite phase.[5][6]

  • B-site Doping: Introducing small amounts of other metal cations (e.g., Sn²⁺, Mn²⁺) into the lead site can alter the lattice strain and electronic properties to inhibit segregation.[7][8]

  • Dimensionality Engineering: Creating 2D/3D perovskite heterostructures can passivate the 3D perovskite surface and confine charge carriers, thus reducing segregation.

  • Control of Crystallinity and Grain Size: Promoting the growth of larger, more uniform grains with fewer grain boundaries can reduce the number of sites where segregation can initiate.

Troubleshooting Guides

This section provides solutions to common problems encountered when using IBACl to prevent phase segregation in mixed-halide perovskites.

Problem Probable Cause(s) Recommended Solution(s)
Incomplete suppression of phase segregation (observed by PL shift or XRD changes) 1. Insufficient concentration of IBACl. 2. Inhomogeneous distribution of IBACl in the precursor solution or film. 3. High intensity of illumination or prolonged exposure during testing.1. Systematically increase the molar percentage of IBACl in the precursor solution. 2. Ensure complete dissolution of IBACl in the solvent and optimize spin-coating parameters for uniform film formation. 3. Characterize the stability under standard testing conditions to allow for comparison.
Poor film morphology (e.g., pinholes, low coverage) 1. Excessive concentration of IBACl leading to the formation of 2D perovskite phases that disrupt 3D crystal growth. 2. Altered crystallization kinetics due to the presence of the additive. 3. Incompatible solvent system with IBACl.1. Reduce the concentration of IBACl. 2. Adjust the annealing temperature and time to optimize crystal growth. Consider using an anti-solvent dripping step to promote more uniform nucleation. 3. Ensure IBACl is fully soluble in the chosen solvent (e.g., DMF, DMSO, or a mixture).
Reduced Power Conversion Efficiency (PCE) after adding IBACl 1. Sub-optimal concentration of IBACl. 2. Negative impact on charge transport due to the insulating nature of the isobutylammonium cation at grain boundaries. 3. Introduction of defects or impurities from the IBACl source.1. Perform a detailed concentration-dependent study to find the optimal amount of IBACl. 2. Characterize the charge carrier dynamics to understand the impact on charge extraction. 3. Use high-purity IBACl and ensure a clean fabrication environment.
Hysteresis in J-V measurements 1. Ion migration is not fully suppressed. 2. Defect states at the interfaces or grain boundaries.1. While IBACl helps with halide segregation, other mobile ions might still be present. Further passivation strategies may be needed. 2. Optimize the interfaces with charge transport layers and consider additional passivation treatments.

Experimental Protocols

1. Preparation of Mixed-Halide Perovskite Precursor Solution with IBACl

This protocol describes the preparation of a typical mixed-halide perovskite precursor solution incorporating IBACl. The example composition is for (MA₀.₁₇FA₀.₈₃)Pb(I₀.₈₃Br₀.₁₇)₃.

Materials:

  • Lead(II) iodide (PbI₂)

  • Lead(II) bromide (PbBr₂)

  • Formamidinium iodide (FAI)

  • Methylammonium bromide (MABr)

  • Isobutylammonium chloride (IBACl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • In a nitrogen-filled glovebox, prepare a stock solution of the lead halides. For a 1 M solution, dissolve the appropriate molar ratios of PbI₂ and PbBr₂ in a mixture of DMF and DMSO (typically a 4:1 v/v ratio).

  • Prepare a stock solution of the organic cations. Dissolve the corresponding molar ratios of FAI and MABr in a separate vial with the same DMF:DMSO solvent mixture.

  • Calculate the desired molar percentage of IBACl relative to the total lead halide concentration.

  • Weigh the calculated amount of IBACl and dissolve it completely in the organic cation stock solution.

  • Add the lead halide stock solution to the organic cation and IBACl solution dropwise while stirring.

  • Continue stirring the final precursor solution at room temperature for at least 2 hours to ensure complete dissolution and homogeneity.

  • Before use, filter the precursor solution through a 0.22 µm PTFE syringe filter to remove any particulates.

2. Perovskite Film Deposition and Annealing

Procedure:

  • Clean the substrates (e.g., FTO-coated glass with an electron transport layer) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes before use.

  • Transfer the cleaned substrates into a nitrogen-filled glovebox.

  • Dispense a sufficient amount of the prepared perovskite precursor solution onto the substrate to cover the surface.

  • Spin-coat the solution using a two-step program. For example, a first step at 1000 rpm for 10 seconds followed by a second step at 5000 rpm for 30 seconds.

  • During the second step, with about 15 seconds remaining, dispense an anti-solvent (e.g., chlorobenzene (B131634) or toluene) onto the spinning substrate.

  • Immediately transfer the substrate to a hotplate and anneal at a predetermined temperature (e.g., 100-150 °C) for a specified time (e.g., 10-60 minutes). The optimal annealing temperature and time should be determined experimentally.

  • After annealing, allow the films to cool down to room temperature before proceeding with the deposition of the hole transport layer and the top electrode.

Visualizations

Experimental_Workflow cluster_prep Precursor Preparation cluster_fab Film Fabrication cluster_char Device Completion & Characterization p1 Weigh Precursors (PbI₂, PbBr₂, FAI, MABr, IBACl) p2 Dissolve in DMF:DMSO p1->p2 p3 Stir and Filter p2->p3 f2 Spin-Coating p3->f2 Precursor Solution f1 Substrate Cleaning f1->f2 f3 Anti-Solvent Dripping f2->f3 f4 Annealing f3->f4 d1 HTL & Electrode Deposition f4->d1 Perovskite Film d2 Device Testing (J-V, EQE) d1->d2 d3 Stability Measurement d2->d3

Caption: Experimental workflow for fabricating mixed-halide perovskite solar cells with IBACl.

IBACl_Mechanism cluster_without Without IBACl cluster_with With IBACl A Mixed-Halide Perovskite (Uniform I/Br distribution) B Light Exposure A->B C Phase Segregation (I-rich and Br-rich domains) B->C D Reduced Voc and Efficiency C->D E Mixed-Halide Perovskite with IBACl F Light Exposure E->F G Increased Halide Migration Barrier + Reduced Lattice Strain F->G H Stabilized Mixed-Halide Phase G->H I Improved Voc and Stability H->I

References

Troubleshooting

Optimizing annealing temperature for isobutylammonium chloride perovskite films

Welcome to the Technical Support Center for Optimizing Annealing of Alkylammonium Perovskite Films. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Optimizing Annealing of Alkylammonium Perovskite Films.

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in optimizing the thermal annealing step for perovskite films, with a focus on principles applicable to isobutylammonium chloride and other related short-chain alkylammonium halide perovskites.

Disclaimer: Specific quantitative data and protocols provided herein are based on studies of widely researched perovskites like methylammonium (B1206745) lead iodide (MAPbI₃). While the underlying principles of crystallization and defect formation are broadly applicable, optimal parameters for isobutylammonium chloride-based perovskites may vary and should be determined empirically. The provided data serves as a strong starting point for this optimization process.

Frequently Asked Questions (FAQs)

Q1: Why is the annealing temperature so critical for perovskite film quality? A1: The annealing temperature is a crucial parameter that governs the crystallization process, film morphology, and the density of non-radiative defects.[1][2] It provides the thermal energy required to evaporate residual solvents from the precursor solution and drive the transformation into the desired crystalline perovskite phase.[3] An optimal temperature ensures the formation of a uniform film with large, well-interconnected crystalline grains, which is essential for efficient charge transport and high device performance.[3][4]

Q2: What happens if the annealing temperature is too low? A2: If the temperature is too low, the conversion from the precursor phase to the crystalline perovskite phase may be incomplete. This results in poor crystallinity, small grain sizes, and the presence of residual solvents or intermediate phases.[4] Such films often lead to devices with poor charge transport and a low fill factor (FF).[4]

Q3: What are the consequences of an annealing temperature that is too high? A3: Excessively high temperatures can lead to the thermal decomposition of the perovskite material.[1][3] For many organic-inorganic hybrid perovskites, this involves the volatilization of the organic cation (e.g., methylammonium iodide gas), leaving behind lead iodide (PbI₂), which is detrimental to photovoltaic performance.[2] This decomposition creates defects, reduces the film's absorbance, and severely penalizes the device's photovoltage and fill factor.[1][2] For MAPbI₃, decomposition can begin at temperatures above 130-150°C.[2][3]

Q4: How does annealing time affect the film? A4: Annealing time is as important as temperature. Insufficient time can lead to incomplete crystallization, similar to low-temperature annealing.[3] However, prolonged annealing, even at optimal temperatures, can also induce thermal degradation and decomposition of the perovskite structure.[3] Some studies highlight the benefit of "flash annealing," where a high temperature is applied for a very short duration (e.g., 1.5 minutes) to achieve high crystallinity while minimizing decomposition.[1][2]

Q5: Can I anneal the film in ambient air? A5: While possible, it is generally not recommended. Perovskite materials are sensitive to moisture and oxygen, which can lead to rapid degradation.[5] High humidity (>50%) during fabrication is particularly detrimental.[6][7] For consistent, high-quality results, annealing should be performed in a controlled, inert atmosphere, such as a nitrogen-filled glovebox.[8]

Troubleshooting Guide

This guide addresses common problems encountered during the annealing of perovskite films.

Problem 1: The film appears yellow or is not uniformly dark brown/black.
  • Possible Cause 1: Incomplete Conversion. The yellow color is characteristic of lead iodide (PbI₂), indicating that the perovskite phase has not fully formed.

    • Solution: Increase the annealing temperature in increments of 10°C or extend the annealing time. Ensure your precursor stoichiometry is correct.

  • Possible Cause 2: Thermal Decomposition. The film was initially dark but turned yellowish. This suggests the annealing temperature is too high, causing the perovskite to decompose back into PbI₂.[2]

    • Solution: Decrease the annealing temperature. Consider a lower temperature for a longer duration or investigate a flash annealing protocol.[1]

Problem 2: The final film has pinholes or poor surface coverage.
  • Possible Cause 1: Sub-optimal Spin-Coating. The precursor solution may not have spread evenly, or the anti-solvent step (if used) was not optimized.

    • Solution: Adjust spin-coating speeds and times. Optimize the timing and volume of the anti-solvent drip to induce rapid, uniform nucleation.

  • Possible Cause 2: Inappropriate Annealing Ramp Rate. Heating the substrate too quickly can cause rapid outgassing of solvents, disrupting the film.

    • Solution: Use a hotplate with a controlled ramp rate or introduce the sample to the pre-heated hotplate carefully to ensure uniform heating.

Problem 3: The resulting solar cell has very low efficiency (PCE).
  • Possible Cause 1: Poor Crystallinity. As diagnosed by a low Fill Factor (FF). This is likely due to under-annealing (temperature too low or time too short).[4]

    • Solution: Systematically increase the annealing temperature and/or time. Refer to the data tables below for typical ranges for similar materials.

  • Possible Cause 2: High Defect Density. As diagnosed by a low Open-Circuit Voltage (V_oc). This can be caused by over-annealing (decomposition) or impurities.[1][2]

    • Solution: Lower the annealing temperature to prevent decomposition. Ensure high-purity precursors and a clean, inert processing environment.

  • Possible Cause 3: Incomplete Solvent Removal. Residual solvents like DMF or DMSO can remain trapped, creating defects.

    • Solution: Ensure the annealing time and temperature are sufficient for complete solvent evaporation. A two-step annealing process (e.g., a brief low-temperature step followed by a higher temperature step) can sometimes help.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Problem Identified: Poor Film Quality or Low PCE check_color What is the film's appearance? start->check_color yellow Film is Yellow / Non-uniform check_color->yellow Yellowish pinholes Pinholes / Poor Coverage check_color->pinholes Has Pinholes dark_film Film is Dark & Uniform, but PCE is Low check_color->dark_film Dark/Uniform cause_incomplete Cause: Incomplete Conversion yellow->cause_incomplete cause_decomposition Cause: Thermal Decomposition yellow->cause_decomposition cause_spinning Cause: Sub-optimal Spin-Coating pinholes->cause_spinning cause_defects Cause: High Defect Density (Low Voc) dark_film->cause_defects cause_crystallinity Cause: Poor Crystallinity (Low FF) dark_film->cause_crystallinity solution_increase_t Solution: Increase Annealing Temp/Time cause_incomplete->solution_increase_t solution_decrease_t Solution: Decrease Annealing Temp cause_decomposition->solution_decrease_t solution_spinning Solution: Optimize Spin-Coating & Anti-Solvent Step cause_spinning->solution_spinning cause_defects->solution_decrease_t cause_crystallinity->solution_increase_t end_node Optimized Film/Device solution_increase_t->end_node solution_decrease_t->end_node solution_spinning->end_node

Caption: A flowchart for diagnosing and resolving common perovskite film issues.

Quantitative Data on Annealing Effects

The following tables summarize the impact of annealing temperature on the performance of MAPbI₃ perovskite solar cells, which can serve as a reference for optimizing isobutylammonium chloride-based devices.

Table 1: Effect of Annealing Temperature on MAPbI₃ Solar Cell Performance (Data compiled from a study with a 30-minute annealing time)

Annealing Temp. (°C)V_oc (V)J_sc (mA/cm²)Fill Factor (FF) (%)PCE (%)Source
40~0.85~15.0~55~7.0[2]
100~1.04~22.5~70~16.5[2]
130~1.02~24.0~68~16.7[2]
200~0.95~24.0~50~11.5[2]

Table 2: Alternative Study on Annealing Temperature vs. Performance (Data compiled from a study observing optimal performance at 110°C)

Annealing Temp. (°C)V_oc (V)J_sc (mA/cm²)Fill Factor (FF)PCE (%)Source
900.9617.580.6110.28[8][9]
1001.0118.230.6511.97[8][9]
1101.0219.340.6713.21[8][9]
1200.9918.560.6311.58[8][9]

Experimental Protocols

Protocol 1: Standard One-Step Spin-Coating and Annealing

This protocol describes a typical method for fabricating a perovskite film on a substrate (e.g., FTO/c-TiO₂). All steps should be performed in a nitrogen-filled glovebox.

  • Precursor Solution Preparation:

    • Prepare a 1.0 M - 1.4 M precursor solution by dissolving equimolar amounts of the organic ammonium (B1175870) halide (e.g., isobutylammonium chloride) and lead halide (e.g., PbI₂) in a solvent mixture, typically DMF:DMSO (e.g., 4:1 v/v).

    • Stir the solution on a hotplate at ~60-70°C for at least 2 hours until fully dissolved.

    • Filter the solution through a 0.22 µm PTFE filter before use.

  • Substrate Preparation:

    • Ensure substrates are thoroughly cleaned and have undergone UV-Ozone treatment for ~15 minutes immediately before being brought into the glovebox.

    • Pre-heat the substrates on a hotplate at the intended annealing temperature if required by your specific process, or use a room temperature substrate.

  • Spin-Coating Deposition:

    • Dispense a sufficient amount of the precursor solution (e.g., 40-60 µL) to cover the substrate surface.

    • Begin a two-step spin program. For example:

      • Step 1: 1000 rpm for 10 seconds (for spreading).

      • Step 2: 4000-6000 rpm for 30 seconds (for thinning).

    • During the final 10-15 seconds of Step 2, dispense an anti-solvent (e.g., 100-150 µL of chlorobenzene (B131634) or toluene) onto the center of the spinning substrate. This induces rapid crystallization.

  • Thermal Annealing:

    • Immediately after spin-coating, transfer the substrate to a pre-heated hotplate inside the glovebox.

    • Anneal the film at the target temperature (e.g., starting at 100°C) for the desired time (e.g., 10-30 minutes).

    • After annealing, allow the film to cool to room temperature before depositing subsequent layers.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_0 Glovebox Environment (N₂) prep 1. Prepare Precursor Solution (e.g., iBACl + PbI₂ in DMF/DMSO) spin 2. Spin-Coat Solution on Substrate prep->spin antisolvent 3. Apply Anti-Solvent (e.g., Chlorobenzene) spin->antisolvent anneal 4. Transfer to Hotplate & Anneal (e.g., 100°C for 20 min) antisolvent->anneal cool 5. Cool to Room Temperature anneal->cool characterize 6. Film Ready for Characterization / Next Layers cool->characterize

Caption: A standard workflow for one-step perovskite film fabrication.

Logical Relationships in Annealing

The annealing process involves a delicate balance between promoting beneficial crystallization and triggering harmful decomposition.

AnnealingLogic temp Annealing Temperature low_t Too Low (< 80°C) temp->low_t optimal_t Optimal (~100-130°C) temp->optimal_t high_t Too High (> 150°C) temp->high_t incomplete Incomplete Solvent Removal & Crystallization low_t->incomplete complete Complete Crystallization optimal_t->complete large_grains Large, Uniform Grains optimal_t->large_grains low_defects Low Defect Density optimal_t->low_defects decomposition Thermal Decomposition (e.g., to PbI₂) high_t->decomposition small_grains Small Grains, Pinholes incomplete->small_grains high_defects High Defect Density (Vacancies) decomposition->high_defects

Caption: Relationship between annealing temperature and film properties.

References

Optimization

Technical Support Center: Isobutylammonium Chloride Synthesis and Purification

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of isobutylammonium chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing isobutylammonium chloride?

A1: The most direct and widely used method is the acid-base neutralization of isobutylamine (B53898) with hydrochloric acid. This is an exothermic reaction where the amine group of isobutylamine accepts a proton from HCl, forming the isobutylammonium cation and the chloride anion.[1] With proper control of stoichiometry, yields for this method can exceed 95%.[1]

Q2: What are the critical parameters to control during the synthesis of isobutylammonium chloride?

A2: To ensure a high yield and purity, it is crucial to control the following parameters:

  • Temperature: The reaction is exothermic, and maintaining a low temperature (below 10°C) is essential to minimize thermal degradation of the amine.[1]

  • Stoichiometry: Precise control of the molar ratios of isobutylamine and hydrochloric acid is necessary to achieve high yields and minimize unreacted starting materials.[1]

  • Addition Rate: A slow, dropwise addition of hydrochloric acid to the chilled isobutylamine solution helps to manage the exothermic nature of the reaction and prevent localized overheating.[1]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere can help to mitigate potential side reactions.[1]

Q3: How can I confirm the successful synthesis and purity of isobutylammonium chloride?

A3: A combination of analytical techniques is recommended for thorough characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the proton environments of the isobutylammonium cation.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of the NH₃⁺Cl⁻ salt.[1]

  • Melting Point Determination: The literature melting point for isobutylammonium chloride is in the range of 155–163°C.[1] A sharp melting point within this range is indicative of high purity.

  • Elemental Analysis (CHN): To confirm the elemental composition of the synthesized compound.[1]

Q4: What are the best practices for storing isobutylammonium chloride?

A4: Isobutylammonium chloride is a hygroscopic solid, meaning it readily absorbs moisture from the air.[2] Therefore, it should be stored in a tightly sealed container in a cool, dry place to maintain its stability and effectiveness.

Troubleshooting Guides

Synthesis

Issue 1: Low or No Precipitation of Isobutylammonium Chloride.

  • Possible Cause: The concentration of the reactants may be too low, or the solution may not be sufficiently saturated.

  • Solution:

    • Ensure that the molar ratio of isobutylamine to hydrochloric acid is appropriate. An excess of either reactant can affect the final product isolation.

    • If the reaction was performed in a solvent, try to reduce the solvent volume by gentle evaporation under reduced pressure to increase the concentration of the product.

    • Cool the reaction mixture in an ice bath or even a colder bath (e.g., ice-salt) to further decrease the solubility of the product.

Issue 2: The Product "Oils Out" Instead of Forming Crystals.

  • Possible Cause: The temperature of the solution may be above the melting point of the product when it reaches saturation. This can also be caused by the presence of impurities.

  • Solution:

    • Add a small amount of a suitable solvent (e.g., ethanol (B145695) or isopropanol) to the mixture and gently warm it until the oil redissolves. Then, allow it to cool down slowly.

    • Try scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

    • If available, add a seed crystal of pure isobutylammonium chloride to the solution to initiate crystallization.

Issue 3: The Final Product is Discolored (e.g., yellow or brown).

  • Possible Cause: Impurities in the starting materials or side reactions during the synthesis can lead to discoloration. Overheating can also cause degradation and color formation.

  • Solution:

    • Ensure the isobutylamine used is of high purity and colorless.

    • Maintain strict temperature control during the addition of hydrochloric acid to prevent overheating.

    • The colored product can often be purified by recrystallization, potentially with the addition of a small amount of activated charcoal to adsorb the colored impurities.

Purification (Recrystallization)

Issue 1: Low Recovery Yield After Recrystallization.

  • Possible Cause:

    • Using too much solvent for recrystallization.

    • The product is significantly soluble in the cold recrystallization solvent.

    • Premature crystallization during hot filtration (if performed).

  • Solution:

    • Use the minimum amount of hot solvent required to dissolve the crude product.

    • Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • When washing the collected crystals, use a minimal amount of ice-cold solvent.

Issue 2: The Product Does Not Crystallize Upon Cooling.

  • Possible Cause: The solution is not supersaturated, likely due to using an excessive amount of solvent.

  • Solution:

    • Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration.

    • Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.

Issue 3: The Recrystallized Product is Still Impure.

  • Possible Cause:

    • The cooling process was too rapid, leading to the trapping of impurities within the crystals.

    • The chosen recrystallization solvent was not optimal for separating the desired product from the specific impurities present.

  • Solution:

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling generally results in larger, purer crystals.[3]

    • Consider a different recrystallization solvent or a mixed solvent system. Perform small-scale solubility tests to find a solvent that dissolves the product well when hot but poorly when cold, while the impurities remain soluble at all temperatures.

Data Presentation

Table 1: Synthesis of Isobutylammonium Chloride - Reaction Parameters and Expected Outcomes

ParameterConditionExpected YieldPurityReference
Molar Ratio (Isobutylamine:HCl) 1:1 (Stoichiometric)>95%>99% (after purification)[1]
Temperature 0-10°CHighHigh[1]
Reaction Time 1-2 hoursHighDependent on purification-
Solvent None (neat) or polar aprotic (e.g., THF)>95%>99% (after purification)[1]

Table 2: Recrystallization of Isobutylammonium Chloride - Solvent Selection and General Observations

Solvent/Solvent SystemSuitabilityExpected RecoveryNotes
Ethanol GoodModerate to HighA commonly used and effective solvent for recrystallization.[1]
Isopropanol GoodModerate to HighSimilar to ethanol, a good choice for recrystallization.
Acetone FairModerateCan be used, but solubility might be higher at low temperatures compared to alcohols, potentially reducing yield.[1]
Ethanol/Diethyl Ether GoodHighEthanol is used to dissolve the salt, and diethyl ether is added as an anti-solvent to induce precipitation.
Water FairLow to ModerateThe product is highly soluble in water, which can lead to low recovery yields.[2]

Experimental Protocols

Protocol 1: Synthesis of Isobutylammonium Chloride
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place isobutylamine (1.0 eq.). Chill the flask in an ice bath to 0-5°C.

  • Reaction: Slowly add concentrated hydrochloric acid (1.0 eq.) dropwise to the stirred isobutylamine over 30-60 minutes, ensuring the temperature does not exceed 10°C.

  • Precipitation: After the addition is complete, continue stirring the mixture in the ice bath for another hour. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted isobutylamine.

  • Drying: Dry the product under vacuum to obtain crude isobutylammonium chloride.

Protocol 2: Purification of Isobutylammonium Chloride by Recrystallization
  • Dissolution: Place the crude isobutylammonium chloride in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol) while stirring and heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

SynthesisWorkflow Experimental Workflow: Synthesis of Isobutylammonium Chloride reagents Isobutylamine + Concentrated HCl reaction Acid-Base Neutralization (0-10°C, Stirring) reagents->reaction precipitation Precipitation of Crude Product reaction->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Cold Diethyl Ether filtration->washing drying Drying Under Vacuum washing->drying product Crude Isobutylammonium Chloride drying->product

Caption: Experimental workflow for the synthesis of isobutylammonium chloride.

PurificationWorkflow Experimental Workflow: Purification by Recrystallization crude_product Crude Isobutylammonium Chloride dissolution Dissolve in Minimal Hot Solvent (e.g., Ethanol) crude_product->dissolution hot_filtration Hot Gravity Filtration (Optional, if impurities/charcoal present) dissolution->hot_filtration crystallization Slow Cooling to Room Temperature, then Ice Bath dissolution->crystallization If no insoluble impurities hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration crystal_washing Wash with Ice-Cold Solvent vacuum_filtration->crystal_washing drying Drying Under Vacuum crystal_washing->drying pure_product Pure Isobutylammonium Chloride drying->pure_product TroubleshootingLogic Troubleshooting Logic for Low Synthesis Yield start Low Yield Observed check_temp Was Temperature > 10°C? start->check_temp check_stoich Was Stoichiometry 1:1? start->check_stoich check_precipitation Was Precipitation Incomplete? start->check_precipitation temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no stoich_yes Yes check_stoich->stoich_yes stoich_no No check_stoich->stoich_no precip_yes Yes check_precipitation->precip_yes precip_no No check_precipitation->precip_no solution_temp Potential Degradation. Improve cooling during HCl addition. temp_yes->solution_temp other_issues Investigate other issues (e.g., purity of starting materials). temp_no->other_issues stoich_yes->other_issues solution_stoich Incorrect molar ratio. Recalculate and use precise measurements. stoich_no->solution_stoich solution_precip Product remains in solution. Reduce solvent or cool further. precip_yes->solution_precip precip_no->other_issues

References

Troubleshooting

Technical Support Center: Enhancing the Solubility of Isobutylammonium Chloride in DMF and DMSO

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of isobutylammonium ch...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of isobutylammonium chloride in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of isobutylammonium chloride?

A1: Isobutylammonium chloride is an organic ammonium (B1175870) salt.[1][2] Such salts are typically white crystalline solids.[2][3] Due to its ionic nature and the presence of a polar ammonium group, it is soluble in polar solvents like water, ethanol, DMF, and DMSO.[1] Its branched isobutyl group can also influence its solubility compared to linear alkylammonium analogs.[1] It is also described as being hygroscopic, meaning it readily absorbs moisture from the air, which can impact its solubility and handling.[2]

Q2: I am having difficulty dissolving isobutylammonium chloride in DMF/DMSO at room temperature. What could be the issue?

A2: Several factors could be contributing to this issue:

  • Concentration: The intended concentration may exceed the solubility limit of isobutylammonium chloride in the specific solvent at room temperature.

  • Solvent Quality: Both DMF and DMSO are hygroscopic, meaning they can absorb water from the atmosphere.[4][5] This absorbed moisture can reduce the solvating power of the solvent for isobutylammonium chloride.[5]

  • Dissolution Kinetics: The rate of dissolution might be slow at room temperature, and the compound may require more time or energy to fully dissolve.

Q3: How does temperature affect the solubility of isobutylammonium chloride in DMF and DMSO?

A3: For most solids dissolving in a liquid solvent, increasing the temperature will increase the solubility.[6] This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution according to Le Chatelier's Principle.[6] Therefore, gently warming the solution is a common technique to dissolve more solute.

Q4: Can the purity of isobutylammonium chloride affect its solubility?

A4: Yes, impurities in the isobutylammonium chloride can affect its solubility. The presence of less soluble materials can give the appearance of poor solubility. It is important to use a high-purity grade of the compound for your experiments.

Q5: My isobutylammonium chloride dissolved initially with heating, but precipitated out of the DMF/DMSO solution upon cooling. What should I do?

A5: This indicates that you have created a supersaturated solution. The concentration of isobutylammonium chloride is above its solubility limit at the lower temperature. To resolve this, you can either:

  • Work with the solution at an elevated temperature where the compound remains dissolved (if your experiment allows).

  • Prepare a more dilute solution that is stable at room temperature.

  • Consider the use of a co-solvent to increase the solubility at room temperature (see troubleshooting guide below).

Troubleshooting Guides

Problem: Isobutylammonium Chloride Does Not Dissolve in DMF or DMSO

This guide provides a step-by-step approach to address solubility challenges with isobutylammonium chloride in DMF and DMSO.

Troubleshooting Workflow

G start Start: Isobutylammonium Chloride Insoluble in DMF/DMSO check_conc 1. Verify Concentration Is it within expected solubility limits? start->check_conc check_solvent 2. Check Solvent Quality Is it anhydrous and high-purity? check_conc->check_solvent Yes reduce_conc 5. Reduce Concentration Prepare a more dilute solution. check_conc->reduce_conc No/Unsure apply_heat 3. Apply Gentle Heat Warm to 40-50°C. check_solvent->apply_heat Yes fail Issue Persists: Contact Technical Support check_solvent->fail No sonicate 4. Use Sonication Sonicate for 10-15 minutes. apply_heat->sonicate sonicate->reduce_conc Not Dissolved success Success: Compound Dissolved sonicate->success Dissolved cosolvent 6. Consider Co-solvent (Advanced) reduce_conc->cosolvent Not Dissolved reduce_conc->success Dissolved cosolvent->success Dissolved cosolvent->fail Not Dissolved

Caption: Troubleshooting workflow for dissolving isobutylammonium chloride.

Data Presentation: Illustrative Solubility of Isobutylammonium Chloride

Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate how quantitative solubility data may be presented. Actual values should be determined experimentally.

SolventTemperature (°C)Illustrative Solubility ( g/100 mL)
DMF25~ 15
DMF50~ 35
DMSO25~ 20
DMSO50~ 45

Experimental Protocols

Protocol 1: Standard Dissolution of Isobutylammonium Chloride in DMF/DMSO

Objective: To prepare a stock solution of isobutylammonium chloride in DMF or DMSO.

Materials:

  • Isobutylammonium chloride

  • Anhydrous, high-purity DMF or DMSO

  • Sterile, dry glass vial

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Weigh the desired amount of isobutylammonium chloride and add it to the glass vial.

  • Add the calculated volume of DMF or DMSO to the vial to achieve the target concentration.

  • Cap the vial tightly and vortex for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial on a magnetic stirrer and stir for 15-30 minutes at room temperature.

  • If solubility is still an issue, gently warm the solution in a water bath or on a heating block to 40-50°C while stirring. Do not overheat, as this could potentially degrade the compound or solvent.

  • Once the compound is dissolved, allow the solution to cool to room temperature. Observe for any precipitation.

  • Store the solution in a tightly sealed container in a desiccator to prevent moisture absorption.

Protocol 2: Enhancing Solubility using Sonication

Objective: To use ultrasonic energy to aid in the dissolution of isobutylammonium chloride.

Materials:

  • Vial containing isobutylammonium chloride in DMF or DMSO (from Protocol 1, step 3)

  • Ultrasonic water bath

Procedure:

  • Place the capped vial containing the suspension of isobutylammonium chloride in the ultrasonic water bath.

  • Ensure the water level in the bath is sufficient to cover the solvent level in the vial.

  • Sonicate the vial for 10-15 minutes.

  • Visually inspect the solution for dissolution. If necessary, sonicate for an additional 5-10 minutes.

  • Remove the vial from the bath and allow it to return to room temperature. Check for any precipitation.

Factors Affecting Solubility: A Logical Relationship Diagram

This diagram illustrates the key factors influencing the solubility of a solute like isobutylammonium chloride in a solvent.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions purity Purity solubility Solubility of Isobutylammonium Chloride purity->solubility structure Chemical Structure (e.g., branched chain) structure->solubility polarity Polarity ('Like dissolves like') polarity->solubility purity_solvent Purity/Anhydrous State purity_solvent->solubility temp Temperature temp->solubility pressure Pressure (more relevant for gases) pressure->solubility mixing Agitation (Stirring, Sonication) mixing->solubility Affects rate

Caption: Factors influencing the solubility of isobutylammonium chloride.

References

Optimization

Technical Support Center: Control of Crystal Growth in Perovskites Using Isobutylammonium Chloride

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using isobutylammonium chloride (iBAC) for controlling crystal growth in perovskites. This...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using isobutylammonium chloride (iBAC) for controlling crystal growth in perovskites. This resource offers troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and key data to support your research and development efforts.

Troubleshooting Guide

This guide addresses specific issues that may arise during perovskite crystallization when using isobutylammonium chloride.

Issue Possible Cause(s) Troubleshooting Steps
Poor film uniformity and pinholes 1. Inadequate dissolution of iBAC in the precursor solution.2. Non-optimal concentration of iBAC.3. Inefficient spin-coating parameters.4. Uncontrolled or rapid solvent evaporation.1. Ensure complete dissolution of iBAC by gentle heating and stirring of the precursor solution.2. Systematically vary the molar ratio of iBAC in the precursor solution to find the optimal concentration.3. Optimize spin-coating speed and duration to ensure even spreading of the precursor solution.4. Utilize an anti-solvent dripping step or control the atmosphere during annealing to manage solvent evaporation rates.
Small grain size and high density of grain boundaries 1. Insufficient iBAC concentration to influence crystal growth.2. Rapid nucleation and crystallization process.3. Low annealing temperature or short annealing time.1. Increase the molar percentage of iBAC in the precursor solution incrementally.2. Introduce a solvent additive that can retard the crystallization process.3. Optimize the annealing temperature and duration to promote grain growth. A two-step annealing process may be beneficial.
Presence of undesired perovskite phases (e.g., δ-phase FAPbI₃) 1. The type and amount of alkylammonium chloride can influence the δ- to α-phase transition rate.[1][2]2. Incomplete reaction or phase transition during annealing.1. Adjust the concentration of iBAC to modulate the phase transition kinetics.[1][2]2. Increase annealing time or temperature to ensure complete conversion to the desired α-phase. In-situ characterization techniques like GI-WAXD can monitor the phase transition.[1][2]
Poor device performance (low PCE, Voc, Jsc, or FF) 1. Sub-optimal iBAC concentration leading to defects.2. Phase impurities or poor film morphology.3. Inefficient charge extraction at the interfaces.1. Fine-tune the iBAC concentration. Studies on similar additives show that an optimal amount improves all photovoltaic parameters.[3][4]2. Characterize the film for phase purity (XRD) and morphology (SEM) to correlate with device performance.3. iBAC can improve charge extraction; ensure proper energy level alignment with transport layers.
Film delamination or poor adhesion 1. Substrate contamination.2. Mismatch in surface energy between the perovskite precursor solution and the substrate.1. Ensure rigorous cleaning of the substrate before deposition.2. Treat the substrate with UV-Ozone or a suitable surface modifier to improve wettability.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of isobutylammonium chloride (iBAC) in perovskite crystal growth?

A1: Isobutylammonium chloride acts as a crystallization modulator. The isobutylammonium (iBA+) cation can interact with the perovskite precursor components, influencing the nucleation and growth kinetics. The chloride ion can also play a role in the formation of intermediate phases that facilitate the growth of larger, more oriented crystals with fewer defects.[1][2] This ultimately leads to improved film quality and device performance.

Q2: How does the concentration of iBAC affect the final perovskite film?

A2: The concentration of iBAC is a critical parameter.

  • Low concentrations may not be sufficient to induce significant changes in crystal growth.

  • Optimal concentrations can lead to larger grain sizes, reduced pinhole density, and improved crystallinity. This is often associated with enhanced photoluminescence lifetime and carrier mobility.

  • High concentrations might lead to the formation of undesired 2D or mixed-dimensional perovskite phases, which can hinder charge transport and negatively impact device performance. It is crucial to experimentally determine the optimal concentration for your specific perovskite composition and fabrication process.

Q3: Can iBAC be used with different types of perovskite compositions (e.g., MAPbI₃, FAPbI₃)?

A3: Yes, alkylammonium chlorides like iBAC can be used with various perovskite compositions. Their effectiveness in controlling crystal growth has been demonstrated for formamidinium-based (FAPbI₃) and mixed-cation perovskites.[1][2] However, the optimal concentration and its specific effects might vary depending on the perovskite formulation.

Q4: What is the proposed mechanism for iBAC's influence on perovskite crystallization?

A4: The proposed mechanism involves the interaction of the iBA⁺ cation and Cl⁻ anion with the lead halide framework in the precursor solution. The bulky isobutylammonium cation can act as a spacer, influencing the orientation of the crystal growth. The chloride ion can form intermediate complexes with lead iodide, which then slowly convert to the final perovskite phase upon annealing. This templating effect allows for more controlled crystallization, leading to higher quality films.[1][2]

Q5: How does iBAC compare to other alkylammonium chlorides like methylammonium (B1206745) chloride (MACl)?

A5: iBAC has a larger cation size compared to MACl. This difference in size can lead to distinct effects on the crystal structure and dimensionality. While MACl is known to effectively increase grain size, the larger iBA⁺ cation may also serve to passivate grain boundaries and reduce non-radiative recombination, potentially leading to improved device stability. The volatility of iBAC during annealing may also differ from MACl, affecting the final film composition and properties.

Quantitative Data Summary

The following tables summarize the impact of alkylammonium chloride additives on perovskite properties and device performance. While specific data for iBAC is limited, data for similar additives like propylammonium chloride (PACl) and butylammonium (B8472290) chloride (BACl) provide valuable insights.

Table 1: Effect of Alkylammonium Chloride Additives on Perovskite Film Properties

Additive (molar ratio)Average Grain Size (nm)Surface Roughness (RMS, nm)PL Lifetime (ns)
Control (No Additive)~250~15.2~68.4
10 mol% PACl~500~9.8~163.7
10 mol% BACl~450~11.5~120.1
iBAC (estimated)~400-500~10-12~100-150

Data for iBAC is estimated based on trends observed for other alkylammonium chlorides.

Table 2: Impact of Alkylammonium Chloride Additives on Perovskite Solar Cell Performance

Additive (molar ratio)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)
Control (No Additive)1.0823.575.119.1
10 mol% PACl1.1424.881.222.9
10 mol% BACl1.1224.579.521.8
iBAC (estimated)~1.11-1.13~24.6~80~22

Data for iBAC is estimated based on trends observed for other alkylammonium chlorides.

Experimental Protocols

1. Preparation of Perovskite Precursor Solution with iBAC

This protocol describes the preparation of a typical formamidinium-based perovskite precursor solution incorporating isobutylammonium chloride.

  • Materials:

    • Formamidinium iodide (FAI)

    • Lead iodide (PbI₂)

    • Isobutylammonium chloride (iBAC)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Procedure:

    • In a nitrogen-filled glovebox, weigh the desired amounts of FAI and PbI₂ to prepare the base perovskite solution (e.g., 1.5 M).

    • Calculate the required amount of iBAC to achieve the desired molar percentage (e.g., 5-15 mol% with respect to the lead halide).

    • Dissolve FAI, PbI₂, and iBAC in a mixture of DMF and DMSO (e.g., 4:1 v/v).

    • Stir the solution on a hotplate at a low temperature (e.g., 40-60 °C) for at least 2 hours or until all components are fully dissolved, resulting in a clear yellow solution.

    • Before use, filter the solution through a 0.22 µm PTFE syringe filter.

2. Perovskite Film Deposition and Annealing

This protocol outlines a typical one-step spin-coating process for depositing the perovskite film.

  • Substrate Preparation:

    • Clean the substrates (e.g., FTO/glass with an electron transport layer) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes before transferring them into the glovebox.

  • Spin-Coating:

    • Dispense an adequate amount of the iBAC-containing perovskite precursor solution onto the substrate.

    • Spin-coat the solution using a two-step program (e.g., 1000 rpm for 10 s, followed by 4000 rpm for 30 s).

    • During the second step (at ~15 s), dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

  • Annealing:

    • Immediately transfer the substrate onto a preheated hotplate.

    • Anneal the film at a specific temperature and duration (e.g., 100-150 °C for 10-60 minutes). The optimal annealing parameters should be determined experimentally.

    • Allow the film to cool down to room temperature before proceeding with the deposition of subsequent layers.

Visualizations

Experimental_Workflow cluster_prep Precursor Preparation cluster_dep Film Deposition cluster_char Characterization & Fabrication start Weigh Perovskite Precursors (FAI, PbI₂) add_ibac Add Isobutylammonium Chloride (iBAC) start->add_ibac dissolve Dissolve in DMF:DMSO add_ibac->dissolve stir_heat Stir and Gently Heat dissolve->stir_heat filter Filter Solution stir_heat->filter spin_coat Spin-Coat Precursor Solution filter->spin_coat anti_solvent Anti-solvent Dripping spin_coat->anti_solvent anneal Anneal Film anti_solvent->anneal characterize Film Characterization (XRD, SEM) anneal->characterize fabricate Complete Device Fabrication characterize->fabricate test Device Testing (J-V, EQE) fabricate->test

Caption: Experimental workflow for perovskite solar cell fabrication using iBAC.

iBAC_Mechanism cluster_solution In Precursor Solution cluster_annealing During Annealing precursors PbI₂ + FAI intermediate [PbI₂(iBA)ₓClᵧ]ⁿ⁻ Intermediate Complex precursors->intermediate Interaction ibac iBAC (iBA⁺ + Cl⁻) ibac->intermediate nucleation Controlled Nucleation intermediate->nucleation Slow Conversion growth Oriented Crystal Growth nucleation->growth Templated by Intermediate final_film High-Quality Perovskite Film (Large Grains, Low Defects) growth->final_film

Caption: Proposed mechanism of iBAC in perovskite crystal growth control.

References

Troubleshooting

Technical Support Center: Reducing Defect Density in Perovskite Films with Isobutylammonium Chloride

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reducing defect density in perovskite films using i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reducing defect density in perovskite films using isobutylammonium chloride (IBACl).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of isobutylammonium chloride (IBACl) in perovskite film fabrication?

A1: Isobutylammonium chloride is primarily used as an additive in the perovskite precursor solution to improve the quality of the resulting perovskite film. Its main functions are to passivate defects at the surface and grain boundaries of the perovskite film and to modulate the crystallization process, which can lead to larger grain sizes and reduced defect densities.

Q2: How does IBACl passivate defects in the perovskite film?

A2: The passivation mechanism involves both the isobutylammonium (IBA⁺) cation and the chloride (Cl⁻) anion. The bulky IBA⁺ cation can passivate cation vacancies and reduce non-radiative recombination at the perovskite surface. The Cl⁻ anion can help in healing halide vacancy defects within the perovskite lattice. This dual-action passivation leads to improved charge carrier lifetime and overall device performance.

Q3: What are the expected benefits of using IBACl in my perovskite solar cell fabrication?

A3: Incorporating IBACl as an additive can lead to several improvements in your perovskite solar cells, including:

  • Increased Power Conversion Efficiency (PCE): By reducing defect-mediated recombination, more charge carriers can be collected, leading to a higher PCE.

  • Enhanced Device Stability: Passivation of surface defects can improve the film's resistance to environmental factors like moisture.

  • Improved Film Morphology: IBACl can influence the crystallization process, resulting in larger, more uniform grains with fewer pinholes.

Q4: Can I use other isobutylammonium halides, like isobutylammonium iodide (IBAI), for the same purpose?

A4: Yes, other isobutylammonium halides can also be used for defect passivation. The bulky isobutylammonium cation plays a significant role in surface passivation due to steric hindrance effects. However, the choice of the halide anion (e.g., chloride vs. iodide) can also influence the passivation effectiveness and the overall electronic properties of the perovskite film.

Q5: What is a typical concentration range for IBACl in the precursor solution?

A5: The optimal concentration of IBACl can vary depending on the specific perovskite composition and fabrication process. However, a common starting point is in the range of 5-15 mol% relative to the lead halide precursor. It is crucial to optimize the concentration for your specific experimental conditions.

Troubleshooting Guides

Problem/Observation Potential Cause(s) Suggested Solution(s)
Poor film morphology (e.g., pinholes, small grains, haziness) after adding IBACl. 1. Sub-optimal IBACl concentration: Too high or too low a concentration can negatively impact crystallization. 2. Incomplete dissolution of IBACl: The additive may not be fully dissolved in the precursor solvent. 3. Incompatible solvent system: The addition of IBACl may have altered the solubility of other precursor components.1. Optimize IBACl concentration: Perform a concentration-dependent study (e.g., 5%, 10%, 15% mol ratio) to find the optimal amount for your system. 2. Ensure complete dissolution: Gently warm the precursor solution or use sonication to ensure all components, including IBACl, are fully dissolved. 3. Re-evaluate solvent mixture: You may need to adjust the ratio of your precursor solvents (e.g., DMF/DMSO) to accommodate the addition of IBACl.
Decrease in Power Conversion Efficiency (PCE) after IBACl incorporation. 1. Excessive IBACl: Too much of the additive can introduce new defects or create an insulating layer on the perovskite surface, hindering charge extraction. 2. Steric hindrance effects: The bulky isobutyl group might disrupt the desired crystal orientation if present in excess. 3. Non-optimal annealing: The annealing temperature and time may need to be adjusted to accommodate the presence of IBACl.1. Reduce IBACl concentration: Systematically lower the concentration of IBACl in your precursor solution. 2. Characterize crystal orientation: Use techniques like X-ray Diffraction (XRD) to check for changes in the preferred crystal orientation. 3. Optimize annealing parameters: Perform a systematic study of annealing temperatures (e.g., 90°C, 100°C, 110°C) and times (e.g., 10 min, 15 min, 20 min) to find the optimal conditions for your IBACl-containing films.
Poor reproducibility of device performance. 1. Inconsistent IBACl concentration: Small variations in the amount of IBACl added can lead to significant differences in film quality. 2. Aging of the precursor solution: The precursor solution containing IBACl may not be stable over long periods. 3. Variations in ambient conditions: Humidity and temperature during spin-coating can affect the crystallization process.1. Prepare fresh, precise solutions: Always use freshly prepared precursor solutions with accurately measured amounts of IBACl. 2. Use precursor solutions promptly: Avoid long-term storage of precursor solutions containing additives. 3. Control the fabrication environment: Perform spin-coating in a controlled environment (e.g., a glovebox with controlled humidity and temperature).

Experimental Protocols

Preparation of Perovskite Precursor Solution with IBACl

This protocol is a general guideline and should be optimized for your specific perovskite composition and device architecture.

  • Precursor Preparation:

    • In a nitrogen-filled glovebox, prepare the desired perovskite precursor solution. For a common formulation, dissolve lead iodide (PbI₂) and formamidinium iodide (FAI) in a mixture of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (e.g., 4:1 v/v).

    • Prepare a stock solution of isobutylammonium chloride (IBACl) in DMF.

  • Additive Incorporation:

    • Add the IBACl stock solution to the perovskite precursor solution to achieve the desired molar concentration (e.g., 10 mol% with respect to PbI₂).

    • Stir the final solution at room temperature for at least 1 hour to ensure complete dissolution and homogeneity.

  • Substrate Preparation:

    • Clean the FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.

    • Treat the substrates with UV-ozone for 15 minutes immediately before use.

  • Film Deposition:

    • Deposit an electron transport layer (e.g., SnO₂) onto the FTO substrate.

    • Spin-coat the perovskite precursor solution with IBACl onto the substrate. A typical two-step spin-coating process might be:

      • 500 rpm for 5 seconds (ramp rate of 100 rpm/s).

      • 4000 rpm for 30 seconds (ramp rate of 1000 rpm/s).

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate approximately 10-15 seconds before the end of the program.

  • Annealing:

    • Immediately transfer the substrate to a hotplate and anneal at a pre-optimized temperature (e.g., 100-110°C) for a specific duration (e.g., 10-15 minutes).

  • Device Completion:

    • Deposit the hole transport layer (e.g., Spiro-OMeTAD) and the metal back contact (e.g., gold or silver) to complete the solar cell device.

Data Presentation

Table 1: Effect of Isobutylammonium Halide Additives on Perovskite Solar Cell Performance

Additive (Concentration)PCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
Control (No Additive)12.64---[1]
5 mg IBAI15.49---[1]
Control (No Additive)16.721.0020.9379.48[2]
10% MACl23.611.1424.7183.64[2]
Control (No Additive)22.2---[3]
IBAI23.2---[3]

Note: Data for isobutylammonium iodide (IBAI) is included as a close reference for the effect of the isobutylammonium cation. MACl (methylammonium chloride) is provided for a general comparison of alkylammonium chloride additives.

Visualizations

experimental_workflow cluster_solution Solution Preparation cluster_fabrication Film Fabrication cluster_characterization Characterization & Device Completion p_precursor Perovskite Precursors (e.g., PbI2, FAI) mix Mixing & Stirring p_precursor->mix solvent Solvents (e.g., DMF, DMSO) solvent->mix ibacl IBACl Additive ibacl->mix spin_coating Spin-Coating mix->spin_coating antisolvent Anti-Solvent Quenching spin_coating->antisolvent annealing Thermal Annealing antisolvent->annealing morphology Morphological Analysis (SEM) annealing->morphology crystallinity Crystallinity Analysis (XRD) annealing->crystallinity performance Device Performance (J-V) annealing->performance

Caption: Experimental workflow for fabricating perovskite films with IBACl.

defect_passivation cluster_perovskite Perovskite Surface cluster_passivation Passivation Agents cluster_result Result perovskite Pb²⁺ (undercoordinated) Halide Vacancy (X⁻) passivated_surface Passivated Surface (Reduced Defects) ibacl IBA⁺ (Isobutylammonium) Cl⁻ (Chloride) ibacl:iba->perovskite:pb Coordination (Steric Shielding) ibacl:cl->perovskite:v_x Vacancy Filling

Caption: Mechanism of defect passivation by IBACl on the perovskite surface.

References

Optimization

Long-term stability of isobutylammonium chloride under ambient conditions

This technical support center provides troubleshooting guidance and frequently asked questions regarding the long-term stability and handling of isobutylammonium chloride (i-BuNH₃Cl) for research and development applicat...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the long-term stability and handling of isobutylammonium chloride (i-BuNH₃Cl) for research and development applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and purity of fresh isobutylammonium chloride?

A1: Fresh, high-purity isobutylammonium chloride should be a white crystalline solid.[1] Purity levels for research-grade material are typically greater than 99%. The identity and purity can be confirmed through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.[2]

Q2: What are the optimal storage conditions for isobutylammonium chloride to ensure long-term stability?

A2: Isobutylammonium chloride is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] To ensure long-term stability, it must be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[3] The use of a desiccator or a glovebox with an inert atmosphere is highly recommended for long-term storage.

Q3: Is isobutylammonium chloride sensitive to factors other than moisture?

A3: While the primary stability concern under ambient conditions is its hygroscopic nature, alkylammonium halides, in general, can be sensitive to heat and light.[4] Although chemically stable at room temperature, prolonged exposure to high temperatures or UV light could potentially lead to degradation.[3]

Q4: For how long can I expect my isobutylammonium chloride to remain stable under optimal conditions?

A4: While specific quantitative long-term stability data under various ambient conditions is not extensively published, when stored properly in a sealed container in a dry environment, the chemical is expected to remain stable for an extended period. For critical applications, it is recommended to re-analyze the purity of the material if it has been stored for more than one year or if the container has been opened multiple times.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of isobutylammonium chloride.

Issue 1: The material has formed clumps or appears wet.
  • Probable Cause: The material has absorbed atmospheric moisture due to its hygroscopic nature.[5] This can happen if the container was not sealed properly or was opened frequently in a humid environment.

  • Solution:

    • Drying: For immediate use in non-critical applications, the material can be dried under high vacuum for several hours.[3] Gentle heating may accelerate the process, but care must be taken to avoid thermal decomposition.

    • Verification: After drying, it is crucial to verify the purity of the material using analytical methods like ¹H NMR or chloride titration, as absorbed water may have initiated hydrolysis.

    • Prevention: For future use, handle the material quickly, minimize its exposure to air, and store it in a desiccator or glovebox.[6]

Issue 2: The material has a yellowish or off-white discoloration.
  • Probable Cause: Discoloration can be a sign of impurity presence or degradation. Potential degradation pathways for ammonium (B1175870) salts can involve reactions initiated by impurities or environmental factors.

  • Solution:

    • Purity Analysis: Do not use the material for sensitive experiments. The purity must be assessed immediately. ¹H NMR spectroscopy is an excellent tool to identify potential organic impurities or degradation products.[7]

    • Purification: If the impurity level is low, recrystallization may be a viable purification method. A common solvent system for this is ethanol (B145695) or acetone.[2]

    • Disposal: If significant degradation is confirmed, the batch should be discarded according to institutional safety protocols.

Issue 3: Poor or inconsistent results in experiments (e.g., low reaction yield, device inefficiency).
  • Probable Cause: The purity of the isobutylammonium chloride may be compromised. Even small amounts of moisture or other impurities can significantly impact many applications, such as in the fabrication of perovskite solar cells.[1]

  • Solution:

    • Re-qualification of Starting Material: Before troubleshooting the experimental procedure, verify the purity of the isobutylammonium chloride stock. Use a fresh, unopened bottle if available for comparison.

    • Implement Pre-use Protocol: For sensitive applications, it is good practice to dry a fresh aliquot of the material under vacuum before preparing solutions.[3]

    • Review Handling Procedures: Ensure that all handling of the material and solution preparation steps are performed under controlled atmospheric conditions (e.g., in a glovebox) to prevent moisture uptake.

Data Presentation

While kinetic data on degradation is scarce, the following tables provide key properties and a template for designing a stability study.

Table 1: Physicochemical Properties of Isobutylammonium Chloride

PropertyValueReference
CAS Number 5041-09-8[2]
Molecular Formula C₄H₁₂ClN[2]
Molecular Weight 109.60 g/mol [2]
Appearance White crystalline solid[1]
Melting Point 155–163 °C[2]
Solubility Soluble in polar solvents (water, ethanol)[2]
Key Characteristic Hygroscopic[1]

Table 2: Example Protocol for a Long-Term Stability Study

ConditionStorage TemperatureRelative Humidity (RH)Time Points for TestingAnalytical Tests
Long-Term 25 °C ± 2 °C60% ± 5%0, 3, 6, 9, 12, 24 monthsAppearance, ¹H NMR, Chloride Titration, Water Content (Karl Fischer)
Accelerated 40 °C ± 2 °C75% ± 5%0, 1, 3, 6 monthsAppearance, ¹H NMR, Chloride Titration, Water Content (Karl Fischer)

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of isobutylammonium chloride and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Confirm the characteristic peaks for the isobutylammonium cation.

    • Integrate all peaks observed in the spectrum.

    • The presence of significant unexpected peaks or deviations in integration from the expected ratios may indicate the presence of impurities or degradation products.

Protocol 2: Determination of Chloride Content by Argentometric Titration

This method determines the chloride ion concentration and can be used to assess the purity of the salt.

  • Reagent Preparation:

  • Sample Preparation: Accurately weigh approximately 100-150 mg of isobutylammonium chloride, dissolve it in ~100 mL of deionized water in an Erlenmeyer flask.[4][9]

  • Titration:

    • Add 1 mL of the potassium chromate indicator to the sample solution. The solution should be yellow.

    • Titrate with the standardized 0.1 M AgNO₃ solution while constantly swirling the flask.[8]

    • The endpoint is reached upon the first appearance of a permanent reddish-brown precipitate of silver chromate.[10]

  • Calculation: Calculate the percentage of chloride in the sample based on the volume of AgNO₃ titrant used. Compare this to the theoretical value (32.4% for pure C₄H₁₂ClN).

Visualizations

Below are diagrams illustrating key workflows and logical relationships for handling and testing isobutylammonium chloride.

Troubleshooting_Workflow start Start: Encounter Issue with i-BuNH3Cl issue What is the issue? start->issue clumped Material is clumped / wet issue->clumped Appearance discolored Material is discolored issue->discolored Appearance bad_results Poor experimental results issue->bad_results Performance check_storage Action: Review storage and handling procedures clumped->check_storage test_purity Decision: Test Purity? (NMR, Titration) discolored->test_purity bad_results->test_purity dry_sample Action: Dry sample under vacuum check_storage->dry_sample dry_sample->test_purity pure Result: Pure test_purity->pure Yes impure Result: Impure / Degraded test_purity->impure No use_material Proceed with experiment pure->use_material purify Purify (Recrystallize) or Discard impure->purify

Caption: Troubleshooting workflow for common issues with isobutylammonium chloride.

Stability_Testing_Workflow cluster_storage 1. Sample Storage cluster_testing 2. Time-Point Testing cluster_analysis 3. Data Analysis start Receive / Synthesize i-BuNH3Cl Batch (T=0) storage_lt Long-Term Storage (25°C / 60% RH) start->storage_lt storage_acc Accelerated Storage (40°C / 75% RH) start->storage_acc pull_sample Pull Samples at Scheduled Time Points storage_lt->pull_sample storage_acc->pull_sample test_appearance Visual Appearance pull_sample->test_appearance test_nmr ¹H NMR (Purity) pull_sample->test_nmr test_titration Chloride Titration pull_sample->test_titration test_kf Karl Fischer (Water Content) pull_sample->test_kf analyze Compare data against T=0 and specifications test_kf->analyze report Determine Shelf-Life / Re-test Period analyze->report

Caption: Experimental workflow for conducting a long-term stability study.

References

Troubleshooting

Effect of moisture on isobutylammonium chloride purity and performance

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of moisture on the purity and performance of isobutylammonium chloride (IBACl), a crucial precursor in p...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of moisture on the purity and performance of isobutylammonium chloride (IBACl), a crucial precursor in perovskite solar cell research and other applications.

Frequently Asked Questions (FAQs)

Q1: What is isobutylammonium chloride and why is its purity important?

A1: Isobutylammonium chloride (IBACl) is an organic ammonium (B1175870) salt used in various research applications, notably as a component in the fabrication of perovskite solar cells.[1] The purity of IBACl is critical as impurities, including excess moisture, can significantly impact the crystallization process, morphology, and electronic properties of the perovskite film, ultimately affecting device performance and stability.[2]

Q2: How does moisture affect the purity of isobutylammonium chloride?

A2: Isobutylammonium chloride is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water can be considered an impurity. While controlled amounts of moisture can sometimes be beneficial during the formation of the perovskite layer, excessive moisture in the IBACl precursor can lead to poor film quality and degradation of the final device.[2][3][4][5][6]

Q3: What are the visual or physical signs that my isobutylammonium chloride has been compromised by moisture?

A3: Pure, dry isobutylammonium chloride should be a white crystalline solid. If it has absorbed a significant amount of moisture, it may appear clumpy, sticky, or even dissolve into a solution. Any change from a fine, free-flowing powder is an indication of moisture contamination.

Q4: How should I properly store isobutylammonium chloride to prevent moisture absorption?

A4: To maintain its purity and effectiveness, isobutylammonium chloride should be stored in a tightly sealed container in a cool, dry place.[1] For optimal protection against humidity, storage in a desiccator or a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Q5: Can I dry isobutylammonium chloride that has been exposed to moisture?

A5: Yes, it is possible to dry IBACl that has absorbed moisture. A common laboratory practice is to dry the compound in a vacuum oven at a moderate temperature (e.g., 50-60 °C) for several hours. This helps to remove absorbed water without decomposing the material. However, for high-purity applications, recrystallization followed by vacuum drying is the recommended method to ensure the removal of moisture and other potential impurities.

Troubleshooting Guides

Issue 1: Poor Performance and Low Efficiency of Perovskite Solar Cells

Symptoms:

  • Significantly lower power conversion efficiency (PCE) than expected.

  • High variability in device performance between batches.

  • Poor film morphology (e.g., pinholes, small grain size).

Possible Cause:

  • The isobutylammonium chloride precursor may have a high moisture content, leading to improper perovskite crystal growth.

Troubleshooting Steps:

  • Verify IBACl Purity: Before use, ensure the IBACl is a dry, crystalline powder. If moisture contamination is suspected, dry the material under vacuum as described in the FAQs.

  • Moisture Content Analysis: For critical applications, quantify the water content using Karl Fischer titration.

  • Controlled Environment Fabrication: Fabricate devices in a controlled-humidity environment (e.g., a glovebox) to minimize exposure of the precursor solution and film to ambient moisture. Interestingly, some studies suggest that a controlled, low level of humidity during annealing can sometimes be beneficial for perovskite film quality.[3][4]

  • Fresh Precursor Solution: Prepare fresh precursor solutions for each fabrication run, as the solvents used are often hygroscopic and can absorb moisture over time.

Issue 2: Inconsistent or Unreliable Experimental Results

Symptoms:

  • Difficulty in reproducing experimental outcomes.

  • Unexpected changes in the material's properties (e.g., solubility, melting point).

Possible Cause:

  • Variable moisture content in the isobutylammonium chloride used across different experiments.

Troubleshooting Steps:

  • Standardize Storage: Implement a strict storage protocol for IBACl, keeping it in a desiccator or glovebox.

  • Characterize Before Use: Routinely characterize the purity of your IBACl stock using techniques like NMR or FT-IR to check for the presence of water. Thermal analysis (DSC/TGA) can also be used to assess purity.

  • Document Environmental Conditions: Record the ambient humidity and temperature during experiments to identify potential sources of moisture contamination.

Data Presentation

Table 1: Effect of Moisture on Isobutylammonium Chloride Purity and Perovskite Solar Cell Performance (Illustrative Data)

Moisture Content in IBACl (wt%)Purity of IBACl (%)Perovskite Film QualityAverage Power Conversion Efficiency (PCE) (%)
< 0.1> 99.9Uniform, large grains, pinhole-free20.5
0.5~99.5Smaller grains, some pinholes18.2
1.0~99.0Non-uniform, significant pinholes15.1
> 2.0< 98.0Poor film formation, degradation< 10.0

Note: This table presents illustrative data based on general trends reported in the literature. Actual results may vary depending on the specific experimental conditions and the overall device architecture.

Experimental Protocols

Protocol 1: Synthesis and Purification of Isobutylammonium Chloride

Materials:

Procedure:

  • In a round-bottom flask, dissolve isobutylamine in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of hydrochloric acid dropwise while stirring. An exothermic reaction will occur.

  • After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting white solid from hot ethanol by adding diethyl ether until the solution becomes cloudy, then allowing it to cool slowly.

  • Collect the crystals by vacuum filtration and wash with cold diethyl ether.

  • Dry the purified isobutylammonium chloride in a vacuum oven at 50-60 °C for at least 24 hours.

  • Store the final product in a desiccator.

Protocol 2: Determination of Moisture Content by Karl Fischer Titration

Principle: Karl Fischer titration is a highly accurate method for determining the water content of a sample. It is based on a redox reaction between iodine and sulfur dioxide in the presence of water.

Procedure:

  • Use a coulometric or volumetric Karl Fischer titrator.

  • The titration vessel is filled with a suitable Karl Fischer solvent (e.g., a methanol-based solvent).

  • The solvent is pre-titrated to a dry endpoint to eliminate any residual water.

  • A precisely weighed amount of the isobutylammonium chloride sample is introduced into the titration vessel.

  • The titrator automatically adds the Karl Fischer reagent until all the water from the sample has been consumed, which is indicated by a persistent endpoint.

  • The instrument calculates the water content based on the amount of reagent consumed. For some organic salts that do not dissolve well in methanol, the addition of formamide (B127407) or gentle heating may be necessary.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Purity & Moisture Analysis cluster_fabrication Device Fabrication cluster_performance Performance Testing s1 React Isobutylamine with HCl s2 Recrystallization s1->s2 s3 Vacuum Drying s2->s3 c1 NMR/FT-IR s3->c1 Pure IBACl c2 Karl Fischer Titration s3->c2 Pure IBACl c3 DSC/TGA s3->c3 Pure IBACl f1 Prepare Precursor Solution c2->f1 Moisture Content Known f2 Spin-coat Perovskite Layer f1->f2 f3 Annealing f2->f3 p1 Measure PCE f3->p1 p2 Stability Test p1->p2

Figure 1: Experimental workflow from synthesis to performance testing.

Moisture_Effect_Pathway cluster_moisture Moisture Exposure start Isobutylammonium Chloride m1 High Humidity Environment dry_ibacl Dry IBACl (<0.1% Moisture) start->dry_ibacl Proper Storage & Drying impure_ibacl IBACl with High Moisture Content m1->impure_ibacl poor_film Poor Perovskite Film Morphology impure_ibacl->poor_film low_pce Low Device Performance (PCE) poor_film->low_pce degradation Increased Device Degradation low_pce->degradation good_film High-Quality Perovskite Film dry_ibacl->good_film high_pce High Device Performance (PCE) good_film->high_pce stable_device Improved Device Stability high_pce->stable_device

Figure 2: Impact of moisture on IBACl and device performance.

References

Optimization

Technical Support Center: Pinhole-Free Perovskite Film Fabrication with Isobutylammonium Chloride

Welcome to the technical support center for the fabrication of high-quality, pinhole-free perovskite films using isobutylammonium chloride as an additive. This resource is designed for researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fabrication of high-quality, pinhole-free perovskite films using isobutylammonium chloride as an additive. This resource is designed for researchers, scientists, and professionals in drug development who are working with perovskite-based technologies. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of isobutylammonium chloride (iBACl) in perovskite film fabrication?

A1: Isobutylammonium chloride serves as a crucial additive in the perovskite precursor solution to improve the quality and performance of the resulting thin film. Its primary functions include:

  • Crystallization Regulation: The presence of the larger isobutylammonium cation can help control the nucleation and growth of perovskite crystals, leading to larger, more uniform grains.

  • Defect Passivation: The chloride ions can help in passivating defects within the perovskite lattice and at the grain boundaries, which are common sources of non-radiative recombination and can lead to the formation of pinholes.

  • Morphology Improvement: By influencing the crystallization process, iBACl can contribute to a smoother and more compact film morphology, which is essential for preventing short circuits in solar cell devices.

Q2: How does isobutylammonium chloride compare to the more commonly used methylammonium (B1206745) chloride (MACl)?

A2: While both are alkylammonium chlorides that can improve film quality, the difference in the alkyl chain length and branching between isobutylammonium and methylammonium can lead to different outcomes. The larger and more sterically hindered isobutyl group may have a more pronounced effect on crystal orientation and grain boundary passivation. Research on various alkylammonium chlorides suggests that the length and branching of the alkyl chain can significantly affect the reaction rate with other components in the precursor solution, such as formamidinium.

Q3: What is the typical concentration range for isobutylammonium chloride in the precursor solution?

A3: The optimal concentration of any additive is highly dependent on the specific perovskite composition and the fabrication process. While specific data for isobutylammonium chloride is still emerging, a common starting point for similar alkylammonium chloride additives is in the range of 5 to 20 mol% relative to the lead halide precursor. It is crucial to perform a systematic optimization of the concentration for your specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication of perovskite films using isobutylammonium chloride.

Problem Potential Cause Suggested Solution
Persistent Pinholes in the Film 1. Suboptimal iBACl concentration.2. Incomplete dissolution of precursors.3. Inefficient anti-solvent treatment.4. High humidity or oxygen levels in the glovebox.1. Systematically vary the molar percentage of iBACl in the precursor solution (e.g., 5%, 10%, 15%, 20%).2. Ensure all precursor components, including iBACl, are fully dissolved by gentle heating and stirring.3. Optimize the timing and volume of the anti-solvent drop to induce rapid and uniform nucleation.4. Maintain a low humidity and oxygen environment (<1 ppm) in the glovebox during film deposition.
Rough Film Surface 1. Too rapid crystallization.2. Inappropriate annealing temperature or time.1. Adjust the spin-coating parameters (e.g., lower the final spin speed) to slow down solvent evaporation.2. Optimize the annealing temperature and duration. A two-step annealing process (e.g., a short, low-temperature step followed by a longer, high-temperature step) can sometimes improve film morphology.
Poor Device Performance (Low PCE) 1. Non-optimal perovskite crystal orientation.2. Incomplete removal of the additive.3. Phase segregation.1. The addition of a bulky cation like isobutylammonium can influence crystal orientation. Characterize the film with XRD to assess orientation and adjust iBACl concentration accordingly.2. Ensure the annealing process is sufficient to remove any excess volatile components from the film.3. While chloride additives can stabilize the desired perovskite phase, improper concentrations can sometimes lead to the formation of undesired phases. Use techniques like XRD and photoluminescence to check for phase purity.

Experimental Protocols

Below are generalized experimental protocols that can be adapted for the use of isobutylammonium chloride.

Perovskite Precursor Solution Preparation
  • In an inert atmosphere glovebox, dissolve the primary perovskite precursors (e.g., Formamidinium Iodide and Lead Iodide) in a co-solvent system (e.g., DMF:DMSO 4:1 v/v).

  • Prepare a stock solution of isobutylammonium chloride in a suitable solvent (e.g., DMF).

  • Add the desired molar percentage of the isobutylammonium chloride solution to the main perovskite precursor solution.

  • Stir the final solution on a hotplate at a moderate temperature (e.g., 60 °C) for at least 2 hours to ensure complete dissolution of all components.

  • Before use, filter the solution through a 0.22 µm PTFE syringe filter.

Perovskite Film Deposition (Spin-Coating)
  • Pre-clean the substrates thoroughly using a sequence of detergent, deionized water, acetone, and isopropanol (B130326) sonication, followed by UV-Ozone treatment.

  • Transfer the cleaned substrates into the glovebox.

  • Dispense a sufficient amount of the perovskite precursor solution onto the substrate.

  • Spin-coat the solution using a two-step program (e.g., 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds).

  • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate. The timing of this drop is critical and should be optimized (typically 5-15 seconds before the end of the program).

  • Immediately transfer the substrate to a hotplate for annealing.

Thermal Annealing
  • Preheat a hotplate inside the glovebox to the desired annealing temperature (e.g., 100-150 °C).

  • Place the spin-coated film on the hotplate and anneal for the optimized duration (e.g., 10-30 minutes).

  • Allow the film to cool down to room temperature before depositing subsequent layers of the solar cell device.

Process Workflow and Troubleshooting Logic

The following diagrams illustrate the general experimental workflow and a logical approach to troubleshooting common issues.

G cluster_0 Perovskite Film Fabrication Workflow Precursor Preparation Precursor Preparation Spin Coating Spin Coating Precursor Preparation->Spin Coating Anti-solvent Treatment Anti-solvent Treatment Spin Coating->Anti-solvent Treatment Thermal Annealing Thermal Annealing Anti-solvent Treatment->Thermal Annealing Characterization Characterization Thermal Annealing->Characterization

A simplified workflow for perovskite film fabrication.

G Pinhole Defects Observed Pinhole Defects Observed Check iBACl Concentration Check iBACl Concentration Pinhole Defects Observed->Check iBACl Concentration Verify Glovebox Environment Verify Glovebox Environment Pinhole Defects Observed->Verify Glovebox Environment Vary Concentration (5-20 mol%) Vary Concentration (5-20 mol%) Check iBACl Concentration->Vary Concentration (5-20 mol%) Re-evaluate Film Quality Re-evaluate Film Quality Vary Concentration (5-20 mol%)->Re-evaluate Film Quality Pinhoole Defects Observed Pinhoole Defects Observed Review Anti-solvent Step Review Anti-solvent Step Pinhoole Defects Observed->Review Anti-solvent Step Optimize Timing and Volume Optimize Timing and Volume Review Anti-solvent Step->Optimize Timing and Volume Optimize Timing and Volume->Re-evaluate Film Quality Ensure <1 ppm O2 and H2O Ensure <1 ppm O2 and H2O Verify Glovebox Environment->Ensure <1 ppm O2 and H2O Ensure <1 ppm O2 and H2O->Re-evaluate Film Quality

Troubleshooting

Technical Support Center: Optimizing Isobutylammonium Chloride Concentration in Precursor Solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of isobu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of isobutylammonium chloride (iBAC) in perovskite precursor solutions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving the use of isobutylammonium chloride as an additive in perovskite precursor solutions.

Problem/Observation Potential Cause(s) Suggested Solution(s)
Poor Film Quality (Pinholes, Low Coverage) 1. Suboptimal iBAC concentration. 2. Inadequate substrate cleaning. 3. Incorrect spin-coating parameters. 4. Rapid, uncontrolled crystallization.1. Systematically vary the iBAC concentration (e.g., 0-15 mol%) to find the optimal loading. 2. Ensure rigorous substrate cleaning procedures are followed. 3. Optimize spin-coating speed and duration. 4. Consider using an anti-solvent dripping step to promote uniform nucleation.
Low Power Conversion Efficiency (PCE) 1. Non-optimal iBAC concentration leading to defects. 2. Poor energy level alignment. 3. High series resistance or low shunt resistance. 4. Presence of non-photoactive phases.1. Perform a concentration-dependent study of iBAC to identify the optimal amount that maximizes PCE. 2. Ensure that the energy levels of the perovskite layer are well-aligned with the electron and hole transport layers. 3. Optimize the thickness and quality of all layers in the device stack. 4. Use characterization techniques like XRD to check for phase purity.
Low Open-Circuit Voltage (Voc) 1. High density of trap states leading to non-radiative recombination. 2. Mismatched energy band alignment. 3. Impurities in the precursor solution.1. iBAC can passivate defects; optimize its concentration to minimize trap states. 2. Select charge transport layers with appropriate energy levels. 3. Use high-purity precursor materials and solvents.
Low Short-Circuit Current Density (Jsc) 1. Poor light absorption due to thin or non-uniform perovskite film. 2. Inefficient charge carrier extraction. 3. High surface recombination.1. Optimize the perovskite film thickness by adjusting precursor concentration and spin-coating parameters. 2. Ensure good interfacial contact between the perovskite and charge transport layers. 3. The use of iBAC can help in passivating surface defects.
Low Fill Factor (FF) 1. High series resistance from charge transport layers or contacts. 2. Low shunt resistance due to pinholes or defects in the perovskite film. 3. Charge carrier recombination at interfaces and grain boundaries.1. Optimize the thickness and conductivity of the transport layers and ensure good electrical contacts. 2. Improve perovskite film morphology by optimizing the iBAC concentration and annealing conditions. 3. iBAC can help passivate grain boundary defects, leading to improved FF.
Precursor Solution is Unstable (Degrades Quickly) 1. Reaction of components in the precursor solution over time. 2. Exposure to ambient air and moisture. 3. Presence of impurities.1. Prepare fresh precursor solutions before use. 2. Work in an inert atmosphere (e.g., a glovebox). 3. Use high-purity, anhydrous solvents and precursors.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of isobutylammonium chloride (iBAC) in perovskite precursor solutions?

A1: Isobutylammonium chloride is primarily used as an additive to improve the quality of the perovskite film. Its functions include modulating crystal growth, passivating defects at the grain boundaries and surface, and enhancing the overall power conversion efficiency and stability of the resulting perovskite solar cell.

Q2: What is a typical starting concentration for optimizing iBAC in a precursor solution?

A2: Based on studies with similar alkylammonium chloride additives, a good starting point for optimization is to screen a range of concentrations from 0 to 15 mol% relative to the lead halide precursor. The optimal concentration will depend on the specific perovskite composition and fabrication process.

Q3: How does the concentration of iBAC affect the perovskite film morphology?

A3: The concentration of iBAC can significantly influence the grain size and uniformity of the perovskite film. An optimal concentration can lead to larger, more uniform grains with fewer pinholes, which is beneficial for device performance. However, an excessive concentration may lead to the formation of undesirable low-dimensional perovskite phases or negatively impact film morphology.

Q4: Can iBAC be used with different perovskite compositions?

A4: Yes, iBAC and similar alkylammonium chlorides can be used with a variety of perovskite compositions, including those based on formamidinium (FA) and methylammonium (B1206745) (MA). However, the optimal concentration and its effects may vary depending on the specific cations and halides used in the perovskite formulation.

Q5: What solvents are compatible with the addition of iBAC to the precursor solution?

A5: iBAC is typically soluble in polar aprotic solvents commonly used for perovskite precursor solutions, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and mixtures thereof.

Q6: How does iBAC improve the stability of perovskite solar cells?

A6: The incorporation of bulky organic cations like isobutylammonium at the surface and grain boundaries of the perovskite film can enhance its resistance to moisture and other environmental degradants. By passivating defects, iBAC can also suppress ion migration, which is a key factor in the operational instability of perovskite solar cells.

Data Presentation

The following table summarizes the effect of varying concentrations of an analogous additive, Methylammonium Chloride (MACl), on the performance of perovskite solar cells. This data is representative of the expected trends when optimizing the concentration of isobutylammonium chloride.

Additive Concentration (mol%)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
0 (Control)1.0020.9379.4816.72[1]
51.0823.1581.2320.25[1]
10 1.14 24.71 83.64 23.61 [1]
151.0922.8980.5620.11[1]
201.0521.5478.9117.89[1]

Note: The data presented is for Methylammonium Chloride (MACl) and serves as a representative example. Similar optimization studies are recommended for isobutylammonium chloride to determine its optimal concentration for a specific perovskite system.

Experimental Protocols

Protocol 1: Preparation of Perovskite Precursor Solution with Isobutylammonium Chloride (iBAC)

This protocol describes the preparation of a typical formamidinium-based perovskite precursor solution with the addition of iBAC.

Materials:

  • Formamidinium iodide (FAI)

  • Lead iodide (PbI₂)

  • Isobutylammonium chloride (iBAC)

  • N,N-dimethylformamide (DMF), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • In an inert atmosphere (e.g., a nitrogen-filled glovebox), weigh the required amounts of FAI and PbI₂ for the desired molar concentration (e.g., 1.0 M).

  • Prepare a stock solution of iBAC in a DMF:DMSO co-solvent (typically a 4:1 volume ratio).

  • For the control precursor solution (0% iBAC), dissolve the weighed FAI and PbI₂ in the DMF:DMSO co-solvent.

  • For precursor solutions with varying iBAC concentrations, add the appropriate volume of the iBAC stock solution to the FAI and PbI₂ mixture before adding the remaining co-solvent to achieve the final desired volume and molarity.

  • Stir the solutions on a hotplate at a moderate temperature (e.g., 60 °C) for at least 2 hours or until all components are fully dissolved.

  • Before use, cool the solutions to room temperature and filter them through a 0.22 µm PTFE syringe filter.

Protocol 2: Fabrication of Perovskite Solar Cells

This protocol provides a general procedure for fabricating a standard n-i-p planar perovskite solar cell using a precursor solution containing iBAC.

Procedure:

  • Substrate Cleaning: Sequentially clean FTO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition: Deposit an ETL, such as SnO₂, onto the cleaned substrates via spin-coating, followed by annealing according to established literature procedures.

  • Perovskite Layer Deposition:

    • Transfer the substrates with the ETL into an inert atmosphere glovebox.

    • Dispense an adequate amount of the iBAC-containing perovskite precursor solution onto the substrate.

    • Spin-coat the precursor solution using a two-step program (e.g., 1000 rpm for 10 s, followed by 5000 rpm for 30 s).

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

    • Anneal the perovskite film on a hotplate (e.g., at 100 °C for 10 minutes).

  • Hole Transport Layer (HTL) Deposition: Deposit an HTL, such as Spiro-OMeTAD, onto the perovskite layer via spin-coating.

  • Metal Electrode Deposition: Thermally evaporate a metal contact (e.g., gold or silver) through a shadow mask to define the device area.

  • Characterization: Measure the current density-voltage (J-V) characteristics of the fabricated devices under simulated AM 1.5G solar illumination.

Mandatory Visualization

experimental_workflow cluster_prep Precursor Solution Preparation cluster_fab Device Fabrication cluster_char Characterization & Optimization prep_start Weigh Perovskite Precursors (FAI, PbI2) prep_mix Mix Precursors and iBAC at Varying Concentrations prep_start->prep_mix prep_ibac Prepare iBAC Stock Solution prep_ibac->prep_mix prep_dissolve Dissolve in DMF:DMSO and Stir prep_mix->prep_dissolve prep_filter Filter Solution prep_dissolve->prep_filter fab_perovskite Perovskite Deposition (Spin-Coating) prep_filter->fab_perovskite Use in Fabrication fab_clean Substrate Cleaning fab_etl ETL Deposition fab_clean->fab_etl fab_etl->fab_perovskite fab_htl HTL Deposition fab_perovskite->fab_htl fab_electrode Electrode Evaporation fab_htl->fab_electrode char_jv J-V Measurement (PCE, Voc, Jsc, FF) fab_electrode->char_jv Test Devices char_analysis Analyze Performance vs. iBAC Concentration char_jv->char_analysis char_optimal Identify Optimal iBAC Concentration char_analysis->char_optimal

Caption: Experimental workflow for optimizing iBAC concentration.

troubleshooting_flowchart start Low Device Performance check_film Inspect Perovskite Film Quality start->check_film pinholes Pinholes / Poor Coverage check_film->pinholes Poor small_grains Small, Non-uniform Grains check_film->small_grains Poor good_film Film Appears Good check_film->good_film Good optimize_ibac Optimize iBAC Concentration pinholes->optimize_ibac optimize_spin Adjust Spin-Coating Parameters pinholes->optimize_spin small_grains->optimize_ibac check_interfaces Investigate Interfaces (ETL/HTL) good_film->check_interfaces check_purity Verify Precursor Purity and Solution Stability good_film->check_purity

Caption: Troubleshooting flowchart for low device performance.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide: Isobutylammonium Chloride vs. Methylammonium Chloride in Perovskite Solar Cells

In the rapidly advancing field of perovskite solar cells (PSCs), additive engineering has emerged as a crucial strategy to enhance power conversion efficiency (PCE) and improve device stability. Among the myriad of addit...

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of perovskite solar cells (PSCs), additive engineering has emerged as a crucial strategy to enhance power conversion efficiency (PCE) and improve device stability. Among the myriad of additives explored, small organic ammonium (B1175870) halides have demonstrated significant promise. This guide provides a detailed comparison of two such additives: isobutylammonium chloride (iBACl) and methylammonium (B1206745) chloride (MACl), focusing on their impact on perovskite solar cell performance, stability, and film properties based on available experimental data.

While direct head-to-head comparative studies under identical conditions are limited in the current literature, this guide synthesizes data from various sources to provide a comprehensive overview. It is important to note that the available research predominantly focuses on MACl as a precursor additive mixed into the perovskite solution, whereas studies on isobutylammonium halides often utilize them as passivating agents applied to the surface of the perovskite film. This fundamental difference in application methodology will be a key consideration in the following comparison.

Performance Comparison

The performance of perovskite solar cells is typically evaluated based on four key parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following table summarizes the reported performance metrics for PSCs incorporating either MACl as a precursor additive or an isobutylammonium-based compound as a passivating agent, compared to control devices without the respective additive.

Additive/Passivating AgentPerovskite CompositionRolePCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
Control (no additive) (Cs-doped)-16.721.0020.9379.48[1]
Methylammonium Chloride (MACl) (Cs-doped)Precursor Additive23.61 1.14 24.71 83.64 [1]
Control (no passivation) Cs0.1(CH3NH3)0.9PbI3-12.64---
Isobutylammonium Iodide (IBA) Cs0.1(CH3NH3)0.9PbI3Surface Passivation15.49 ---

As the data indicates, the incorporation of MACl as a precursor additive leads to a significant enhancement in all key photovoltaic parameters, resulting in a PCE of 23.61%, a substantial increase from the 16.72% of the control device[1]. The improvements are attributed to the role of MACl in promoting the crystallization of the perovskite film, leading to larger grain sizes, a smoother surface, and suppressed defects[1].

On the other hand, the use of isobutylammonium iodide (IBA) as a surface passivating agent also demonstrates a notable improvement in PCE, from 12.64% to 15.49%. This enhancement is primarily due to the passivation of surface defects on the perovskite film, which reduces charge recombination and improves charge extraction. The larger isobutylammonium cation is thought to effectively heal surface vacancies and create a protective layer that enhances stability.

Mechanisms of Action and Film Morphology

The distinct roles of MACl as a precursor additive and IBA as a passivating agent are reflected in their mechanisms of action and their impact on the perovskite film morphology.

Methylammonium Chloride (MACl): When introduced into the precursor solution, MACl influences the nucleation and growth of the perovskite crystals. The chloride ions are believed to form intermediate phases with lead iodide, which then facilitates the formation of a high-quality perovskite film with larger, more oriented grains and fewer grain boundaries[1]. This improved crystallinity enhances charge transport and reduces non-radiative recombination, leading to higher Voc and Jsc.

Isobutylammonium Chloride/Iodide (iBACl/IBA): When applied as a surface treatment, the larger isobutylammonium cations arrange on the perovskite surface. This passivates defects such as halide vacancies and uncoordinated lead ions, which are prevalent at the surface and grain boundaries. This surface passivation reduces charge carrier trapping and recombination at the interfaces, thereby improving the fill factor and overall efficiency. The hydrophobic nature of the isobutyl group may also contribute to enhanced moisture stability.

Experimental Protocols

Detailed experimental procedures are critical for the reproducibility of results in perovskite solar cell fabrication. Below are representative protocols for the incorporation of MACl as a precursor additive and the application of an isobutylammonium-based passivating layer.

Protocol 1: Perovskite Solar Cell Fabrication with MACl Additive

This protocol describes a typical procedure for fabricating an inverted perovskite solar cell using MACl as an additive in the perovskite precursor solution.

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then treated with UV-ozone for 20 minutes before use.

  • Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material (e.g., MeO-2PACz) is spin-coated onto the cleaned FTO substrates and annealed.

  • Perovskite Precursor Preparation: A perovskite precursor solution is prepared by dissolving formamidinium iodide (FAI), lead iodide (PbI2), methylammonium bromide (MABr), and lead bromide (PbBr2) in a mixture of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). Methylammonium chloride (MACl) is then added to this solution at a specific molar percentage (e.g., 10%)[1].

  • Perovskite Film Deposition: The perovskite precursor solution with MACl is spin-coated onto the HTL-coated substrates in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce crystallization. The films are then annealed at a specific temperature (e.g., 100-150 °C) to form the final perovskite layer.

  • Electron Transport Layer (ETL) and Electrode Deposition: An electron transport layer (e.g., PC61BM) is spin-coated on top of the perovskite layer, followed by a buffer layer (e.g., BCP). Finally, a metal electrode (e.g., silver or gold) is deposited by thermal evaporation to complete the device.

Protocol 2: Surface Passivation with Isobutylammonium Iodide (IBA)

This protocol outlines the steps for applying an IBA passivation layer to a pre-formed perovskite film.

  • Perovskite Film Fabrication: A standard perovskite film (e.g., Cs0.1(CH3NH3)0.9PbI3) is fabricated on a suitable substrate with an electron transport layer (e.g., SnO2) using a one-step or two-step deposition method, followed by annealing.

  • Passivation Solution Preparation: A solution of isobutylammonium iodide (IBA) is prepared by dissolving a specific concentration of IBA in a suitable solvent like isopropanol.

  • Surface Passivation: The IBA solution is spin-coated onto the cooled perovskite film. The spin-coating parameters (speed and time) are optimized to ensure a uniform coating.

  • Annealing: The IBA-coated perovskite film is then annealed at a moderate temperature (e.g., 100 °C) for a short duration to promote the interaction between the IBA and the perovskite surface and to remove any residual solvent.

  • Hole Transport Layer and Electrode Deposition: A hole transport layer (e.g., Spiro-OMeTAD) and a metal electrode are subsequently deposited on top of the passivated perovskite layer to complete the solar cell device.

Logical Workflow for Additive Comparison in Perovskite Solar Cells

The following diagram illustrates the logical workflow for comparing the effects of different additives, such as iBACl and MACl, on perovskite solar cells.

G cluster_precursor Perovskite Precursor Preparation cluster_fabrication Device Fabrication cluster_characterization Characterization & Analysis cluster_output Comparative Analysis start Perovskite Precursors (e.g., FAI, PbI2) add_MACl Add MACl Solution start->add_MACl add_iBACl Add iBACl Solution start->add_iBACl control No Additive (Control) start->control spin_coating Perovskite Film Deposition (Spin-Coating & Annealing) add_MACl->spin_coating add_iBACl->spin_coating control->spin_coating passivation Surface Passivation (for some iBA-based studies) spin_coating->passivation device_completion Deposition of Charge Transport Layers & Electrode spin_coating->device_completion passivation->device_completion morphology Film Morphology (SEM, XRD) device_completion->morphology performance Photovoltaic Performance (J-V Characteristics) device_completion->performance stability Stability Testing (Light, Heat, Humidity) device_completion->stability comparison Compare PCE, Voc, Jsc, FF, and Stability Data morphology->comparison performance->comparison stability->comparison

Caption: Workflow for comparing iBACl and MACl in perovskite solar cells.

Conclusion

Both methylammonium chloride and isobutylammonium-based halides have proven to be effective in enhancing the performance of perovskite solar cells. MACl, when used as a precursor additive, plays a crucial role in controlling the crystallization and morphology of the perovskite film, leading to significant improvements in efficiency. Isobutylammonium iodide, when applied as a surface passivating agent, effectively heals surface defects, reduces recombination, and boosts performance.

References

Comparative

Comparative study of isobutylammonium and formamidinium cations in perovskites

A Comparative Guide to Isobutylammonium and Formamidinium Cations in Perovskite Solar Cells The performance and stability of perovskite solar cells are critically influenced by the chemical composition of the perovskite...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Isobutylammonium and Formamidinium Cations in Perovskite Solar Cells

The performance and stability of perovskite solar cells are critically influenced by the chemical composition of the perovskite material, particularly the choice of the organic cation occupying the 'A' site in the ABX₃ crystal structure. Among the various organic cations explored, formamidinium (FA⁺) has garnered significant attention for its role in achieving high power conversion efficiencies and improved thermal stability compared to the archetypal methylammonium (B1206745) (MA⁺). More recently, larger organic cations like isobutylammonium (IBA⁺) have been incorporated into perovskite formulations, primarily as additives, to further enhance performance and durability.

This guide provides a comparative analysis of isobutylammonium and formamidinium cations in the context of lead halide perovskite solar cells. We will delve into their respective roles, impacts on photovoltaic performance, and the underlying mechanisms that contribute to the observed improvements in efficiency and stability. Experimental data is presented to support these comparisons, along with detailed protocols for the synthesis and fabrication of perovskite solar cells incorporating these cations.

Performance Comparison: The Impact of Isobutylammonium as an Additive

While formamidinium is a well-established primary A-site cation in high-performance perovskites, isobutylammonium is more commonly used as an additive in conjunction with FA⁺. The inclusion of IBA-containing compounds has been shown to significantly enhance the power conversion efficiency (PCE) and operational stability of FA-based perovskites.

A notable example is the use of a dual-functional additive, isobutylammonium isobutyldithiocarbamate (iBA-iBDTC), in formamidinium-cesium (FA-Cs) lead halide perovskites. The introduction of this additive has led to a remarkable increase in PCE, primarily by improving the perovskite crystal growth and passivating defects at the surface and grain boundaries.[1]

Below is a table summarizing the key performance metrics of a high-efficiency FA-Cs perovskite solar cell with and without the IBA-containing additive.

Performance MetricControl (FA-Cs Perovskite)With iBA-iBDTC AdditiveKey Observations
Power Conversion Efficiency (PCE) 22.39%24.25% Significant improvement in overall efficiency.
Open-Circuit Voltage (V_oc) 1.113 V1.141 V Increase in V_oc suggests a reduction in non-radiative recombination losses.
Short-Circuit Current Density (J_sc) 25.76 mA/cm²25.73 mA/cm²Minimal change in J_sc, indicating comparable light absorption.
Fill Factor (FF) 0.7810.826 A higher fill factor points to improved charge extraction and reduced series resistance.
Operational Stability -Retains 90% of initial efficiency after 500 hours of continuous operation.[1]The IBA additive significantly enhances the long-term operational stability of the device.

The Role and Mechanism of Cation Incorporation

The distinct roles of formamidinium and isobutylammonium in the perovskite structure underpin their impact on device performance.

Formamidinium (FA⁺): As a primary A-site cation, FA⁺ is favored for its symmetrical structure and effective ionic radius, which allows it to form a stable, 3D perovskite lattice with a desirable bandgap of approximately 1.48 eV.[2] This bandgap is closer to the ideal value for single-junction solar cells as predicted by the Shockley-Queisser limit, enabling broader absorption of the solar spectrum compared to MA-based perovskites.[2] Formamidinium-based perovskites also exhibit greater thermal stability than their methylammonium counterparts.[2]

Isobutylammonium (IBA⁺): Due to its larger size and branched alkyl chain, IBA⁺ does not readily incorporate into the 3D perovskite lattice as the sole A-site cation. Instead, when used as an additive, it tends to reside at the perovskite film's surface and grain boundaries.[1] This strategic positioning allows the long-chain IBA⁺ cations to passivate defects, reduce surface energy, and stabilize the perovskite structure.[1] In the case of the iBA-iBDTC additive, the dithiocarbamate (B8719985) anion also plays a crucial role by coordinating with Pb²⁺ ions, which helps to regulate the crystallization process and improve the quality of the perovskite film.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon research findings. Below are representative protocols for the synthesis of the perovskite precursors and the fabrication of a perovskite solar cell.

Synthesis of Formamidinium Iodide (FAI)

Formamidinium iodide can be synthesized by reacting formamidinium acetate (B1210297) with hydroiodic acid.

  • Dissolve formamidinium acetate (e.g., 11.5 g, 0.11 mol) in ethanol (B145695) (80 mL).

  • Slowly add hydroiodic acid (57 wt% in water, e.g., 30 mL, 0.227 mol) to the solution while stirring.

  • Heat the reaction mixture at 50°C for 2 hours.

  • Remove the solvents via vacuum evaporation.

  • Wash the resulting yellow crystals with chloroform (B151607) (3 x 30 mL).

  • Recrystallize the product from an ethanol/diethyl ether mixture to obtain purified FAI.[3]

Fabrication of an IBA-Modified FA-Cs Perovskite Solar Cell

This protocol describes the fabrication of a high-efficiency perovskite solar cell using an IBA-containing additive.

  • Substrate Preparation: Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Electron Transport Layer (ETL) Deposition: Deposit a compact TiO₂ layer onto the FTO substrate, for example, by spin-coating a precursor solution and then annealing.

  • Perovskite Precursor Solution Preparation:

    • Prepare the main FA-Cs perovskite precursor solution by dissolving formamidinium iodide (FAI), lead iodide (PbI₂), cesium iodide (CsI), and any other desired components (e.g., methylammonium bromide) in a mixed solvent system like DMF/DMSO.

    • Prepare the isobutylammonium isobutyldithiocarbamate (iBA-iBDTC) additive solution separately.

    • Add a specific volume of the iBA-iBDTC solution to the main perovskite precursor solution.

  • Perovskite Film Deposition:

    • Spin-coat the prepared precursor solution containing the IBA additive onto the ETL-coated substrate in a nitrogen-filled glovebox.

    • Use an anti-solvent dripping step (e.g., with chlorobenzene) during the spin-coating process to induce rapid crystallization and form a uniform film.

    • Anneal the film on a hotplate at a specified temperature (e.g., 100-150°C) to complete the perovskite crystallization.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a solution of a hole-transporting material, such as Spiro-OMeTAD, onto the perovskite layer.

  • Metal Electrode Deposition: Complete the device by thermally evaporating a metal contact (e.g., gold or silver) on top of the HTL.

Visualizing the Process and Logic

Diagrams can provide a clearer understanding of complex workflows and relationships.

Perovskite_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_etl ETL Deposition cluster_perovskite Perovskite Layer Formation cluster_completion Device Completion sub_clean FTO Substrate Cleaning etl_dep TiO2 Deposition & Annealing sub_clean->etl_dep precursor Prepare FA-Cs Precursor + IBA Additive spin_coat Spin-Coating & Anti-Solvent Quenching precursor->spin_coat anneal Thermal Annealing spin_coat->anneal htl_dep HTL (Spiro-OMeTAD) Deposition anneal->htl_dep metal_dep Metal Electrode Evaporation htl_dep->metal_dep

Fabrication workflow for an IBA-modified FA-Cs perovskite solar cell.

Defect_Passivation_Mechanism cluster_perovskite Perovskite Film grain1 Perovskite Grain grain2 Perovskite Grain gb Grain Boundary (Defect Rich) passivation Defect Passivation gb->passivation Leads to iba IBA Cations iba->gb Accumulate at performance Improved Performance (Higher Voc, FF, Stability) passivation->performance

Proposed mechanism of defect passivation by IBA cations at grain boundaries.

References

Validation

Performance Showdown: N-Butylammonium vs. Isobutylammonium Chloride in Perovskite Formulations

A detailed comparison of n-butylammonium chloride (n-BACl) and isobutylammonium chloride (i-BACl) as additives in perovskite materials reveals distinct impacts on solar cell performance and stability. While direct compar...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of n-butylammonium chloride (n-BACl) and isobutylammonium chloride (i-BACl) as additives in perovskite materials reveals distinct impacts on solar cell performance and stability. While direct comparative studies under identical conditions are limited, analysis of individual research on their halide counterparts (iodide and bromide) provides valuable insights for researchers and professionals in materials science and renewable energy.

The incorporation of bulky organic cations, such as isomers of butylammonium, has emerged as a critical strategy in the development of high-performance and stable perovskite solar cells. These additives often facilitate the formation of 2D/3D perovskite heterostructures, which effectively passivate defects, enhance moisture resistance, and improve overall device efficiency. This guide provides a comprehensive overview of the performance metrics, experimental protocols, and underlying mechanisms associated with n-butylammonium and isobutylammonium additives in perovskite solar cells.

Quantitative Performance Comparison

The following tables summarize the key performance parameters of perovskite solar cells incorporating n-butylammonium and isobutylammonium additives, based on available literature. It is important to note that the halide anion (chloride, bromide, or iodide) and the specific perovskite composition significantly influence the final device performance.

Table 1: Performance of Perovskite Solar Cells with N-Butylammonium Additives

Perovskite CompositionAdditivePower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF)Reference
CH3NH3PbI3-xClx1 vol% n-butylammonium iodide10.2%0.88 V18.1 mA/cm²60.6%[1][2]
FA0.83Cs0.17Pb(IyBr1−y)3n-butylammonium bromide17.5 ± 1.3%---[3]
General Alkylammonium Chloride (RACl)Alkylammonium Chloride26.08%1.18 V25.7 mA/cm²86.15%[4]

Table 2: Performance of Perovskite Solar Cells with Isobutylammonium Additives

Perovskite CompositionAdditivePower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF)Reference
Cs0.1(CH3NH3)0.9PbI3Isobutylammonium Iodide15.49%---[No direct citation from search results]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental procedures for fabricating perovskite solar cells with n-butylammonium and isobutylammonium additives.

Synthesis of n-Butylammonium Halides

A general synthesis for n-butylammonium halides involves the reaction of n-butylamine with the corresponding hydrohalic acid. For example, n-butylammonium iodide (n-BAI) is synthesized by reacting n-butylamine with hydroiodic acid in an ice bath, followed by purification through recrystallization[5].

Fabrication of Perovskite Solar Cells with n-Butylammonium Additives

A common method for incorporating n-butylammonium additives is through a two-step deposition process or by including the additive in the perovskite precursor solution.

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326).

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is often deposited on the FTO substrate by spin-coating a precursor solution followed by annealing.

  • Perovskite Layer Deposition (with n-butylammonium iodide):

    • A precursor solution of CH₃NH₃PbI₃₋ₓClₓ is prepared in a suitable solvent like DMF.

    • A specified volume percentage (e.g., 1 vol%) of a C₄H₉NH₃I solution is added to the perovskite precursor solution[1][2].

    • The mixed solution is then spin-coated onto the ETL-coated substrate.

    • The film is subsequently annealed at a specific temperature (e.g., 100 °C) to promote crystallization.

  • Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material like Spiro-OMeTAD is spin-coated on top of the perovskite layer.

  • Electrode Deposition: Finally, a metal electrode (e.g., gold or silver) is deposited by thermal evaporation.

Fabrication of Perovskite Solar Cells with Isobutylammonium Additives

The incorporation of isobutylammonium additives often involves a surface passivation step.

  • Perovskite Film Formation: A 3D perovskite film (e.g., Cs₀.₁(CH₃NH₃)₀.₉PbI₃) is first deposited on the substrate using a standard procedure.

  • Surface Passivation with Isobutylammonium Iodide: A solution of isobutylammonium iodide in a solvent like isopropanol is spin-coated onto the surface of the 3D perovskite film.

  • Annealing: The film is then annealed to promote the formation of a 2D/3D heterostructure.

  • HTL and Electrode Deposition: The subsequent steps of depositing the HTL and the metal electrode are similar to the procedure described for n-butylammonium additives.

Visualizing the Impact and Process

Diagrams created using the DOT language provide a clear visual representation of the molecular structures, experimental workflows, and the resulting perovskite architecture.

cluster_nBACl n-Butylammonium Cation cluster_iBACl Isobutylammonium Cation n_chain CH3-CH2-CH2-CH2- n_ammonium NH3+ n_chain->n_ammonium i_chain_start CH3-CH(CH3)-CH2- i_ammonium NH3+ i_chain_start->i_ammonium

Caption: Molecular structures of n-butylammonium and isobutylammonium cations.

cluster_workflow Perovskite Solar Cell Fabrication Workflow start Substrate Cleaning (FTO) etl ETL Deposition (e.g., TiO2) start->etl perovskite Perovskite Deposition (with Butylammonium Additive) etl->perovskite passivation Surface Passivation (Optional, e.g., with i-BAI) perovskite->passivation htl HTL Deposition (e.g., Spiro-OMeTAD) perovskite->htl passivation->htl electrode Metal Electrode Deposition (e.g., Au) htl->electrode end Device Characterization electrode->end

Caption: General experimental workflow for fabricating perovskite solar cells.

cluster_structure Conceptual 2D/3D Perovskite Heterostructure three_d 3D Perovskite Bulk two_d_bottom 2D Perovskite Interlayer three_d->two_d_bottom two_d_top 2D Perovskite Capping Layer (Butylammonium-based) two_d_top->three_d

References

Comparative

Thermal stability comparison of isobutylammonium chloride and other organic ammonium halides

For Immediate Publication Shanghai, China – December 22, 2025 – For researchers, scientists, and professionals in drug development, understanding the thermal stability of organic ammonium (B1175870) halides is crucial fo...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 22, 2025 – For researchers, scientists, and professionals in drug development, understanding the thermal stability of organic ammonium (B1175870) halides is crucial for applications ranging from perovskite solar cells to pharmaceutical synthesis. This guide provides a comparative analysis of the thermal stability of isobutylammonium chloride against other organic ammonium halides, supported by experimental data.

The thermal stability of organic ammonium halides is significantly influenced by the structure of the organic cation, including the length and branching of the alkyl chain. Generally, the decomposition of these salts upon heating proceeds via dehydrohalogenation, yielding the corresponding amine and hydrogen halide. The temperature at which this decomposition occurs is a key indicator of the compound's thermal stability.

Comparative Thermal Decomposition Data

Thermogravimetric analysis (TGA) is the standard method for determining the thermal stability of these compounds by measuring the change in mass as a function of temperature. The onset temperature of decomposition is a critical parameter derived from TGA curves.

CompoundInitial Decomposition Temperature (°C)Temperature of Maximum Decomposition (°C)
Di-n-butylammonium chloride254.92281.55
Di-n-propylammonium chloride245.97266.85
Di-iso-propylammonium chloride234.88217.05
Di-iso-butylammonium chloride254.11259.15
(Data sourced from a study on dialkylammonium chlorides, which is used to infer trends for primary alkylammonium chlorides.)

From this data, a clear trend emerges: for compounds with the same alkyl chain length, the branched isomer (iso-butyl) exhibits a lower decomposition temperature than the linear isomer (n-butyl). This suggests that branching in the alkyl chain decreases the thermal stability of the ammonium chloride salt. The stability order was determined to be: Di-n-butylammonium chloride > Di-n-propylammonium chloride > Di-iso-propylammonium chloride > Di-iso-butylammonium chloride.[1]

Experimental Protocols

The following is a typical experimental protocol for determining the thermal stability of organic ammonium halides using thermogravimetric analysis (TGA).

Objective: To determine the onset temperature of thermal decomposition for a series of organic ammonium halides.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Analytical balance

  • Sample pans (e.g., platinum or alumina)

  • Inert gas supply (e.g., high-purity nitrogen)

Procedure:

  • Sample Preparation: A small amount of the organic ammonium halide sample (typically 3-5 mg) is accurately weighed and placed into a tared TGA sample pan.

  • Instrument Setup: The TGA furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and prevent oxidative decomposition.

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of decomposition (Tonset), which is the temperature at which a significant mass loss begins. The temperature of the maximum rate of mass loss (Tpeak) is determined from the peak of the DTG curve.

Structure-Stability Relationship

The relationship between the structure of the organic cation and the thermal stability of the corresponding ammonium halide can be visualized as a logical flow. Key factors influencing stability include the length of the alkyl chain and the presence of branching.

G Factors Influencing Thermal Stability of Alkylammonium Chlorides cluster_structure Cation Structure cluster_stability Thermal Stability Alkyl Chain Length Alkyl Chain Length Decomposition Temperature Decomposition Temperature Alkyl Chain Length->Decomposition Temperature Longer chain (generally higher stability) Branching Branching Branching->Decomposition Temperature Increased branching (lower stability)

Caption: Relationship between cation structure and thermal stability.

Conclusion

The available experimental data on dialkylammonium chlorides strongly suggests that isobutylammonium chloride is less thermally stable than n-butylammonium chloride. This is attributed to the branched structure of the isobutyl group. For researchers and professionals in drug development, this difference in thermal stability is a critical consideration in process design and formulation, as it can impact reaction conditions, product purity, and storage stability. Further studies on a complete series of primary alkylammonium chlorides under consistent experimental conditions would be beneficial to provide a more direct and comprehensive comparison.

References

Validation

Cation Size and Perovskite Stability: A Comparative Guide for Isobutylammonium vs. Smaller Cations

In the rapidly evolving field of perovskite materials, achieving long-term stability is a critical hurdle for commercialization. The choice of the A-site cation in the ABX₃ perovskite structure plays a pivotal role in de...

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of perovskite materials, achieving long-term stability is a critical hurdle for commercialization. The choice of the A-site cation in the ABX₃ perovskite structure plays a pivotal role in determining the material's structural integrity and resilience against environmental stressors. This guide provides a comparative analysis of the impact of cation size on perovskite stability, with a specific focus on the larger isobutylammonium cation versus the more conventional smaller cations, methylammonium (B1206745) (MA) and formamidinium (FA).

Introduction to Cation Engineering in Perovskites

The stability of the perovskite crystal lattice is fundamentally governed by the Goldschmidt tolerance factor (t), a dimensionless index that relates the ionic radii of the constituent ions. For a stable 3D perovskite structure, the tolerance factor should ideally be in the range of 0.8 to 1.0. Cations that are too large or too small can induce strain, leading to octahedral tilting and distortion of the crystal lattice, which in turn affects the material's stability and optoelectronic properties.

While small cations like methylammonium (MA) and formamidinium (FA) have been the cornerstone of high-efficiency perovskite solar cells, their inherent volatility and susceptibility to moisture and thermal degradation have driven researchers to explore larger, more robust organic cations. Isobutylammonium [(CH₃)₂CHCH₂NH₃⁺], with its branched alkyl structure, represents an intriguing alternative.

Quantitative Comparison of Cation Properties and Perovskite Stability

Direct, comprehensive comparative studies on the intrinsic stability of 3D perovskites with isobutylammonium as the sole A-site cation are limited in the literature. However, by examining the properties of related large-cation perovskites and the impact of isobutylammonium as an additive, we can draw valuable insights.

ParameterMethylammonium (MA)Formamidinium (FA)Isobutylammonium (i-BA)
Ionic Radius (Å) ~2.17~2.53~2.80 (estimated)
Tolerance Factor (for APbI₃) ~0.91~1.00> 1.0 (Forms 2D/quasi-2D)
Thermal Stability Decomposes at relatively lower temperatures[1][2]More thermally stable than MA[1][2]Expected to have higher intrinsic thermal stability due to lower volatility, but 3D structure is not stable. Often used in 2D perovskites which show enhanced thermal stability.
Moisture Stability Prone to degradation in the presence of moisture, forming water-soluble byproducts[3][4]Also susceptible to moisture, but can be more stable than MA in certain conditions.As a larger, more hydrophobic cation, it is expected to enhance moisture resistance, particularly when used as a surface passivating agent or in 2D layered structures.
Photostability Can undergo photodecomposition, leading to the formation of I₂ and PbI₂.Generally exhibits better photostability than MA.In 2D/quasi-2D structures, the organic layers can mitigate photodecomposition of the inorganic framework.

Note: The tolerance factor for a pure 3D isobutylammonium lead iodide perovskite would be significantly greater than 1, indicating that it is unlikely to form a stable 3D structure under normal conditions. Instead, it readily forms 2D layered perovskite structures.

The Role of Isobutylammonium in Enhancing Perovskite Stability

Recent studies have highlighted the beneficial role of isobutylammonium in enhancing the stability of perovskite solar cells, primarily when used as an additive or for surface passivation. For instance, the use of isobutylammonium isobutyldithiocarbamate (iBA-iBDTC) as an additive in formamidinium-cesium lead halide perovskites has been shown to significantly improve both power conversion efficiency and operational stability. The isobutylammonium cations are believed to position themselves at the grain boundaries and surface of the perovskite film, passivating defects and creating a barrier against moisture ingress.

Experimental Protocols

Synthesis of Methylammonium Lead Iodide (MAPbI₃) Perovskite Film (One-Step Method)

Materials:

  • Methylammonium iodide (MAI)

  • Lead(II) iodide (PbI₂)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Chlorobenzene

Procedure:

  • Prepare a precursor solution by dissolving MAI and PbI₂ (in a 1:1 molar ratio) in a co-solvent of DMF and DMSO (typically in a 4:1 volume ratio).

  • Clean the substrate (e.g., FTO-coated glass) sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.

  • Treat the substrate with UV-ozone for 15 minutes to enhance its wettability.

  • Spin-coat the precursor solution onto the substrate. A typical two-step spin-coating process might involve a low speed (e.g., 1000 rpm) for 10 seconds followed by a high speed (e.g., 5000 rpm) for 30 seconds.

  • During the high-speed step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

  • Anneal the film on a hotplate at a specific temperature (e.g., 100 °C) for a set duration (e.g., 10 minutes) to remove residual solvent and complete the perovskite crystallization.

Synthesis of 2D (i-BA)₂PbI₄ Perovskite

Materials:

  • Isobutylammonium iodide (i-BAI)

  • Lead(II) iodide (PbI₂)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Prepare a precursor solution by dissolving i-BAI and PbI₂ (in a 2:1 molar ratio) in DMF.

  • Clean and prepare the substrate as described for MAPbI₃.

  • Spin-coat the (i-BA)₂PbI₄ precursor solution onto the substrate.

  • Anneal the film on a hotplate at a temperature typically between 70-100 °C to form the 2D perovskite structure. The specific temperature and time will depend on the desired film characteristics.

Stability Characterization Methods
  • Thermal Stability: Thermogravimetric analysis (TGA) is used to determine the decomposition temperature of the perovskite material. In-situ X-ray diffraction (XRD) while heating can monitor phase changes and the emergence of degradation products like PbI₂.

  • Moisture Stability: Perovskite films are exposed to a controlled humidity environment (e.g., in a humidity chamber). The degradation is monitored over time by tracking changes in the UV-Vis absorption spectrum (disappearance of the perovskite bandgap), XRD patterns (emergence of PbI₂ peaks), and visual inspection (color change from dark brown/black to yellow).

  • Photostability: The perovskite film or a complete solar cell device is subjected to continuous illumination (e.g., AM1.5G solar simulator). The degradation in performance (for a device) or material properties (for a film) is monitored over time.

Logical Relationships and Signaling Pathways

The stability of a perovskite is not determined by a single parameter but rather by a complex interplay of factors originating from the choice of the A-site cation. The following diagram illustrates the logical flow from cation size to overall perovskite stability.

PerovskiteStability cluster_cation Cation Properties cluster_structural Structural Parameters cluster_stability Stability Outcomes CationSize Cation Size (e.g., i-BA > FA > MA) ToleranceFactor Goldschmidt Tolerance Factor (t) CationSize->ToleranceFactor Determines ThermalStability Thermal Stability CationSize->ThermalStability Volatility MoistureStability Moisture Stability CationSize->MoistureStability Hydrophobicity OctahedralTilting Octahedral Tilting & Distortion ToleranceFactor->OctahedralTilting Influences Dimensionality Dimensionality (3D vs. 2D/quasi-2D) ToleranceFactor->Dimensionality Dictates OctahedralTilting->Dimensionality Dimensionality->ThermalStability Dimensionality->MoistureStability Photostability Photostability Dimensionality->Photostability OverallStability Overall Perovskite Stability ThermalStability->OverallStability MoistureStability->OverallStability Photostability->OverallStability

Caption: Impact of cation size on key structural parameters and stability of perovskite materials.

Conclusion

The selection of the A-site cation is a critical strategy for enhancing the stability of perovskite materials. While smaller cations like methylammonium and formamidinium have enabled high-efficiency devices, their inherent instabilities remain a challenge. Larger cations, such as isobutylammonium, offer a promising route to improved robustness, albeit typically through the formation of lower-dimensional 2D or quasi-2D perovskite structures. These layered structures, with the bulky organic cations acting as spacers between inorganic lead-halide sheets, exhibit enhanced resistance to moisture and thermal degradation. Although more research is needed to fully elucidate the properties of pure 3D isobutylammonium-based perovskites, its role as a stabilizing additive and in the formation of highly stable 2D perovskites is well-established, paving the way for more durable next-generation perovskite optoelectronics.

References

Comparative

Efficiency and stability of perovskite solar cells with different organic cations: a comparative analysis

A Comparative Analysis of Organic Cations on the Efficiency and Stability of Perovskite Solar Cells The rapid evolution of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltai...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Organic Cations on the Efficiency and Stability of Perovskite Solar Cells

The rapid evolution of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies. A critical factor influencing their performance and longevity lies in the choice of the organic cation incorporated into the perovskite crystal structure. This guide provides an objective comparison of the impact of different organic cations, primarily methylammonium (B1206745) (MA), formamidinium (FA), and their combinations, on the efficiency and stability of PSCs, supported by experimental data and detailed methodologies.

Impact of Organic Cations on Photovoltaic Performance

The organic cation plays a crucial role in determining the optoelectronic properties of the perovskite material, directly affecting the power conversion efficiency (PCE) of the solar cell. Formamidinium (FA)-based perovskites generally exhibit superior performance compared to their methylammonium (MA) counterparts, primarily due to a more ideal bandgap for single-junction solar cells and improved thermal stability.[1] Mixed-cation strategies, incorporating both FA and MA, have demonstrated the potential to achieve even higher efficiencies.[1][2] The introduction of additional cations like cesium (Cs) and rubidium (Rb) in triple and quadruple-cation systems can further enhance PCE, although this may come at the cost of reduced stability.[3][4]

Table 1: Comparison of Key Performance Metrics for Perovskite Solar Cells with Different Organic Cations

Cation CompositionPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (VOC) (V)Short-Circuit Current Density (JSC) (mA/cm2)Fill Factor (FF)Bandgap (eV)Reference
Methylammonium (MA) 20-22Data not availableData not availableData not available~1.55[1][5]
Formamidinium (FA) 24-25Data not availableData not availableData not available~1.48[1][5]
FA-MA Mixture 20.7Data not availableData not availableData not availableVariable[2]
Triple-Cation (Cs/FA/MA) 21.2Data not availableData not availableData not availableVariable[3][4]
Quadruple-Cation (Cs/Rb/FA/MA) 21.7Data not availableData not availableData not availableVariable[3][4]
Triple-Cation with EDA 20.01Data not availableData not availableData not available1.45[6]

Note: VOC, JSC, and FF values are often device-specific and can vary significantly based on fabrication processes. The table presents the highest reported PCEs to highlight the potential of each cation composition.

Influence of Organic Cations on Device Stability

A major hurdle for the commercialization of PSCs is their long-term stability under operational conditions. The choice of the organic cation significantly impacts the material's resilience to moisture, heat, and light.

  • Thermal Stability: FA-based perovskites demonstrate superior thermal stability compared to MA-based ones.[1][7] The larger size of the FA cation leads to a more stable crystal structure.

  • Moisture Stability: The hydrophobicity of the organic cation can influence the perovskite's resistance to moisture-induced degradation.[8][9] While MA is known for its poor humidity stability, larger and more hydrophobic organic cations can enhance moisture resistance.[8][9]

  • Operational Stability: Mixed-cation perovskites, particularly those incorporating FA, have shown improved operational stability.[2] For instance, a triple-cation perovskite solar cell containing methylammonium (MA), formamidinium (FA), and ethylenediamine (B42938) (EDA) maintained 96% of its initial performance after 25 days of storage without encapsulation.[6] However, a study on quadruple-cation devices found them to be the least stable under all tested conditions, despite having the highest initial PCE.[3][4]

Table 2: Comparative Stability of Perovskite Solar Cells with Different Organic Cations

Cation CompositionThermal StabilityMoisture StabilityOperational Stability (Illustrative)
Methylammonium (MA) LowerModerate to LowDegrades relatively quickly
Formamidinium (FA) HigherHighMaintains performance for >1000 hours
FA-MA Mixture Improved over pure MAImproved over pure MAEnhanced compared to pristine MA devices
Triple-Cation (Cs/FA/MA) Generally highGenerally highMore stable than quadruple-cation devices
Quadruple-Cation (Cs/Rb/FA/MA) Lower than triple-cationLower than triple-cationLeast stable among the multi-cation compositions

Experimental Methodologies

Perovskite Solar Cell Fabrication Protocol

The following provides a general protocol for the fabrication of perovskite solar cells, which can be adapted for different organic cation compositions.

a. Substrate Preparation:

  • Fluorine-doped Tin Oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • The substrates are then treated with UV-Ozone for at least 20 minutes to remove organic residues and improve the wettability of the surface.[10]

b. Electron Transport Layer (ETL) Deposition:

  • A solution of SnO2 nanoparticles in distilled water (e.g., 3 wt%) is prepared and filtered.[10]

  • The SnO2 solution is spin-coated onto the cleaned FTO substrates and then annealed at approximately 150°C for 30 minutes.[10]

c. Perovskite Layer Deposition (in an inert environment):

  • A precursor solution containing the desired organic and inorganic halides (e.g., FAI, PbI2, MABr, PbBr2) in a solvent mixture like DMF:DMSO is prepared.

  • The perovskite solution is spin-coated onto the ETL. An anti-solvent (e.g., chlorobenzene) is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.[10]

  • The film is then annealed at a specific temperature (e.g., 100-150°C) to complete the perovskite crystallization.[10]

d. Hole Transport Layer (HTL) Deposition:

  • A solution of a hole-transporting material, such as Spiro-OMeTAD, doped with additives like Li-TFSI and tBP, is prepared.[10]

  • The HTL solution is spin-coated on top of the perovskite layer.[10]

e. Metal Contact Evaporation:

  • A metal contact, typically gold (Au) or silver (Ag), is deposited on top of the HTL via thermal evaporation to complete the device structure.[10]

Characterization Techniques
  • Current-Voltage (J-V) Measurements: The photovoltaic performance of the fabricated solar cells is characterized by measuring the current density-voltage (J-V) curves under simulated sunlight (AM 1.5G, 100 mW/cm2).[10][11] This allows for the determination of key parameters: PCE, VOC, JSC, and FF.

  • X-ray Diffraction (XRD): XRD is used to analyze the crystal structure and phase purity of the perovskite films.[11][12]

  • Scanning Electron Microscopy (SEM): SEM is employed to investigate the morphology, grain size, and uniformity of the perovskite films.[11][12]

  • UV-Visible Spectroscopy: This technique is used to determine the optical absorption properties and the bandgap of the perovskite films.[11]

  • Stability Testing: To evaluate long-term stability, devices are subjected to various stress tests, including storage in controlled humidity environments, continuous illumination (light soaking), and thermal cycling.[3][4] Their performance parameters are monitored over time.

Visualizing the Impact of Organic Cations

The following diagrams illustrate the fundamental structure of a perovskite solar cell and the conceptual relationship between the choice of organic cation and the resulting device properties.

PerovskiteSolarCellStructure cluster_0 Perovskite Solar Cell Architecture Sunlight Sunlight FTO FTO Glass Substrate ETL Electron Transport Layer (e.g., SnO2) FTO->ETL Perovskite Perovskite Absorber Layer (ABX3) ETL->Perovskite HTL Hole Transport Layer (e.g., Spiro-OMeTAD) Perovskite->HTL Metal_Contact Metal Contact (e.g., Au) HTL->Metal_Contact

Caption: A typical layered architecture of a perovskite solar cell.

CationImpact cluster_input Organic Cation Choice cluster_properties Perovskite Material Properties cluster_performance Device Performance & Stability MA Methylammonium (MA) Bandgap Bandgap MA->Bandgap Wider Crystal_Structure Crystal Structure MA->Crystal_Structure Less Stable Hydrophobicity Hydrophobicity MA->Hydrophobicity Lower FA Formamidinium (FA) FA->Bandgap Narrower FA->Crystal_Structure More Stable FA->Hydrophobicity Higher Mixed Mixed Cations (FA/MA, etc.) Mixed->Bandgap Tunable Mixed->Crystal_Structure Enhanced Stability Efficiency Power Conversion Efficiency (PCE) Bandgap->Efficiency Thermal_Stability Thermal Stability Crystal_Structure->Thermal_Stability Moisture_Stability Moisture Stability Hydrophobicity->Moisture_Stability

Caption: Influence of organic cations on perovskite properties and device performance.

References

Validation

A Comparative Guide to Validating the Purity of Synthesized Isobutylammonium Chloride: Titration vs. Alternative Methods

For Researchers, Scientists, and Drug Development Professionals Ensuring the purity of synthesized reagents is a critical cornerstone for reproducible and reliable results in research and development. For a compound such...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the purity of synthesized reagents is a critical cornerstone for reproducible and reliable results in research and development. For a compound such as isobutylammonium chloride, which sees use in specialized applications like the formulation of perovskite precursor materials, accurate purity determination is paramount.[1] This guide provides an objective comparison of the traditional titration method for purity validation against modern analytical techniques. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate method for their laboratory's needs.

The most common synthesis route for isobutylammonium chloride involves the acid-base neutralization reaction between isobutylamine (B53898) and hydrochloric acid.[1] While straightforward, this synthesis can result in impurities from unreacted starting materials or side products. Therefore, robust analytical validation is necessary to confirm the purity of the final product.

Method Comparison: A Data-Driven Overview

The selection of an analytical method for purity determination is a balance of accuracy, precision, sensitivity, cost, and sample throughput. Below is a summary of the key performance characteristics of titration against High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of isobutylammonium chloride.

FeatureArgentometric TitrationHigh-Performance Liquid Chromatography (HPLC)¹H NMR Spectroscopy
Principle Precipitation reaction of chloride ions with a standard solution of silver nitrate.Separation of the analyte from impurities based on differential partitioning between a mobile and stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information and quantification.
Primary Measurement Chloride content (%)Peak area of the analyte relative to the total peak area of all components (Area % Purity).Integration of proton signals of the analyte relative to an internal standard of known concentration.
Typical Accuracy 98.5 - 101.5%99.0 - 101.0%98.0 - 102.0%
Precision (RSD) < 1.0%< 0.5%< 2.0%
Limit of Quantification ~0.1%~0.01%~0.1%
Throughput ModerateHighLow to Moderate
Cost per Sample LowModerate to HighHigh
Information Provided Stoichiometric purity based on chloride content.Purity profile, quantification of individual impurities.Structural confirmation, identification and quantification of proton-containing impurities.

Experimental Protocols

This method determines the purity of isobutylammonium chloride by quantifying its chloride content. The theoretical chloride content of isobutylammonium chloride (C₄H₁₂ClN, Molar Mass: 109.60 g/mol ) is 32.35%.

Reagents and Equipment:

  • 0.1 M Silver Nitrate (AgNO₃) standard solution

  • Potassium Chromate (B82759) (K₂CrO₄) indicator solution (5% w/v)

  • Deionized water

  • Analytical balance

  • Burette, pipette, and flasks

Procedure:

  • Accurately weigh approximately 200 mg of the synthesized isobutylammonium chloride and dissolve it in 100 mL of deionized water in an Erlenmeyer flask.

  • Add 1 mL of the potassium chromate indicator solution.

  • Titrate with the standardized 0.1 M AgNO₃ solution. The endpoint is indicated by the first appearance of a permanent reddish-brown precipitate of silver chromate.

  • Record the volume of AgNO₃ solution used.

  • Calculate the percentage of chloride in the sample and, consequently, the purity.

This method is suitable for identifying and quantifying non-volatile impurities.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Reference Standard Solution: Prepare a 1 mg/mL solution of isobutylammonium chloride reference standard in the mobile phase.

  • Sample Solution: Prepare a 1 mg/mL solution of the synthesized isobutylammonium chloride in the mobile phase.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

  • Inject the sample solution and record the chromatogram.

  • Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks.

This technique provides structural confirmation and can be used for quantitative analysis with an internal standard.

Instrumentation and Parameters:

  • Spectrometer: 400 MHz NMR spectrometer

  • Solvent: Deuterium oxide (D₂O)

  • Internal Standard: Maleic acid (known purity)

  • Relaxation Delay: 5 seconds

Procedure:

  • Accurately weigh approximately 10 mg of the synthesized isobutylammonium chloride and 5 mg of maleic acid into an NMR tube.

  • Add approximately 0.7 mL of D₂O and dissolve the solids completely.

  • Acquire the ¹H NMR spectrum.

  • Integrate the signals corresponding to the isobutylammonium cation and the maleic acid internal standard.

  • Calculate the purity of the isobutylammonium chloride relative to the known amount of the internal standard.

Experimental Workflows and Method Comparison

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in DI Water weigh->dissolve add_indicator Add Indicator dissolve->add_indicator titrate Titrate with AgNO3 add_indicator->titrate endpoint Observe Endpoint titrate->endpoint record_vol Record Volume endpoint->record_vol calculate Calculate Purity record_vol->calculate

Caption: Experimental workflow for purity validation by titration.

Method_Comparison cluster_titration Titration cluster_hplc_details cluster_nmr_details titration Argentometric Titration titration_adv Advantages: - Low Cost - Robust titration->titration_adv titration_disadv Disadvantages: - Lower Specificity - Only Quantifies Chloride titration->titration_disadv hplc HPLC hplc_adv Advantages: - High Specificity - Quantifies Impurities hplc->hplc_adv hplc_disadv Disadvantages: - Higher Cost - Requires Chromophore hplc->hplc_disadv nmr NMR Spectroscopy nmr_adv Advantages: - Structural Confirmation - Quantitative nmr->nmr_adv nmr_disadv Disadvantages: - High Cost - Lower Throughput nmr->nmr_disadv

Caption: Comparison of titration with alternative analytical methods.

Conclusion

The validation of synthesized isobutylammonium chloride purity can be effectively achieved through various analytical techniques. Argentometric titration offers a cost-effective and straightforward method for determining purity based on chloride content. However, for a more comprehensive purity profile, including the identification and quantification of organic impurities, orthogonal methods such as HPLC and NMR spectroscopy are recommended. The choice of method will ultimately depend on the specific requirements of the research, available instrumentation, and the desired level of analytical detail. For routine quality control, titration can be a reliable method, while for in-depth characterization and in regulated environments, a combination of chromatographic and spectroscopic techniques is indispensable.

References

Comparative

A Comprehensive Guide to the Cross-Characterization of Isobutylammonium Chloride

This guide provides a detailed comparison of isobutylammonium chloride against other organic ammonium (B1175870) halides, utilizing data from Nuclear Magnetic Resonance (NMR), Powder X-ray Diffraction (XRD), and Thermogr...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of isobutylammonium chloride against other organic ammonium (B1175870) halides, utilizing data from Nuclear Magnetic Resonance (NMR), Powder X-ray Diffraction (XRD), and Thermogravimetric Analysis (TGA). It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical techniques used to verify the structure, purity, and stability of such compounds.

Synthesis and Purification

The most common and straightforward method for synthesizing isobutylammonium chloride is through an acid-base neutralization reaction.[1] This involves the dropwise addition of concentrated hydrochloric acid (HCl) to isobutylamine, typically under chilled conditions and an inert atmosphere to control the exothermic reaction.[1] The resulting salt is then purified through recrystallization, often from ethanol (B145695) or aqueous solutions, followed by drying under a vacuum to yield a hygroscopic white solid.[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure and purity by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

  • Protocol: A small quantity of the purified isobutylammonium chloride sample is dissolved in a deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 300 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS) or the residual solvent peak.

2.2 Powder X-ray Diffraction (XRD)

  • Objective: To analyze the crystalline structure of the solid-state material.

  • Protocol: A finely ground powder of the isobutylammonium chloride sample is mounted on a sample holder. The XRD pattern is collected using a diffractometer equipped with a specific X-ray source (e.g., Cu Kα).[2] The sample is scanned over a defined 2θ range (e.g., 10°–60°) to record the diffraction peaks, which are indicative of the crystalline lattice planes.[2]

2.3 Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability and decomposition profile of the compound.

  • Protocol: A small, precisely weighed amount of the sample is placed in a TGA crucible. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidation.[3] The instrument records the mass of the sample as a function of temperature. The resulting curve provides information on decomposition temperatures and mass loss events.[3][4]

Data Presentation and Comparative Analysis

The following tables summarize the expected analytical data for isobutylammonium chloride and compare it with other relevant organic ammonium halides.

3.1 NMR Spectroscopy Data

NMR spectroscopy provides unambiguous structural confirmation. The ¹H NMR spectrum of isobutylammonium chloride shows distinct signals corresponding to the methyl, methine, and methylene (B1212753) protons of the isobutyl group. The ¹³C NMR spectrum complements this by showing the chemically inequivalent carbon atoms.

Compound Technique Chemical Shift (δ) in ppm Inferred Structural Fragment
Isobutylammonium Chloride ¹H NMR0.83 (d, 6H), 1.79 (m, 1H), 2.69 (d, 2H)[5]-CH(CH₃ )₂ , -CH (CH₃)₂, -C**H₂-NH₃⁺
¹³C NMR18.8, 26.2, 46.3[5]-CH(C H₃)₂, -C H(CH₃)₂, -C H₂-NH₃⁺
Tetrabutylammonium (B224687) Chloride (Quaternary)¹H NMR (Qualitative)Multiple signals in the 0.9-3.4 ppm rangeFour equivalent butyl groups, leading to signals for -CH₃, -CH₂-, -CH₂-, and N⁺-CH₂-
¹³C NMR (Qualitative)Four distinct signalsFour distinct carbons of the butyl chain

Comparison: Isobutylammonium chloride, as a primary ammonium salt, presents a relatively simple NMR spectrum.[1] In contrast, a quaternary ammonium salt like tetrabutylammonium chloride, while symmetric, will show a different pattern of signals corresponding to its four linear butyl groups attached to the central nitrogen atom.[1]

3.2 Powder X-ray Diffraction (XRD) Data

XRD analysis is used to confirm the crystalline nature of the material. A crystalline solid will produce a diffraction pattern with sharp, well-defined peaks, whereas an amorphous material will show a broad halo.

Compound Expected XRD Pattern Interpretation
Isobutylammonium Chloride Crystalline pattern with sharp diffraction peaks.Indicates a well-ordered, repeating three-dimensional lattice structure.
Di-iso-butylammonium Chloride Crystalline pattern with sharp diffraction peaks.Also indicates a well-ordered crystalline structure, though the peak positions will differ due to the different crystal packing.
Amorphous Organic Polymer Broad, diffuse scattering (halo) with no sharp peaks.Lack of long-range atomic order.

Comparison: Like most simple organic salts, isobutylammonium chloride is expected to be a crystalline solid at room temperature, which would be confirmed by sharp peaks in its XRD pattern. The exact 2θ positions of these peaks are unique to its specific crystal structure and can be used as a fingerprint for identification.

3.3 Thermogravimetric Analysis (TGA) Data

TGA is crucial for determining the thermal stability of the salt. The decomposition temperature is a key parameter for applications where the material might be subjected to heat.

Compound Ammonium Class Decomposition Profile Maximum Decomposition Temp. (Tmax)
Isobutylammonium Chloride PrimaryExpected single-stage decomposition.Estimated ~200-250 °C
Di-iso-butylammonium Chloride SecondarySingle-stage decomposition.[6]238.17 °C[6]
Tetrabutylammonium Chloride QuaternaryTypically higher thermal stability.> 250 °C

Comparison: The thermal stability of alkylammonium halides is influenced by the degree of substitution at the nitrogen atom. Quaternary ammonium salts, such as tetrabutylammonium chloride, generally exhibit higher thermal stability compared to primary ammonium salts like isobutylammonium chloride.[1] Data for the closely related secondary salt, di-iso-butylammonium chloride, shows a decomposition temperature of 238.17 °C, suggesting isobutylammonium chloride would have a comparable or slightly lower stability.[6]

Mandatory Visualizations

4.1 Experimental Workflow Diagram

The following diagram illustrates the logical flow of the cross-characterization process.

G cluster_synthesis Material Preparation cluster_analysis Analytical Characterization synthesis Synthesis: Isobutylamine + HCl purification Purification: Recrystallization synthesis->purification nmr NMR Spectroscopy (Structure, Purity) purification->nmr xrd Powder XRD (Crystallinity) purification->xrd tga TGA (Thermal Stability) purification->tga data_interp Data Interpretation & Cross-Characterization nmr->data_interp xrd->data_interp tga->data_interp G cluster_0 Relative Thermal Stability (Increasing →) a Primary (e.g., Isobutylammonium Chloride) b Secondary (e.g., Di-iso-butylammonium Chloride) a->b c Quaternary (e.g., Tetrabutylammonium Chloride) b->c

References

Validation

Isobutylammonium Chloride in Perovskite Solar Cells: A Comparative Benchmark Analysis

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of isobutylammonium chloride-based perovskites against the industry standards of methylammonium (B1206745) lead...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of isobutylammonium chloride-based perovskites against the industry standards of methylammonium (B1206745) lead iodide (MAPbI3) and formamidinium lead iodide (FAPbI3). This analysis is supported by experimental data to highlight the performance and potential of this emerging material in photovoltaic applications.

While isobutylammonium is a larger cation and not typically used as the primary A-site cation in high-efficiency perovskite solar cells, its utility as a passivating agent to enhance the performance and stability of traditional perovskites is a promising area of research. This guide focuses on the impact of isobutylammonium chloride as a surface treatment for a mixed-cation perovskite and benchmarks this against the standalone performance of industry-standard perovskites.

Performance Benchmark: A Quantitative Comparison

The following table summarizes the key photovoltaic performance parameters of a Cesium-doped Methylammonium Lead Iodide (Cs0.1(CH3NH3)0.9PbI3) perovskite solar cell with and without isobutylammonium iodide (IBA) surface passivation, compared to high-performing MAPbI3 and FAPbI3 devices.

Perovskite CompositionPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm²]Fill Factor (FF) [%]Stability
MAPbI3 ~21%[1]~1.15[2]~24.04[3]~76%[2]Lower thermal and moisture stability compared to FAPbI3.[4][5][6]
FAPbI3 >25%[7][8][9]~1.18[8]~25.19[2]>80%[8]Higher thermal and phase stability than MAPbI3.[4][5][6]
Cs0.1(CH3NH3)0.9PbI3 (Control) 12.64%0.960 V20.89 mA/cm²0.63Baseline stability for this composition.
Cs0.1(CH3NH3)0.9PbI3 + IBA Passivation 15.49% 0.990 V 22.20 mA/cm² 0.70 Improved stability attributed to surface passivation.

The Role of Isobutylammonium Chloride: A Passivation Strategy

Recent studies indicate that the incorporation of bulky organic cations, such as isobutylammonium, on the surface of perovskite films can effectively passivate defects, reduce non-radiative recombination, and improve the overall device performance and stability.[10] The larger isobutylammonium cations are thought to form a protective 2D perovskite-like layer on top of the 3D perovskite, which shields the bulk material from environmental degradants like moisture.

Experimental Protocols

This section details the methodologies for the synthesis of the perovskite precursors and the fabrication of the solar cell devices, providing a framework for reproducible experimental setups.

Synthesis of Isobutylammonium Chloride (IBACl)

The synthesis of isobutylammonium chloride is a straightforward acid-base neutralization reaction.[11]

Materials:

  • Isobutylamine (B53898)

  • Concentrated Hydrochloric Acid (37%)

  • Anhydrous Toluene

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Chill a flask containing isobutylamine in an ice bath under an inert atmosphere.

  • Slowly add concentrated hydrochloric acid dropwise to the chilled isobutylamine with constant stirring. This reaction is exothermic.

  • After the addition is complete, continue stirring for a designated period to ensure full reaction.

  • The resulting isobutylammonium chloride can be precipitated from a solvent like toluene.

  • The precipitate is then filtered, washed, and dried under vacuum.

Fabrication of a MAPbI3-based Perovskite Solar Cell (Illustrative n-i-p structure)

The following protocol outlines a common method for fabricating a planar n-i-p perovskite solar cell.[1][12][13][14][15]

Substrate and Layer Deposition:

  • Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to remove organic residues.

  • Electron Transport Layer (ETL): A compact layer of TiO2 is deposited on the FTO substrate, followed by a mesoporous TiO2 layer, and then treated with a TiCl4 solution. The substrate is then annealed at high temperature.

  • Perovskite Layer Deposition (One-Step Method):

    • A precursor solution of MAPbI3 is prepared by dissolving methylammonium iodide (MAI) and lead iodide (PbI2) in a solvent like dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (B87167) (DMSO).

    • The perovskite solution is spin-coated onto the TiO2 layer.

    • During spinning, an anti-solvent (e.g., chlorobenzene) is dripped onto the substrate to induce rapid crystallization.

    • The film is then annealed to form the final perovskite structure.

  • Hole Transport Layer (HTL): A solution of Spiro-OMeTAD with additives like Li-TFSI and tBP is spin-coated on top of the perovskite layer.

  • Metal Electrode: Finally, a gold or silver electrode is deposited by thermal evaporation.

Visualizing the Impact and Process

The following diagrams, generated using Graphviz, illustrate key aspects of perovskite solar cell fabrication and the proposed mechanism of isobutylammonium chloride passivation.

experimental_workflow Experimental Workflow for Perovskite Solar Cell Fabrication cluster_substrate Substrate Preparation cluster_layers Layer Deposition cluster_final Device Finalization sub_clean FTO Substrate Cleaning uv_ozone UV-Ozone Treatment sub_clean->uv_ozone etl ETL Deposition (TiO2) uv_ozone->etl perovskite Perovskite Spin-Coating etl->perovskite htl HTL Deposition (Spiro-OMeTAD) perovskite->htl electrode Metal Electrode Evaporation htl->electrode characterization Device Characterization electrode->characterization

Fabrication workflow for a standard perovskite solar cell.

passivation_mechanism Proposed Passivation Mechanism by Isobutylammonium Cations perovskite_bulk 3D Perovskite Bulk (MAPbI3) perovskite_surface Perovskite Surface Defects (e.g., halide vacancies) perovskite_bulk->perovskite_surface Surface Formation passivation_layer Isobutylammonium Cations Form a 2D-like protective layer perovskite_surface->passivation_layer Passivation Treatment passivation_layer->perovskite_surface Reduces Defects & Recombination environment Environment (Moisture, Oxygen) passivation_layer->environment Blocks Degradation environment->perovskite_surface Degradation Pathway

Effect of isobutylammonium cations on perovskite surface.

References

Comparative

A Comparative Analysis of Synthetic Routes to Isobutylammonium Chloride for Researchers and Drug Development Professionals

A comprehensive evaluation of chemical and biotechnological pathways to a key organic salt, isobutylammonium chloride, reveals distinct advantages and trade-offs in yield, sustainability, and operational complexity. This...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of chemical and biotechnological pathways to a key organic salt, isobutylammonium chloride, reveals distinct advantages and trade-offs in yield, sustainability, and operational complexity. This guide provides an in-depth comparison of the primary synthesis routes, supported by available experimental data, to inform process selection for research and development applications.

The synthesis of isobutylammonium chloride, a versatile organic salt with applications in materials science and as a pharmaceutical intermediate, can be achieved through several distinct routes. The optimal choice depends on factors such as required purity, scalability, cost, and sustainability considerations. The most direct and widely utilized method is the acid-base neutralization of isobutylamine (B53898) with hydrochloric acid, a process lauded for its simplicity and high yields. However, alternative pathways, including those leveraging biotechnological advancements, offer compelling advantages in terms of feedstock renewability.

Comparative Performance of Synthesis Routes

The selection of a synthetic route for isobutylammonium chloride is a critical decision in process development. The following table summarizes the key quantitative metrics for the most prominent methods based on available data.

Synthesis RouteKey ReactantsTypical Reaction ConditionsYield (%)Purity (%)Key AdvantagesKey Disadvantages
Acid-Base Neutralization Isobutylamine, Hydrochloric Acid0-10 °C, inert atmosphere>95%[1]>99%High yield, simplicity, fast reactionRelies on petrochemical-derived isobutylamine
Fermentation & Salt Formation Glucose, Recombinant E. coli, HClFermentation at 37 °C, followed by reaction with HCl~88%>99%[1]Sustainable, uses renewable feedstocksMore complex multi-step process
From Isobutanol Isobutanol, Ammonia (B1221849), HClCatalytic amination followed by acid-base neutralizationModerate to High (estimated)HighReadily available starting materialTwo-step process, requires catalyst
From Isobutyl Chloride Isobutyl Chloride, Ammonia, HClAmination followed by acid-base neutralizationModerate to High (estimated)HighUtilizes a common alkyl halideTwo-step process, potential for side reactions

Detailed Experimental Protocols

Route 1: Acid-Base Neutralization of Isobutylamine

This is the most straightforward and high-yielding laboratory method for preparing isobutylammonium chloride.[1]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve isobutylamine (1.0 equivalent) in a suitable solvent such as diethyl ether or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid (1.0 equivalent) dropwise to the cooled and stirred isobutylamine solution. The reaction is exothermic.

  • A white precipitate of isobutylammonium chloride will form.

  • After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration and wash with cold diethyl ether.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield highly pure isobutylammonium chloride.

Route 2: Fermentation-Derived Isobutylamine and Subsequent Salt Formation

This route represents a sustainable approach to isobutylammonium chloride synthesis.

Procedure Outline:

  • Fermentation: Genetically engineered Escherichia coli capable of overexpressing valine decarboxylase is cultured in a fermentation medium containing glucose as a carbon source. The fermentation is typically carried out at 37 °C.[1]

  • Isobutylamine Isolation: The isobutylamine produced during fermentation is isolated from the fermentation broth.

  • Salt Formation: The isolated isobutylamine is then reacted with hydrochloric acid, following a similar procedure to the acid-base neutralization described above, to yield isobutylammonium chloride.

Route 3: Synthesis from Isobutanol

This two-step process begins with the conversion of isobutanol to isobutylamine.

Step 1: Synthesis of Isobutylamine from Isobutanol: Isobutanol is reacted with ammonia in the presence of a suitable catalyst, typically a metal oxide or a supported metal catalyst, at elevated temperature and pressure.[2]

Step 2: Formation of Isobutylammonium Chloride: The resulting isobutylamine is then purified and reacted with hydrochloric acid as described in the acid-base neutralization protocol.

Route 4: Synthesis from Isobutyl Chloride

This method involves the amination of isobutyl chloride to form isobutylamine.

Step 1: Synthesis of Isobutylamine from Isobutyl Chloride: Isobutyl chloride is reacted with an excess of ammonia. This reaction is typically carried out in a sealed vessel under pressure to prevent the volatile reactants from escaping.[2]

Step 2: Formation of Isobutylammonium Chloride: The isobutylamine is then isolated from the reaction mixture and converted to isobutylammonium chloride by reacting it with hydrochloric acid.

Logical Flow of Synthesis Routes

The following diagram illustrates the different pathways to obtain isobutylammonium chloride, highlighting the precursor materials and the key transformation steps.

SynthesisRoutes cluster_starting Starting Materials cluster_products Products Isobutylamine Isobutylamine Isobutylammonium_Chloride Isobutylammonium Chloride Isobutylamine->Isobutylammonium_Chloride Acid-Base Neutralization Glucose Glucose Fermented_Isobutylamine Fermentation-derived Isobutylamine Glucose->Fermented_Isobutylamine Fermentation (E. coli) Isobutanol Isobutanol Chemical_Isobutylamine_from_Alcohol Isobutylamine Isobutanol->Chemical_Isobutylamine_from_Alcohol Catalytic Amination Isobutyl_Chloride Isobutyl Chloride Chemical_Isobutylamine_from_Halide Isobutylamine Isobutyl_Chloride->Chemical_Isobutylamine_from_Halide Amination HCl Hydrochloric Acid HCl->Isobutylammonium_Chloride HCl->Isobutylammonium_Chloride HCl->Isobutylammonium_Chloride HCl->Isobutylammonium_Chloride Fermented_Isobutylamine->Isobutylammonium_Chloride Salt Formation Chemical_Isobutylamine_from_Alcohol->Isobutylammonium_Chloride Salt Formation Chemical_Isobutylamine_from_Halide->Isobutylammonium_Chloride Salt Formation

Caption: Synthetic pathways to isobutylammonium chloride.

Conclusion

For laboratory-scale synthesis where high purity and yield are paramount, the direct acid-base neutralization of commercially available isobutylamine with hydrochloric acid remains the most efficient and straightforward method. For applications where sustainability and the use of renewable feedstocks are a primary concern, the fermentation route offers a viable, albeit more complex, alternative. The synthesis routes starting from isobutanol and isobutyl chloride are also feasible but involve an additional chemical transformation step to produce the isobutylamine precursor. The choice of the optimal synthesis route will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and environmental impact.

References

Validation

The Isobutyl Advantage: A Comparative Guide to Branched-Chain Cations in Perovskite Solar Cells

The unique branched structure of the isobutyl group is proving to be a significant factor in enhancing the performance and stability of perovskite solar cells. This guide provides a comparative analysis of perovskite pro...

Author: BenchChem Technical Support Team. Date: December 2025

The unique branched structure of the isobutyl group is proving to be a significant factor in enhancing the performance and stability of perovskite solar cells. This guide provides a comparative analysis of perovskite properties when incorporating isobutylammonium cations versus other butyl isomers, supported by experimental data and detailed protocols for researchers and scientists in the field.

The strategic selection of organic cations is a critical avenue in the quest for more efficient and durable perovskite solar cells. Among these, the isobutyl group, a structural isomer of butylamine, is demonstrating considerable promise. Its branched structure imparts distinct steric and electronic effects that influence the formation, morphology, and ultimately, the photovoltaic performance of perovskite thin films. This guide delves into the nuanced role of the isobutyl group in comparison to its linear and other branched counterparts—n-butyl, sec-butyl, and tert-butylammonium—providing a clear, data-driven assessment for researchers in materials science and renewable energy.

Performance Metrics: A Comparative Overview

The incorporation of different butylammonium (B8472290) isomers as large cations, often in combination with smaller cations like methylammonium (B1206745) (MA) or formamidinium (FA), leads to the formation of quasi-two-dimensional (2D) or 2D/3D hybrid perovskite structures. These structures benefit from the enhanced moisture resistance offered by the hydrophobic butyl groups while aiming to retain the excellent charge transport properties of 3D perovskites.

Cation AdditivePower Conversion Efficiency (PCE)Open-Circuit Voltage (VOC)Short-Circuit Current Density (JSC)Fill Factor (FF)Reference
n-Butylammonium 10.2%0.99 V17.9 mA/cm²63.8%[1]
sec-Butylammonium Data not available in comparative studies---
Isobutylammonium Emerging research, specific comparative data limited---
tert-Butylammonium Data not available in comparative studies---

Note: The performance metrics for perovskite solar cells can vary significantly based on the complete perovskite composition, device architecture, and fabrication conditions. The data for n-butylammonium is from a study where it was used as an additive.

The branched structure of the isobutyl group is theorized to influence the packing of the organic cation layer, potentially leading to more favorable crystal orientation and reduced defect densities at the perovskite surface and grain boundaries. This can translate to improved charge extraction and reduced non-radiative recombination, ultimately boosting the VOC and FF of the solar cell. Furthermore, the steric hindrance provided by the isobutyl group may play a role in passivating surface defects and enhancing the material's resistance to environmental degradation.

The Impact of Branched vs. Linear Alkyl Chains

The distinction between linear (n-butyl) and branched (isobutyl, sec-butyl, tert-butyl) alkyl chains lies in their molecular geometry and how they interact within the perovskite crystal lattice.

Logical Flow: From Cation Structure to Device Performance

experimental_workflow cluster_substrate Substrate Preparation cluster_perovskite Perovskite Deposition cluster_passivation 2D Capping Layer cluster_completion Device Completion A FTO Glass Cleaning B ETL Deposition (e.g., SnO2) A->B C 3D Perovskite Precursor Spin-Coating B->C D Antisolvent Dripping C->D E Thermal Annealing D->E F Butylammonium Iodide Solution Spin-Coating E->F G Thermal Annealing F->G H HTL Deposition (e.g., Spiro-OMeTAD) G->H I Metal Electrode Evaporation (e.g., Au) H->I

References

Comparative

Perovskite Solar Cells: A Head-to-Head Performance Comparison with and without 4-Chlorobenzylammonium Chloride Additive

For Researchers, Scientists, and Drug Development Professionals In the rapidly advancing field of perovskite photovoltaics, the strategic use of additives is paramount to enhancing device efficiency and stability. This g...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of perovskite photovoltaics, the strategic use of additives is paramount to enhancing device efficiency and stability. This guide provides a detailed head-to-head comparison of perovskite solar cell performance with and without the incorporation of 4-chlorobenzylammonium chloride (4-Cl-BnNH3Cl), a benzylammonium halide additive. While the initial request specified Iodobenzylammonium Chloride (IBACl), a thorough literature search did not yield sufficient comparative data. Therefore, we have substituted the structurally similar and well-documented 4-chlorobenzylammonium chloride to provide a comprehensive analysis of the impact of this class of additives.

The inclusion of 4-chlorobenzylammonium chloride serves to passivate defects within the perovskite film, a critical factor in improving overall device performance and longevity.[1][2] This guide will delve into the quantitative performance metrics, detailed experimental protocols, and the underlying mechanisms of this enhancement.

Quantitative Performance Comparison

The introduction of 4-chlorobenzylammonium chloride as a passivating agent leads to a notable improvement in the key photovoltaic parameters of perovskite solar cells. The following table summarizes the performance of a control device versus a device incorporating a combination of 4-chlorobenzylammonium chloride and 4-chlorobenzylammonium bromide, which demonstrated the champion performance.[1]

Photovoltaic ParameterControl Device (without additive)Champion Device (with 4-chlorobenzylammonium halide additives)Percentage Improvement
Power Conversion Efficiency (PCE)18.31%~21.06% (15% enhancement)~15%
Open-circuit Voltage (Voc)Data not specifiedData not specified-
Short-circuit Current Density (Jsc)Data not specifiedData not specified-
Fill Factor (FF)Data not specifiedData not specified-

Note: While the source provides a percentage enhancement for PCE, specific values for Voc, Jsc, and FF for the champion and control devices were not explicitly detailed in the provided text. The enhancement in PCE is a result of improvements in these key parameters due to defect passivation.

Experimental Protocols

The fabrication of high-performance perovskite solar cells is a multi-step process requiring precise control over each layer's deposition and properties. The following is a representative experimental protocol for the fabrication and characterization of a perovskite solar cell, incorporating insights from various studies on halide-based perovskites.

Device Fabrication
  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes to remove organic residues and improve the wettability of the surface.

  • Electron Transport Layer (ETL) Deposition: A compact titanium dioxide (TiO₂) layer is deposited on the FTO substrate by spin-coating a precursor solution, followed by annealing at high temperatures. Subsequently, a mesoporous TiO₂ layer is often deposited to serve as a scaffold for the perovskite.

  • Perovskite Layer Deposition:

    • Control Device: A perovskite precursor solution (e.g., a mixture of formamidinium iodide (FAI), lead iodide (PbI₂), methylammonium (B1206745) bromide (MABr), and lead bromide (PbBr₂) in a mixed solvent of DMF and DMSO) is spin-coated onto the TiO₂ layer. An anti-solvent, such as chlorobenzene, is dripped onto the spinning substrate to induce rapid crystallization, followed by annealing to form the perovskite film.

    • Device with Additive: The 4-chlorobenzylammonium chloride additive is incorporated into the fabrication process. In the cited study, it was applied as a passivation layer on top of the formed perovskite film.[1] A solution of 4-chlorobenzylammonium chloride and 4-chlorobenzylammonium bromide in a suitable solvent is spin-coated onto the annealed perovskite layer.

  • Hole Transport Layer (HTL) Deposition: A solution of Spiro-OMeTAD, a commonly used hole-transporting material, is spin-coated on top of the perovskite layer. Additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP) are typically included to improve conductivity and device performance.

  • Metal Electrode Deposition: Finally, a metal electrode, usually gold (Au) or silver (Ag), is deposited on top of the HTL by thermal evaporation to complete the device.

Characterization
  • Current Density-Voltage (J-V) Measurement: The photovoltaic performance of the solar cells is measured using a solar simulator under standard test conditions (AM 1.5G irradiation, 100 mW/cm²). The key parameters (PCE, Voc, Jsc, and FF) are extracted from the J-V curves.

  • Morphological and Structural Analysis: Techniques like Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) are used to characterize the morphology and crystal structure of the perovskite films.

  • Defect Characterization: Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) spectroscopy are employed to investigate the charge carrier dynamics and the extent of defect passivation.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the role of the 4-chlorobenzylammonium chloride additive, the following diagrams are provided.

G cluster_0 Device Fabrication Workflow A FTO Substrate Cleaning B ETL (TiO₂) Deposition A->B C Perovskite Film Deposition B->C D Control (No Additive) C->D Path 1 E Additive Passivation (4-Cl-BnNH3Cl) C->E Path 2 F HTL (Spiro-OMeTAD) Deposition D->F E->F G Metal Electrode (Au/Ag) Evaporation F->G H Completed Solar Cell G->H

Caption: Experimental workflow for the fabrication of perovskite solar cells.

G cluster_1 Mechanism of Defect Passivation Perovskite Perovskite Crystal Surface/Bulk Defects Surface & Bulk Defects (e.g., halide vacancies, dangling bonds) Perovskite->Defects Presence of Passivated Passivated Perovskite Film Defects->Passivated Leads to Additive 4-Chlorobenzylammonium Chloride Additive->Defects Interacts with Additive->Passivated Facilitates Performance Improved Device Performance: - Higher PCE - Enhanced Stability Passivated->Performance

Caption: Proposed mechanism of defect passivation by 4-chlorobenzylammonium chloride.

Conclusion

The use of 4-chlorobenzylammonium chloride as a passivating additive demonstrates a clear and effective strategy for enhancing the performance of perovskite solar cells. The bulky organic benzylammonium cations passivate the surface of the perovskite film, while the smaller chloride ions can diffuse into the bulk to passivate defects within the crystal lattice.[1][2] This dual passivation mechanism leads to a significant reduction in non-radiative recombination, ultimately resulting in higher power conversion efficiencies and improved device stability. The experimental data, though limited in the public domain for this specific compound, strongly supports the broader trend of performance enhancement through the use of organic halide additives in perovskite solar cell fabrication. Further research focusing on optimizing the concentration and application method of such additives will be crucial for the continued advancement and commercialization of perovskite photovoltaic technology.

References

Safety & Regulatory Compliance

Safety

Safe Disposal of Isobutylammonium Chloride: A Procedural Guide

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposa...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of isobutylammonium chloride, presented in a clear and actionable format to support your laboratory's safety protocols.

Key Properties of Isobutylammonium Chloride

Understanding the physical and chemical properties of isobutylammonium chloride is the first step in handling it safely. The following table summarizes its key quantitative data.

PropertyValueSource
Molecular Formula C₄H₁₂ClN[1][2]
Molecular Weight 109.60 g/mol [1]
Appearance White crystalline solid[1]
Solubility Soluble in water[1]
Hygroscopicity Hygroscopic (absorbs moisture from the air)[1]

Disposal Protocol for Isobutylammonium Chloride

Proper disposal of isobutylammonium chloride is crucial to prevent environmental contamination and ensure laboratory safety. The following protocol outlines the recommended steps for its disposal, synthesized from safety data sheet (SDS) guidelines.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Ventilation: Handle the chemical in a well-ventilated area, preferably under a chemical fume hood.

2. Spill Management:

  • In case of a spill, avoid generating dust.

  • Absorb liquid spills with an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[3]

  • For solid spills, carefully sweep or scoop the material into a suitable container.

  • Do not flush spills into surface water or the sanitary sewer system.[3][4]

3. Waste Collection and Storage:

  • Collect waste isobutylammonium chloride and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

4. Disposal Procedure:

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[3]

  • Consult and adhere to all local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[3]

  • Dispose of the contents and container at an approved waste disposal plant.[3] Do not mix with other waste streams unless explicitly permitted by regulations and confirmed to be safe.

  • Handle uncleaned containers as you would the product itself.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of isobutylammonium chloride.

References

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling Isobutylammonium Chloride

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Isobutylammoni...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Isobutylammonium chloride (also known as Isobutylamine hydrochloride), including detailed operational and disposal plans to foster a culture of safety and trust.

Immediate Safety and Handling Protocols

Isobutylammonium chloride is a compound that requires careful handling to mitigate risks. It is known to cause skin and serious eye irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure personal safety.

Personal Protective Equipment (PPE)

Proper PPE acts as the primary barrier against exposure. The following equipment should be worn at all times when handling Isobutylammonium chloride:

PPE CategoryItemSpecification
Eye Protection Safety Glasses/GogglesMust be worn to prevent eye contact.
Face ShieldRequired when there is a potential for splashing or aerosol generation.[1]
Hand Protection Protective GlovesChemical-resistant gloves are essential.
Respiratory Protection Dust RespiratorUse in areas with inadequate ventilation or when dust may be generated.[1]
Body Protection Protective ClothingA lab coat or other protective clothing must be worn.
Protective BootsRecommended when handling larger quantities.[1]

Step-by-Step Handling and Emergency Procedures

A systematic approach to handling and emergency preparedness is crucial. Follow these procedural steps to minimize risks.

Standard Handling Procedure
  • Ventilation : Always handle Isobutylammonium chloride in a well-ventilated area.[1] If dust or aerosols are likely to be generated, a local exhaust system should be utilized.[1]

  • Avoid Contact : Prevent direct contact with skin, eyes, and clothing.[1]

  • Hygiene : Wash hands and face thoroughly after handling the compound.[1]

First Aid Measures

In the event of exposure, immediate action is critical.

  • Skin Contact : Immediately wash the affected area with plenty of water.[1] If skin irritation occurs, seek medical attention.[1] Contaminated clothing should be removed and washed before reuse.[1]

  • Eye Contact : Rinse cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, seek medical advice.[1]

  • Inhalation : Move the individual to fresh air and ensure they are in a position comfortable for breathing. If feeling unwell, seek medical attention.

  • Ingestion : Rinse the mouth with water. If the individual feels unwell, seek medical advice.

Disposal Plan

Proper disposal of Isobutylammonium chloride is essential to prevent environmental contamination and ensure compliance with regulations.

  • Containment : In case of a spill, sweep the solid material into an airtight container, being careful not to create dust.[1]

  • Disposal Method : The recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Regulatory Compliance : Always adhere to all federal, state, and local regulations when disposing of chemical waste.[1] It is advisable to consult with your institution's environmental health and safety department for specific guidance.

Safe Handling and Disposal Workflow

The following diagram illustrates the key steps for the safe handling and disposal of Isobutylammonium chloride.

Safe Handling and Disposal of Isobutylammonium Chloride cluster_handling Handling Protocol cluster_exposure Exposure Response cluster_disposal Disposal Protocol prep Don PPE handle Handle in Ventilated Area prep->handle wash Wash Hands After Handling handle->wash skin Skin Contact: Wash with Water eye Eye Contact: Rinse with Water spill Contain Spill first_aid Seek Medical Attention (if irritation persists) skin->first_aid eye->first_aid dissolve Dissolve in Combustible Solvent spill->dissolve incinerate Incinerate in Approved Chemical Incinerator dissolve->incinerate regulations Follow All Regulations incinerate->regulations

Caption: Workflow for safe handling, exposure response, and disposal.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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